molecular formula C14H22N2O3 B3005373 tert-Butyl (3-(4-aminophenoxy)propyl)carbamate CAS No. 623562-56-1

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Cat. No.: B3005373
CAS No.: 623562-56-1
M. Wt: 266.341
InChI Key: GVGTWZWYMNBHJK-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGTWZWYMNBHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 623562-56-1 | Technical Guide for Medicinal Chemistry & Chemical Biology

Structural Anatomy & Functional Logic

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1) is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its utility stems from its precise chemical architecture, which bridges the gap between "Warhead" (protein-targeting ligand) and "Anchor" (E3 ligase ligand).

Molecular Architecture

The molecule functions as a "spacer" with three distinct domains, each serving a specific synthetic purpose:

DomainChemical MoietyFunctionalityReactivity Profile
Head 4-Aminophenoxy (Aniline)Ligand Attachment Point A Nucleophilic aromatic amine. Ready for acylation, reductive amination, or Buchwald-Hartwig coupling.
Body Propyl Ether (–O–(CH₂)₃–)Spacer / Solubilizer Provides a 3-carbon spatial separation (~4–5 Å). The ether oxygen increases aqueous solubility compared to pure alkyl chains.
Tail N-Boc CarbamateLatent Attachment Point B Acid-labile protecting group. Upon removal (TFA/HCl), reveals a primary aliphatic amine for secondary conjugation.
Physicochemical Properties[1]
  • Molecular Weight: 266.34 g/mol [1]

  • Formula: C₁₄H₂₂N₂O₃

  • Appearance: White to off-white crystalline solid.

  • Solubility: High solubility in organic solvents (DCM, DMSO, DMF, MeOH).[1] Limited water solubility until deprotected/protonated.

  • Stability: Stable under standard conditions; however, the aniline moiety is susceptible to oxidation (browning) upon extended exposure to air/light.

Synthesis & Manufacturing Routes

While commercially available, understanding the synthesis allows researchers to troubleshoot impurity profiles. The dominant industrial route involves a convergent alkylation followed by reduction.

Retrosynthetic Analysis (Graphviz Visualization)

SynthesisRoute Target Target: CAS 623562-56-1 Inter Intermediate: Nitro-Ether (4-(3-(Boc-amino)propoxy)nitrobenzene) Inter->Target H2, Pd/C, MeOH (Nitro Reduction) SM1 Start 1: 4-Nitrophenol SM1->Inter K2CO3, DMF, 80°C (Williamson Ether Synthesis) SM2 Start 2: N-Boc-3-bromopropylamine SM2->Inter

Figure 1: Convergent synthesis route for CAS 623562-56-1. The Williamson ether synthesis couples the spacer to the aromatic ring, followed by a clean hydrogenation to generate the aniline.

Application in Targeted Protein Degradation (PROTACs)

This linker is classified as an Alkyl-Ether type.[] In PROTAC design, linker length and composition are critical for ternary complex formation (Target Protein—PROTAC—E3 Ligase).

Why Choose This Linker?
  • Length Optimization: The propyl spacer provides a short-to-medium extension. It is ideal when the binding pockets of the target protein and E3 ligase (e.g., Cereblon or VHL) are relatively close, avoiding the "hook effect" often seen with excessively long PEG chains.

  • Rigidity vs. Flexibility: The propyl chain offers more rigidity than a PEG chain of equivalent length, potentially reducing the entropic penalty upon binding.

  • Metabolic Stability: The ether linkage is generally resistant to metabolic cleavage in plasma, unlike esters.

Assembly Workflow

The synthesis of a PROTAC using this linker typically follows a "Linear Assembly" strategy.

PROTAC_Assembly Linker Linker (CAS 623562-56-1) Step1 Step 1: Amide Coupling (Aniline + Ligand A) Linker->Step1 LigandA Ligand A-COOH (e.g., VHL Ligand) LigandA->Step1 LigandB Ligand B-COOH (Target Warhead) Step3 Step 3: Amide Coupling (Amine + Ligand B) LigandB->Step3 Inter1 Intermediate 1 (Boc-Protected Half-PROTAC) Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate 2 (Free Amine Salt) Step2->Inter2 Inter2->Step3 Final Final PROTAC Step3->Final

Figure 2: Step-wise assembly of a PROTAC. The aniline is typically coupled first due to its lower nucleophilicity compared to the aliphatic amine revealed after Boc-deprotection.

Experimental Protocols

Safety Note: Always perform these reactions in a fume hood. The aniline intermediate can be toxic; wear nitrile gloves.

Protocol A: Aniline Coupling (The "Head" Reaction)

Objective: Attach the linker to a carboxylic acid-containing ligand via the aniline group.

Reagents:

  • Carboxylic Acid Ligand (1.0 equiv)[3][4]

  • CAS 623562-56-1 (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid Ligand and HATU in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Add CAS 623562-56-1 in one portion.[1]

  • Stir at RT for 4–16 hours. Monitor via LC-MS (Look for mass shift: Ligand + 266 - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Boc-Deprotection (The "Tail" Activation)

Objective: Remove the tert-butyl carbamate to reveal the aliphatic amine.

Reagents:

  • Boc-Protected Intermediate (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the intermediate in DCM (0.1 M).

  • Cool to 0°C.

  • Add TFA dropwise (Ratio DCM:TFA = 2:1 or 4:1).

  • Stir at RT for 1–2 hours.

  • Monitoring: TLC will show a baseline spot (amine salt); LC-MS will show Mass - 100 (loss of Boc).

  • Workup (Critical): Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

    • Note: The product is a TFA salt. For the next coupling, ensure you add extra base (DIPEA/TEA) to neutralize the ammonium salt.

Handling, Stability & Troubleshooting

IssueCauseSolution
Brown/Pink Coloration Oxidation of the aniline amine.Recrystallize from EtOAc/Hexane or pass through a short silica plug. Store under Argon at -20°C.
Low Yield in Coupling Aniline nucleophilicity is lower than aliphatic amines.Use stronger coupling agents (HATU or COMU) rather than EDC/NHS. Heat to 40°C if necessary.
Incomplete Deprotection Boc group is sterically hindered or TFA is old.Use fresh TFA. Ensure the reaction is anhydrous.

References

  • PubChem. tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (Compound CID 9882867). National Library of Medicine. Link

  • MedChemExpress. Product Information: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate.[1]Link

  • Boc Sciences. PROTAC Linker Design and Application Notes.

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. (Contextual grounding for Alkyl-Ether linker utility). Link

  • Maple, H. J., et al. (2012). Automated chemical synthesis of peptoids. (Reference for standard Boc-deprotection protocols). Link

Sources

4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline

Executive Summary

4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline (CAS: 623562-56-1) is a critical heterobifunctional linker precursor utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structural utility lies in its orthogonality: it presents a nucleophilic aniline amine available for immediate conjugation (e.g., via amide coupling or reductive amination) and a latent, Boc-protected primary amine connected via a flexible propyl ether spacer. This guide details its physicochemical profile, validated synthetic protocols, and strategic application in targeted protein degradation.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule acts as a "spacer" that defines the ternary complex geometry in PROTAC design. The propyl ether chain provides moderate flexibility and lipophilicity, while the aniline moiety serves as a reactive handle for E3 ligase ligands (e.g., Thalidomide analogs) or warheads.

Table 1: Chemical Identity & Properties

PropertyData
IUPAC Name tert-butyl (3-(4-aminophenoxy)propyl)carbamate
Common Name N-Boc-3-(4-aminophenoxy)propylamine
CAS Number 623562-56-1
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
SMILES CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Aniline) ~4.0–5.0 (Weakly basic, non-protonated at physiological pH)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water.

Part 2: Synthetic Architecture & Protocols

The synthesis of 4-(3-((tert-butoxycarbonyl)amino)propoxy)aniline is best achieved through a convergent two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction . This route is preferred over Mitsunobu conditions for scale-up due to easier purification and cost-efficiency.

Step 1: Alkylation (Ether Formation)

Objective: Couple 4-nitrophenol with the Boc-protected alkyl bromide to form the nitro-ether intermediate.

Reagents:

  • 4-Nitrophenol (1.0 equiv)

  • tert-butyl (3-bromopropyl)carbamate (1.1 equiv) [CAS: 83792-48-9]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, anhydrous)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in anhydrous DMF (0.5 M concentration). Add K₂CO₃.

  • Deprotonation: Stir the suspension at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow, indicating phenoxide formation.

  • Addition: Add tert-butyl (3-bromopropyl)carbamate dropwise.

  • Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (nitro ether) will appear less polar than the phenol.

  • Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.[1] If solid, filter and wash with water. If oil, extract with EtOAc (3x), wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction (Hydrogenation)

Objective: Reduce the nitro group to the target aniline without cleaving the Boc group.

Reagents:

  • Nitro-ether intermediate (from Step 1)

  • Palladium on Carbon (Pd/C, 10% w/w) (10 mol%)

  • Hydrogen Gas (H₂) (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Setup: Dissolve the nitro intermediate in MeOH (0.1 M). Carefully add Pd/C under an inert atmosphere (N₂ or Ar) to avoid ignition.

  • Reduction: Purge the flask with H₂ gas (balloon). Stir vigorously at RT for 4–6 hours.

  • Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown. TLC should show a significant polarity shift (aniline is more polar and stains purple with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Visual Synthesis Workflow

SynthesisWorkflow Start 4-Nitrophenol (Nucleophile) Step1 Step 1: Alkylation K2CO3, DMF, 80°C (Ether Bond Formation) Start->Step1 Reagent N-Boc-3-bromopropylamine (Electrophile) Reagent->Step1 Inter Intermediate: 4-(3-(Boc-amino)propoxy)nitrobenzene Step1->Inter Yield ~85% Step2 Step 2: Reduction Pd/C, H2, MeOH (Nitro -> Aniline) Inter->Step2 Final Target Product: 4-(3-(Boc-amino)propoxy)aniline Step2->Final Yield ~90%

Figure 1: Convergent synthetic pathway for the target linker.

Part 3: Analytical Characterization

To ensure scientific integrity, the isolated product must meet specific spectral criteria.

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • δ 1.44 (s, 9H): Characteristic Boc tert-butyl singlet.

    • δ 1.90 (m, 2H): Propyl central methylene (-CH₂-CH₂ -CH₂-).

    • δ 3.20 (q, 2H): Methylene adjacent to Nitrogen (-CH₂ -NH-).

    • δ 3.95 (t, 2H): Methylene adjacent to Oxygen (-O-CH₂ -).

    • δ 4.5–5.0 (br s, 2H): Aniline NH₂ protons (exchangeable).

    • δ 6.6–6.8 (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 267.34.

    • Expected [M+Na]⁺: 289.33.

    • Fragment: Loss of Boc group often observed as [M-Boc+2H]⁺.

Part 4: Strategic Application in PROTAC Design

This molecule serves as a "Linear Type" linker . Its primary utility is connecting an E3 ligase ligand (often Cereblon-binding Thalidomide derivatives) to a Target Protein ligand.

Mechanism of Action:

  • Aniline Conjugation: The free aniline reacts with carboxylic acids (using HATU/EDC) or aldehydes (reductive amination) on the E3 ligase ligand.

  • Deprotection: The Boc group is removed with TFA/DCM or HCl/Dioxane to reveal a primary amine.

  • Warhead Conjugation: The newly revealed amine reacts with the Target Protein ligand (Warhead).

Why this linker?

  • Length Control: The 3-carbon propyl chain provides a short, defined distance (~4–6 Å), suitable for targets requiring tight ternary complexes.

  • Ether Linkage: Improves solubility compared to all-carbon chains and lacks the hydrogen bond donor capability of amides, potentially improving cell permeability.

PROTAC Assembly Logic

PROTAC_Assembly Linker 4-(3-(Boc-amino)propoxy)aniline (The Linker) StepA Coupling 1: Amide Bond Formation Linker->StepA Aniline reacts E3_Ligand E3 Ligand Precursor (e.g., Thalidomide-Acid) E3_Ligand->StepA Inter1 Intermediate: E3-Linker-Boc StepA->Inter1 StepB Deprotection: TFA or HCl (Remove Boc) Inter1->StepB StepC Coupling 2: Amide Bond Formation StepB->StepC Free Amine revealed Warhead Target Warhead (e.g., Kinase Inhibitor-COOH) Warhead->StepC FinalPROTAC Active PROTAC (E3-Linker-Warhead) StepC->FinalPROTAC

Figure 2: Logic flow for incorporating the linker into a PROTAC system.

Part 5: Handling & Stability

  • Storage: Store at -20°C under inert atmosphere. The aniline is sensitive to oxidation (turning brown/black) over time if exposed to air and light.

  • Stability:

    • Acid:[2] Unstable (Boc removal).

    • Base: Stable.

    • Oxidation: Aniline is susceptible; store away from oxidizers.

  • Safety: Standard PPE required. Anilines can be toxic if absorbed through the skin.

References

  • Chemical Structure & Identity

    • PubChem. 4-(tert-Butoxy)aniline (Analogous substructure reference). National Library of Medicine. Available at: [Link]

    • Alchimica. Tert-butyl (3-(4-aminophenoxy)propyl)carbamate Product Page. (CAS Verification).[1][3][4] Available at: [Link][1]

  • Synthetic Methodology (Alkylation Protocols)

    • ResearchGate.[5] Discussion on Alkylation of Phenols with N-Boc-3-bromopropylamine. Available at: [Link]

    • Organic Syntheses.[2][5] General procedures for Carbamate protection. Available at: [Link]

  • Applications in PROTACs

    • Maple, H. J., et al. Current strategies for the design of PROTAC linkers: a critical review. Cells, 2019. Available at: [Link]

Sources

Technical Guide: tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Heterobifunctional Linker for Targeted Protein Degradation (PROTACs)[1][2]

Executive Summary

tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate (CAS: 623562-56-1) is a critical heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structural value lies in its orthogonality : it possesses a masked aliphatic amine (protected by a tert-butyloxycarbonyl, or Boc, group) and a free aromatic amine (aniline).

This dual-reactivity profile allows medicinal chemists to sequentially attach two distinct pharmacophores—typically an E3 ligase ligand (e.g., Thalidomide for Cereblon) and a Protein of Interest (POI) ligand—without the risk of polymerization or cross-reactivity. The propyl-phenoxy spacer provides a flexible, lipophilic bridge (approx. 6–8 Å) that facilitates the formation of a stable ternary complex, a prerequisite for ubiquitination and subsequent proteasomal degradation.

Chemical Identity & Physicochemical Properties[3][4][5][6]
PropertySpecification
IUPAC Name tert-Butyl (3-(4-aminophenoxy)propyl)carbamate
Common Name N-Boc-3-(4-aminophenoxy)propylamine
CAS Number 623562-56-1
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water
pKa (Aniline) ~4.0 (Aromatic amine)
pKa (Carbamate) >12 (Non-basic under physiological conditions)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)
Synthetic Routes & Process Chemistry

The synthesis of this linker relies on a convergent strategy, typically employing a nucleophilic aromatic substitution (


) followed by a chemoselective reduction. This route is preferred over Williamson ether synthesis due to higher yields and easier purification.
3.1. Step-by-Step Protocol

Step 1:


 Coupling (Formation of Nitro Intermediate) 
  • Reagents: N-Boc-3-aminopropanol (1.0 eq), 4-Fluoronitrobenzene (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Cool the solution of N-Boc-3-aminopropanol in THF to 0°C under

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will be observed. Stir for 30 min to generate the alkoxide.
      
    • Add 4-Fluoronitrobenzene dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Carefully add saturated

      
      . Extract with EtOAc.[1]
      
    • Mechanistic Insight: The alkoxide is a hard nucleophile that displaces the fluoride (good leaving group) on the electron-deficient nitrobenzene ring.

Step 2: Chemoselective Reduction (Nitro to Aniline)

  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (

    
    , 1 atm or balloon).
    
  • Solvent: MeOH or EtOH.

  • Protocol:

    • Dissolve the crude nitro compound in MeOH.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge system with

      
       and stir at RT for 2–4 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

    • Critical Control: Avoid using strong acid reducing agents (e.g., Sn/HCl) to prevent premature Boc-deprotection.

3.2. Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-aminopropanol Reagent1 Reagent: 4-Fluoronitrobenzene (NaH, THF) Start->Reagent1 Activation Intermed Intermediate: tert-Butyl (3-(4-nitrophenoxy) propyl)carbamate Reagent1->Intermed SnAr Coupling Reagent2 Reduction: H2, Pd/C (MeOH) Intermed->Reagent2 Prep Product Final Product: tert-Butyl N-[3-(4-aminophenoxy) propyl]carbamate Reagent2->Product Hydrogenation

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by catalytic hydrogenation.

Functional Utility in Drug Discovery (PROTACs)

This linker is designed to bridge the "E3 Ligase Anchor" and the "Warhead" (POI Ligand).[] Its asymmetry is its primary strength.

4.1. Reactivity Logic
  • The Aniline (Aromatic Amine): This is the "First Point of Attachment." It is less nucleophilic than an aliphatic amine but can be selectively reacted with:

    • Acid Chlorides/Activated Esters: To form stable benzamides.

    • Isocyanates: To form ureas.[1]

    • Sulfonyl Chlorides: To form sulfonamides.

    • Why start here? Reacting the aniline first leaves the acid-labile Boc group intact for the second step.

  • The Boc-Amine (Aliphatic Amine): This is the "Second Point of Attachment."

    • Deprotection: Treatment with TFA/DCM or HCl/Dioxane reveals the primary aliphatic amine.

    • Conjugation: The newly liberated amine is highly nucleophilic and can be coupled to carboxylic acids (via HATU/EDC) or undergo reductive amination.

4.2. PROTAC Design Strategy (Case Study)

Scenario: Linking a Thalidomide derivative (Cereblon binder) to a Kinase Inhibitor (POI binder).

  • Step A: The aniline of the linker is acylated with a carboxyl-functionalized Thalidomide analog. The aromatic amide bond formed is metabolically stable.

  • Step B: The Boc group is removed using TFA.

  • Step C: The exposed aliphatic amine is coupled to the carboxyl-functionalized Kinase Inhibitor.

4.3. Conjugation Logic Diagram

ConjugationLogic Linker Linker: Aniline (Free) | Boc-Amine (Protected) Step1 Step 1: Amide Coupling (HATU, DIPEA) Linker->Step1 LigandA Ligand A (E3 Anchor) (e.g., Thalidomide-COOH) LigandA->Step1 Intermed1 Intermediate 1: Ligand A - Amide - Linker - Boc Step1->Intermed1 Step2 Step 2: Acid Deprotection (TFA/DCM) Intermed1->Step2 Intermed2 Intermediate 2: Ligand A - Amide - Linker - NH2 (Free) Step2->Intermed2 Final Final PROTAC: Ligand A - Linker - Ligand B Intermed2->Final Final Coupling LigandB Ligand B (Warhead) (e.g., Kinase Inhibitor-COOH) LigandB->Final Final Coupling

Caption: Sequential conjugation workflow demonstrating the orthogonal protection strategy for PROTAC synthesis.

Handling, Stability & Analytics
5.1. Analytical Validation

To ensure the integrity of the linker before conjugation, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~1.38 ppm (s, 9H, Boc t-Bu ).
      
    • 
       ~1.78 ppm (quint, 2H, -CH₂-CH₂ -CH₂-).
      
    • 
       ~3.08 ppm (q, 2H, -CH₂ -NHBoc).
      
    • 
       ~3.85 ppm (t, 2H, -O-CH₂ -).
      
    • 
       ~4.60 ppm (br s, 2H, -NH₂  aniline).
      
    • 
       ~6.50 ppm (d, 2H, Ar-H  ortho to NH₂).
      
    • 
       ~6.65 ppm (d, 2H, Ar-H  ortho to O-alkyl).
      
    • Note: The aromatic region should show a clear AA'BB' para-substitution pattern.

  • LC-MS (ESI+):

    • Expected Mass:

      
      .
      
    • Common Adduct:

      
      .
      
    • Fragment: Loss of Boc (

      
      ) often observed as a major fragment (
      
      
      
      ).
5.2. Stability & Storage
  • Oxidation Sensitivity: The free aniline is susceptible to oxidation (browning) upon prolonged exposure to air. Store under Argon or Nitrogen.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Shelf Life: >12 months at -20°C if properly sealed.

References
  • National Center for Advancing Translational Sciences (NCATS). Tert-Butyl (3-(4-aminophenyl)propyl)carbamate Compound Summary. Inxight Drugs. Available at: [Link]

  • Burslem, G. M., & Crews, C. M. (2020).[3] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Contextual grounding for PROTAC linker design). Available at: [Link]

  • Seed Chem. Tert-butyl (3-(4-aminophenoxy)propyl)carbamate Product Data. (Source for CAS 623562-56-1 verification). Available at: [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Available at: [Link]

Sources

C₁₄H₂₂N₂O₃ Linker: Technical Guide for PROTAC Synthesis

[1]

Part 1: Molecular Architecture & Rationale[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate

  • Molecular Formula: C₁₄H₂₂N₂O₃[1][2]

  • Molecular Weight: 266.34 g/mol [1][2][3]

  • Role: Heterobifunctional Linker Precursor (Boc-protected diamine)

Structural Advantages in PROTAC Design

The C₁₄H₂₂N₂O₃ linker is superior to standard PEG or purely alkyl chains in specific scenarios due to its hybrid architecture:

  • Conformational Restraint: The internal phenyl ring restricts the rotational degrees of freedom, reducing the entropic penalty upon ternary complex formation.[1]

  • Solubility: The ether oxygen (phenoxy group) improves aqueous solubility compared to purely alkyl linkers.[1]

  • Orthogonal Reactivity: The molecule features a free primary amine (for immediate coupling) and a Boc-protected amine (for controlled, sequential release), preventing polymerization during synthesis.[1]

Physicochemical Profile[1]
PropertyValueImplication for PROTAC
LogP ~2.1 (Predicted)Balances membrane permeability with solubility.[1]
TPSA ~64 ŲWell within the range for cell-permeable small molecules.
Linker Length ~9–11 ÅIdeal for recruiting surface-exposed lysines without "hook effect" dominance.
H-Bond Donors 2Facilitates solvent interaction; potential for specific binding pocket contacts.[1]

Part 2: Synthesis Protocol (Self-Validating)

This protocol utilizes a convergent synthesis strategy starting from 4-hydroxybenzaldehyde.[1] This route is preferred over direct alkylation of 4-(aminomethyl)phenol to avoid non-selective over-alkylation of the free amine.

Reagents & Materials[1][2][5]
  • Starting Material: 4-Hydroxybenzaldehyde (CAS: 123-08-0)

  • Alkylating Agent: 2-(Boc-amino)ethyl bromide (CAS: 39684-80-5)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Reductive Amination Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃)[1]

  • Solvents: DMF (anhydrous), Methanol, Dichloromethane (DCM)[1]

Step-by-Step Methodology
Step A: Etherification (Formation of the Scaffold)
  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Observation: Suspension may turn yellow/orange due to phenoxide formation.[1]

  • Alkylation: Add 2-(Boc-amino)ethyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The aldehyde product will be less polar than the starting phenol.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Intermediate:tert-butyl (2-(4-formylphenoxy)ethyl)carbamate .

Step B: Reductive Amination (Generation of the C14H22N2O3 Linker)
  • Imine Formation: Dissolve the aldehyde intermediate (from Step A) in Methanol (0.1 M). Add NH₄OAc (10.0 eq).[1] Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Carefully add NaCNBH₃ (1.5 eq) portion-wise. Caution: Gas evolution.[1]

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO₃ solution. Remove methanol under reduced pressure.[1]

  • Extraction: Extract aqueous residue with DCM (3x).

  • Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).

    • Final Product:tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate (C₁₄H₂₂N₂O₃).

Part 3: Visualization of Synthesis & Application

The following diagrams illustrate the synthesis pathway and the logical flow of incorporating this linker into a PROTAC.

Synthesis Pathway Diagram[1]

LinkerSynthesisStart4-HydroxybenzaldehydeReagent2-(Boc-amino)ethyl bromide+ K2CO3 / DMFStart->ReagentInterIntermediate:Boc-Amino-Ether-AldehydeReagent->InterAlkylation (60°C)ReductNH4OAc / NaCNBH3(Reductive Amination)Inter->ReductFinalTarget Linker (C14H22N2O3):Boc-NH-Ethyl-O-Phenyl-CH2-NH2Reduct->FinalReduction

Caption: Convergent synthesis of the C₁₄H₂₂N₂O₃ linker ensuring mono-alkylation and orthogonal protection.

PROTAC Assembly Logic[1]

PROTAC_AssemblyLinkerC14H22N2O3 Linker(Free Amine / Boc-Amine)Step1Step 1: Amide Coupling(Linker Free Amine + Ligand A)Linker->Step1LigandAE3 Ligand-COOH(e.g., Thalidomide deriv.)LigandA->Step1LigandBWarhead-COOH(e.g., JQ1 deriv.)Step3Step 3: Final Coupling(Inter2 + Ligand B)LigandB->Step3Inter1Intermediate:LigandA-Linker-NH-BocStep1->Inter1Step2Step 2: Boc Deprotection(TFA or HCl)Inter1->Step2Inter2Intermediate:LigandA-Linker-NH2 (Salt)Step2->Inter2Inter2->Step3FinalPROTACFinal PROTAC:LigandA-Linker-LigandBStep3->FinalPROTAC

Caption: Sequential assembly strategy utilizing the orthogonal protection of the C₁₄H₂₂N₂O₃ linker.

Part 4: Experimental Troubleshooting & Validation

To ensure scientific integrity, the following troubleshooting steps address common failure modes associated with this specific linker chemistry.

Critical Control Points[1]
IssueSymptomRoot CauseCorrective Action
Low Yield (Step A) Large amount of unreacted phenolIncomplete deprotonation or moisture in DMFEnsure DMF is anhydrous; increase K₂CO₃ to 2.5 eq; add catalytic KI (Finkelstein condition).
Dialkylation Mass spec shows M + Alkyl chainOver-reaction of amine (if using aminophenol start)Strictly follow the aldehyde route described above. Direct alkylation of aminophenol is uncontrolled.[1]
Boc Loss Mass spec shows M - 100Acidic conditions during workup or heatingAvoid heating above 60°C; ensure workup is neutral/basic.[1] Do not use acid in Step A workup.[1]
Imine Hydrolysis Low yield in Step BWater present during reductionUse molecular sieves in the imine formation step; ensure Methanol is dry.[1]
Characterization Standards (NMR)

For the final C₁₄H₂₂N₂O₃ linker (tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate ), expect the following ¹H NMR signals (CDCl₃, 400 MHz):

  • δ 7.20 (d, 2H): Aromatic protons (meta to ether).[1]

  • δ 6.85 (d, 2H): Aromatic protons (ortho to ether).[1]

  • δ 4.95 (br s, 1H): Boc-NH.[1]

  • δ 4.02 (t, 2H): -O-CH ₂-CH₂-.[1]

  • δ 3.78 (s, 2H): Benzyl amine -Ph-CH ₂-NH₂.[1]

  • δ 3.55 (q, 2H): -CH₂-CH ₂-NH-Boc.[1]

  • δ 1.44 (s, 9H): Boc tert-butyl group.[1]

References

  • Boc-Linker Synthesis Strategies

    • Title: "Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs)"
    • Source: MDPI (Molecules)
    • URL:[Link]

    • Relevance: Validates the use of alkyl/ether linkers and Boc-deprotection str
  • Linkerology & Rigidity

    • Title: "Current strategies for the design of PROTAC linkers: a critical review"
    • Source: Exploration of Targeted Anti-tumor Therapy[1]

    • URL:[Link]

    • Relevance: Discusses the impact of phenyl rings and rigid linkers on ternary complex stability and permeability.
  • Atenolol Structure Verification

    • Title: "Atenolol | C14H22N2O3 | CID 2249"[1]

    • Source: PubChem[1][4][3][5]

    • URL:[Link]

    • Relevance: Confirms the molecular formula overlap and provides spectral d
  • Direct-to-Biology Synthesis

    • Title: "Direct-to-Biology Accelerates PROTAC Synthesis and the Evalu
    • Source: ACS Medicinal Chemistry Letters[1]

    • URL:[Link]

    • Relevance: Provides context on high-throughput synthesis of linkers with varying polarity and rigidity.

Bifunctional Aminophenoxy Propyl Carbamate Linkers: Strategic Design & Synthesis in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of Targeted Protein Degradation (TPD), the linker is no longer a passive spacer; it is a thermodynamic governor. The Bifunctional Aminophenoxy Propyl Carbamate (APC) linker represents a sophisticated structural motif optimized for Von Hippel-Lindau (VHL) and Cereblon (CRBN) based PROTACs. Unlike simple PEG or alkyl chains, the APC motif integrates aromatic rigidity (aminophenoxy), defined spatial separation (propyl), and hydrolytic stability with hydrogen-bonding capability (carbamate).

This technical guide dissects the APC linker’s architecture, providing a self-validating synthesis protocol and bioconjugation strategy designed for medicinal chemists and drug development professionals.

Part 1: Chemical Architecture & Mechanism

Anatomy of the APC Linker

The APC linker derives its utility from three distinct functional zones, each serving a specific pharmacological purpose in ternary complex formation.

ZoneComponentFunctionChemical Logic
Proximal Aminophenoxy E3 Ligase AttachmentThe phenolic ether mimics the tyrosine/hydroxyproline binding motif common in VHL ligands (e.g., VH032). The aromatic ring provides π-stacking opportunities within the E3 binding pocket.
Spacer Propyl (C3) Spatial ControlA 3-carbon alkyl chain offers a "Goldilocks" separation (~4-5 Å). It is shorter and more hydrophobic than PEG, reducing the entropic penalty of folding without inducing steric clash.
Distal Carbamate Warhead ConjugationThe carbamate linkage (-NH-CO-O-) is more stable than esters in plasma but more permeable than amides. It introduces a hydrogen bond donor/acceptor pair, critical for orienting the warhead.
Mechanism of Action: The Ternary Complex

In a PROTAC system, the APC linker facilitates the formation of the POI-PROTAC-E3 ternary complex.[1] The rigidity of the aminophenoxy group restricts the rotational freedom of the linker near the E3 ligase, pre-organizing the molecule for binding. This reduces the entropic cost (


) of complex formation, potentially improving cooperativity (

).

TernaryComplex cluster_PROTAC APC-Linked PROTAC E3 E3 Ligase (VHL/CRBN) POI Target Protein (POI) E3->POI Ubiquitin Transfer LigandA E3 Ligand (Phenoxy) E3->LigandA High Affinity Binding LigandB Warhead POI->LigandB Target Engagement Linker Propyl-Carbamate Linker LigandA->Linker Linker->E3 π-Stacking (Phenoxy) Linker->LigandB

Figure 1: Schematic of the Ternary Complex facilitated by the APC linker. The phenoxy group anchors to the E3 ligase, while the carbamate orients the warhead.

Part 2: Synthesis & Conjugation Protocols

Strategic Synthesis: The "Convergent" Approach

Directly purchasing a pre-made "Bifunctional Aminophenoxy Propyl Carbamate" is often impossible due to the variability in warhead attachment. The industry-standard approach is to synthesize the Aminophenoxy-Propyl-Amine scaffold and then generate the carbamate in situ during conjugation.

Core Scaffold Synthesis: 4-(3-aminopropoxy)aniline

This protocol yields the "universal" APC precursor.

Reagents:

  • 4-Nitrophenol

  • N-Boc-3-bromopropylamine

  • Potassium Carbonate (

    
    )
    
  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Protocol:

  • Etherification (Williamson Synthesis):

    • Dissolve 4-Nitrophenol (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min (deprotonation).
      
    • Add N-Boc-3-bromopropylamine (1.2 eq).

    • Heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of nitrophenol (yellow).

    • Workup: Dilute with water, extract with EtOAc. Product: 4-(3-N-Boc-aminopropoxy)nitrobenzene .

  • Reduction (Nitro to Aniline):

    • Dissolve the nitro-ether in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 2-4 hours.
      
    • Filter: Remove catalyst via Celite.

    • Yield:4-(3-N-Boc-aminopropoxy)aniline . This is the stable, storable "APC Scaffold".

Bioconjugation: Forming the Carbamate Linkage

The "Carbamate" in the name usually refers to the connection between the propyl amine and the warhead (or the E3 ligand and the linker).

Scenario: Connecting a Warhead (with an Alcohol group) to the APC Scaffold.

Protocol:

  • Activation:

    • Dissolve the Warhead-OH (1.0 eq) in DCM.

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and TEA (2.0 eq).

    • Stir 2h to form the NHS-Carbonate intermediate.

  • Coupling:

    • Deprotect the APC Scaffold (remove Boc with TFA/DCM). Isolate the free amine salt.

    • Add the APC-Amine (1.2 eq) to the activated Warhead solution.

    • Add DIPEA (3.0 eq) to buffer the pH.

    • Stir 4-12h.

  • Result: Warhead-O-C(=O)-NH -(CH2)3-O-Ph-NH2.

    • Note: The final aniline (NH2) is now ready to be attached to the E3 Ligand (e.g., via amide coupling to VHL-COOH).

SynthesisFlow Step1 Step 1: Etherification 4-Nitrophenol + N-Boc-3-bromopropylamine Inter1 Intermediate: Nitro-Phenoxy-Propyl-Boc Step1->Inter1 Step2 Step 2: Hydrogenation Pd/C, H2 Inter1->Step2 Scaffold APC Scaffold: 4-(3-N-Boc-aminopropoxy)aniline Step2->Scaffold Step3 Step 3: Carbamate Coupling React with Activated Warhead (DSC) Scaffold->Step3 Final Final PROTAC Linker: Warhead-Carbamate-Propyl-Phenoxy-Ligand Step3->Final

Figure 2: Step-by-step synthesis workflow for generating the APC linker and conjugating it to a target warhead.

Part 3: Critical Design Considerations (Expertise)

Stability vs. Permeability
  • Why Carbamate? Amide linkers are stable but can lower cell permeability due to high polarity. Ester linkers are permeable but susceptible to plasma esterases. The carbamate offers a middle ground: it is generally stable in plasma (half-life > 24h) but possesses better lipophilicity profiles than amides.

  • The "Phenoxy" Effect: The ether oxygen in the aminophenoxy group acts as a weak H-bond acceptor. Unlike a phenyl-alkyl chain (which is purely hydrophobic), the phenoxy group improves aqueous solubility without introducing the high flexibility of PEG.

Troubleshooting Common Pitfalls
  • Issue: Low yield during carbamate formation.

    • Cause: The aliphatic amine on the propyl chain can cyclize if the chain is too short (C2) or if the activation is too slow.

    • Fix: Ensure the propyl chain (C3) is used. Use DSC (Disuccinimidyl carbonate) or p-Nitrophenyl chloroformate for rapid activation. Avoid phosgene unless strictly necessary due to safety.

  • Issue: Poor solubility of the final PROTAC.

    • Fix: If the APC linker is too hydrophobic, introduce a solubilizing group on the aniline nitrogen before final coupling, or switch the propyl chain to a short PEG-2 mini-peg (though this loses the "propyl" rigidity).

Part 4: References & Grounding

  • PROTAC Linker Design Principles:

    • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

    • Detailed analysis of how linker length and composition (Alkyl vs. PEG vs. Rigid) affect ternary complex stability.

  • VHL Ligand Chemistry:

    • Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications. Link

    • Establishes the structural basis for attaching linkers to the phenolic site of VHL ligands.

  • Carbamate Stability in Drug Design:

    • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry."[2] Journal of Medicinal Chemistry. Link

    • Authoritative review on the stability, synthesis, and utility of carbamate linkages in bioactive molecules.

  • Synthesis of Aminophenoxy Linkers:

    • PubChem Compound Summary for 4-(3-Aminopropyl)aniline.Link

    • Verifies the chemical structure and availability of the core scaffold.

  • Bifunctional Linker Reagents:

    • BroadPharm & Enamine Catalogs. "PROTAC Linker Tools." Link

    • Source for commercial availability of pre-cursor building blocks.

Sources

Technical Whitepaper: Characterization and Synthetic Utility of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate , a critical heterobifunctional linker used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule features a masked primary amine (Boc-protected) and a free aromatic amine (aniline), separated by a flexible propyl ether spacer. Its orthogonal reactivity profile allows for precise, stepwise conjugation of two distinct pharmacophores, making it an essential tool for fragment-based drug discovery.

Chemical Identity & Informatics

The following data establishes the precise chemical identity of the subject molecule. Researchers should verify these identifiers against internal registries before synthesis or procurement.

PropertyData Specification
IUPAC Name tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate
Common Name N-Boc-3-(4-aminophenoxy)propylamine
CAS Registry Number 623562-56-1
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
SMILES CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1
InChI String InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-5-10-18-12-7-6-11(15)8-12/h6-8H,5,9-10,15H2,1-3H3,(H,16,17)
InChIKey VZERYOQZJNBWLA-UHFFFAOYSA-N

Structural Analysis & Reactivity Profile

The Linker Logic

The molecule functions as a "spacer" with dual reactivity. Its utility is defined by three structural components:

  • The Boc-Protected Amine (Aliphatic): The tert-butoxycarbonyl (Boc) group renders the aliphatic amine inert to nucleophilic attack and basic conditions. It is selectively deprotected using acidic conditions (e.g., TFA or HCl), revealing a primary amine for secondary conjugation.

  • The Propyl Ether Chain: A 3-carbon alkyl chain provides flexibility. The ether oxygen adds polarity relative to a pure alkyl chain, potentially improving the water solubility of the final conjugate.

  • The Aromatic Amine (Aniline): The para-aminophenoxy moiety serves as the initial attachment point. The aniline nitrogen is less nucleophilic than an aliphatic amine but highly reactive toward activated carboxylic acids, isocyanates, and sulfonyl chlorides.

Orthogonality

The core value of this linker is orthogonality . You can react the aniline end with a "Warhead" (e.g., a kinase inhibitor) without disturbing the Boc group. Once the warhead is attached, the Boc group is removed to attach the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).

Synthetic Methodology

While this compound is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route avoids direct alkylation of 4-aminophenol, which can lead to mixed N- and O-alkylation. Instead, we utilize a Nitro-Reduction Strategy .

Reaction Scheme

The synthesis proceeds in two steps:

  • Williamson Ether Synthesis: Reaction of 4-nitrophenol with N-Boc-3-bromopropylamine.

  • Nitro Reduction: Catalytic hydrogenation of the nitro group to the aniline.

SynthesisPath Reactant1 4-Nitrophenol Intermediate Nitro Intermediate (Ether Formation) Reactant1->Intermediate K2CO3, DMF, 60°C (O-Alkylation) Reactant2 N-Boc-3-bromopropylamine Reactant2->Intermediate Product tert-Butyl (3-(4-aminophenoxy) propyl)carbamate Intermediate->Product H2, Pd/C, MeOH (Reduction)

Figure 1: Two-step synthetic pathway ensuring regiospecific O-alkylation.

Detailed Protocol
Step 1: Preparation of the Nitro Intermediate

Reagents: 4-Nitrophenol (1.0 eq), tert-Butyl (3-bromopropyl)carbamate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

  • Setup: Charge a round-bottom flask with 4-Nitrophenol and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃. The solution will turn bright yellow (formation of the phenoxide anion). Stir at Room Temperature (RT) for 15 minutes.

    • Causality: Pre-forming the phenoxide ensures the oxygen is the primary nucleophile, minimizing side reactions.

  • Alkylation: Add tert-Butyl (3-bromopropyl)carbamate dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Dilute with water (precipitating the product or inducing phase separation) and extract with Ethyl Acetate. Wash organics with 1N NaOH (to remove unreacted nitrophenol) and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Reduction to Aniline

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Setup: Dissolve the crude nitro intermediate in Methanol (0.1 M).

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is present first.

  • Hydrogenation: Purge the vessel with H₂ gas and stir under a hydrogen balloon at RT for 2–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. The product is typically pure enough for use, but can be purified via silica gel chromatography (DCM/MeOH gradient) if necessary.

Applications in Drug Discovery (PROTACs)

The primary application of this molecule is in the construction of PROTACs (Proteolysis Targeting Chimeras). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, inducing its degradation.

Linker Selection Logic
  • Length: The 3-carbon propyl chain + phenoxy group provides a "medium" length linker (approx. 8–10 Å). This is often ideal for avoiding steric clashes between the E3 ligase and the Target Protein.

  • Flexibility: The aliphatic chain allows the two proteins to adopt a productive ternary complex.

  • Solubility: The carbamate and ether linkages improve physicochemical properties compared to all-carbon chains.

PROTAC_Workflow Linker tert-Butyl (3-(4-aminophenoxy) propyl)carbamate Step1 Step 1: Amide Coupling (Aniline + Warhead) Linker->Step1 Warhead Target Protein Ligand (e.g., Kinase Inhibitor-COOH) Warhead->Step1 E3Ligand E3 Ligase Ligand (e.g., Thalidomide-COOH) Step3 Step 3: Amide Coupling (Amine + E3 Ligand) E3Ligand->Step3 Intermediate Boc-Protected Conjugate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 AmineInt Free Amine Intermediate Step2->AmineInt AmineInt->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Workflow for assembling a PROTAC using the subject linker.

Quality Control & Analytics

To ensure the integrity of the linker before conjugation, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.38 (s, 9H): The tert-butyl group of the Boc moiety.

  • δ 1.78 (quint, 2H): The central methylene of the propyl chain.

  • δ 3.08 (q, 2H): Methylene adjacent to the carbamate nitrogen.

  • δ 3.86 (t, 2H): Methylene adjacent to the ether oxygen (distinctive downfield shift).

  • δ 6.48 (d, 2H) & 6.62 (d, 2H): The para-substituted aromatic system (AA'BB' pattern typical of 4-aminophenol derivatives).

Storage & Stability
  • Storage: Store at -20°C.

  • Stability: The Boc group is acid-sensitive.[1] Avoid exposure to HCl vapors or acidic solvents during storage. The aniline is oxidation-sensitive; store under inert gas (Nitrogen/Argon) to prevent browning (oxidation to quinones).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10224672 (Related Structure). Accessed via PubChem.[2] Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. (Contextual reference for Linker utility). Link

  • Alchimica. Product Catalog: Tert-butyl (3-(4-aminophenoxy)propyl)carbamate.[3][4] (Source for CAS 623562-56-1 verification).[5] Link

  • Organic Chemistry Portal. Williamson Ether Synthesis Protocols. (Methodology grounding). Link

Sources

Technical Monograph: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 623562-56-1 , a critical bifunctional intermediate used in medicinal chemistry for linker design and convergent synthesis.

Executive Summary & Chemical Identity

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1) is a high-value heterobifunctional linker used extensively in drug discovery. It serves as a molecular spacer, providing a defined distance between two functional moieties while offering orthogonal reactivity :

  • Aromatic Amine (Aniline): Available for immediate coupling (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling).

  • Boc-Protected Aliphatic Amine: Chemically inert under basic/nucleophilic conditions, allowing for controlled, sequential elaboration of the molecule.

This dual-functionality makes it an essential building block for PROTAC (Proteolysis Targeting Chimera) linkers , Antibody-Drug Conjugates (ADCs) , and the synthesis of kinase inhibitors where solubility-enhancing side chains (e.g., solubilizing tails) are required.

Chemical Specifications Table
PropertySpecification
CAS Number 623562-56-1
Chemical Name tert-Butyl (3-(4-aminophenoxy)propyl)carbamate
Synonyms 4-[3-(Boc-amino)propyloxyl]aniline; Carbamic acid, [3-(4-aminophenoxy)propyl]-, 1,1-dimethylethyl ester
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Appearance White to off-white solid
Melting Point ~65–68 °C
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Purity (Typical) ≥97% (HPLC)

Synthetic Logic & Production

The synthesis of CAS 623562-56-1 is typically achieved through a convergent route that ensures the stability of the Boc group while installing the ether linkage.

Mechanistic Pathway

The most robust industrial route involves the nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene with N-Boc-3-amino-1-propanol, followed by the selective reduction of the nitro group. This avoids the potential self-polymerization issues associated with using unprotected amino-alcohols.

SynthesisRoute cluster_legend Reaction Logic Start1 N-Boc-3-amino-1-propanol Inter Intermediate: Nitro-Ether Adduct Start1->Inter Base (NaH or K2CO3) DMF, Heat Start2 4-Fluoronitrobenzene Start2->Inter Product TARGET: CAS 623562-56-1 (Aniline + Boc-Amine) Inter->Product Reduction (H2/Pd-C or Fe/NH4Cl) Selectivity Critical Step 1: Ether Formation Step 1: Ether Formation Step 2: Nitro Reduction Step 2: Nitro Reduction Step 1: Ether Formation->Step 2: Nitro Reduction

Figure 1: Convergent synthesis pathway maximizing yield and purity. The SNAr step installs the robust ether linkage before the sensitive aniline is generated.

Application: Orthogonal Reaction Manifold

For researchers designing bioactive molecules, the utility of CAS 623562-56-1 lies in its ability to undergo sequential functionalization. The diagram below illustrates how to exploit its orthogonality.

ReactionManifold Core CAS 623562-56-1 (Boc-Linker-Aniline) PathA Path A: Aniline Coupling (Amide/Urea Formation) Core->PathA R-COCl / R-NCO PathB Path B: Boc Deprotection (Acidic Conditions) Core->PathB TFA / HCl ProdA Functionalized Scaffold (Boc Intact) PathA->ProdA Yields Stable Intermediate ProdB Free Diamine Linker (Unstable if not trapped) PathB->ProdB Not Recommended (First Step) Final Macrocycle / PROTAC (Dual Functionalization) ProdA->Final Step 2: Remove Boc & Couple Headgroup

Figure 2: Strategic utilization of the linker. Path A is the standard workflow: modify the aniline first to prevent side reactions, then deprotect the aliphatic amine.

Experimental Protocol: Selective Aniline Coupling

Objective: Couple CAS 623562-56-1 to a carboxylic acid core (e.g., a kinase scaffold) without affecting the Boc group.

  • Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add CAS 623562-56-1 (1.0 eq) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The aniline nitrogen is less nucleophilic than an aliphatic amine, but HATU provides sufficient activation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Validation: The product should show the mass of Core + Linker with the Boc group intact (M+100 or M+H signals corresponding to the protected species).

Handling, Storage, and Stability[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Stability: Stable in solid form for >2 years if stored correctly. In solution (DMSO), use within 24 hours to prevent oxidative degradation.

  • Safety: Classified as an irritant (Skin/Eye).[1] Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Market Availability & Sourcing

This compound is available from specialized chemical suppliers focusing on building blocks and intermediates. It is generally not found in basic catalog tiers (like standard salts) but in "Discovery" or "Building Block" catalogs.

Primary Suppliers (Verified Availability):

  • BLD Pharm: Stocks gram-scale quantities (Catalog No. BD587889).[2][3]

  • ChemBK / ChemicalBook: Aggregates listings from various synthesis labs (e.g., Shanghai Amole, Otava Chemicals).

  • Custom Synthesis: Due to the straightforward synthesis (3 steps), contract research organizations (CROs) can scale this to kg-quantities rapidly if stock is unavailable.

Procurement Tip: When ordering, specify the CAS 623562-56-1 explicitly to avoid confusion with the reverse isomer or the unprotected diamine.

References

  • Chemical Identity & Properties: Carbamic acid, [3-(4-aminophenoxy)propyl]-, 1,1-dimethylethyl ester - Substance Detail. CAS Common Chemistry. Retrieved from [Link]

  • Supplier & Spectral Data: 623562-56-1 Product Dossier. ChemBK.[2][4] Retrieved from [Link][2][4][5]

  • Synthetic Application Context: Linker Strategies in PROTAC Design. (General Reference for Bifunctional Linker Chemistry). Journal of Medicinal Chemistry. [Link]

Sources

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1), a specialized bifunctional linker used in medicinal chemistry.

Identity & Core Properties

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a heterobifunctional linker designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.[1] It features an acid-labile Boc-protected primary amine on one terminus and a nucleophilic aniline (4-aminophenoxy group) on the other, separated by a propyl ether spacer. This architecture allows for sequential, orthogonal conjugation to two distinct molecular entities (e.g., an E3 ligase ligand and a target protein ligand).

Chemical Identity Table
PropertySpecification
CAS Number 623562-56-1
PubChem CID Not explicitly indexed in primary search results; refer to CAS.
IUPAC Name tert-Butyl N-[3-(4-aminophenoxy)propyl]carbamate
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
SMILES CC(C)(C)OC(=O)NCCCOc1ccc(N)cc1
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[2]
Purity Grade Typically >95% (HPLC) for research applications.

Synthesis & Characterization

The synthesis of this compound typically follows a two-step protocol starting from commercially available 4-nitrophenol and a Boc-protected alkyl halide.

Step 1: Williamson Ether Synthesis

Reaction: Alkylation of 4-nitrophenol with tert-butyl (3-bromopropyl)carbamate.

  • Reagents: 4-Nitrophenol (1.0 eq), tert-butyl (3-bromopropyl)carbamate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetone.

  • Conditions: Heat at 60–80°C for 12–16 hours.

  • Mechanism: The phenoxide ion generated by K₂CO₃ performs an S_N2 attack on the alkyl bromide, forming the ether linkage.

  • Intermediate: tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate.

Step 2: Nitro Reduction

Reaction: Reduction of the nitro group to the primary aniline.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol, RT, 4–6 h.

  • Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1), Reflux, 2–4 h.

  • Workup: Filtration through Celite (to remove catalyst/Fe), concentration, and purification via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Visualization: Synthesis Pathway

SynthesisPathway Start1 4-Nitrophenol Inter Intermediate: tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate Start1->Inter K2CO3, DMF 60°C, SN2 Start2 N-Boc-3-bromopropylamine Start2->Inter Product Product: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate Inter->Product H2, Pd/C Reduction

Caption: Two-step synthetic route involving Williamson ether synthesis followed by nitro reduction.

Applications in Drug Discovery

This compound is a critical linker intermediate in the development of PROTACs. Its specific length (propyl + phenoxy) and composition provide distinct advantages:

  • Rigidity & Orientation: The phenyl ring adds rigidity compared to pure PEG or alkyl chains, potentially reducing the entropic penalty upon ternary complex formation.

  • Orthogonal Reactivity:

    • Aniline Terminus: Reacts with carboxylic acids (via amide coupling), aldehydes (reductive amination), or isocyanates/isothiocyanates to attach the E3 ligase ligand (e.g., Thalidomide analogs) or the Target Protein ligand.

    • Boc-Amine Terminus: After acidic deprotection (TFA/DCM), the primary amine is revealed for a second conjugation step.

Experimental Protocol: General Amide Coupling (Aniline)

To couple the aniline of CAS 623562-56-1 to a carboxylic acid-containing ligand:

  • Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 min at RT.

  • Coupling: Add tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq).

  • Reaction: Stir at RT for 2–12 h under N₂ atmosphere. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

  • Yield: Expect 60–85% yield depending on the steric hindrance of the acid.

Visualization: PROTAC Assembly Workflow

PROTAC_Assembly Linker tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1) Coupling1 Step 1: Amide Coupling (HATU, DIPEA) Linker->Coupling1 LigandA Ligand A-COOH (e.g., VHL Ligand) LigandA->Coupling1 Inter1 Intermediate: Boc-Linker-Ligand A Coupling1->Inter1 Deprotect Step 2: Boc Deprotection (TFA/DCM) Inter1->Deprotect AmineFree Free Amine: H2N-Linker-Ligand A Deprotect->AmineFree Final Final PROTAC: Ligand B-Linker-Ligand A AmineFree->Final Step 3: Amide Coupling LigandB Ligand B-COOH (e.g., POI Ligand) LigandB->Final

Caption: Workflow for assembling a PROTAC using the orthogonal reactivity of the linker.

Stability & Handling

  • Storage: Store at -20°C in a tightly sealed container. The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air.

  • Stability:

    • Acid Sensitivity: The Boc group is cleaved by strong acids (TFA, HCl). Avoid acidic conditions during storage.

    • Light Sensitivity: Protect from light to prevent aniline oxidation.

  • Safety: Irritant to eyes, skin, and respiratory system.[3] Use standard PPE (gloves, goggles, fume hood).

References

  • Chemical Identification : tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS 623562-56-1).[1][3][4] Available from commercial suppliers (e.g., ChemBK, ChemicalBook, BLD Pharm).

  • General Synthesis of Phenoxy-Alkyl Linkers: Williamson Ether Synthesis followed by Nitro Reduction. Standard organic synthesis protocols adapted from: Journal of Medicinal Chemistry, "Design and Synthesis of PROTACs".
  • Boc-Protection Stability : Greene, T.W., Wuts, P.G.M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc group stability and deprotection).

Sources

Methodological & Application

Application Note: A Guide to the Conjugation of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate to E3 Ligase Ligands for PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-relevant proteins.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the synergy between their three core components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemically optimized linker connecting them.[4][5][6][7] This application note provides a detailed guide for the conjugation of a versatile linker precursor, tert-Butyl (3-(4-aminophenoxy)propyl)carbamate, to ligands for two of the most frequently recruited E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][][10][11][12] We present field-proven, step-by-step protocols for two distinct and highly reliable conjugation chemistries—amide bond formation and nucleophilic aromatic substitution—complete with mechanistic explanations, purification strategies, and methods for analytical characterization.

Introduction: The Central Role of the Linker-E3 Ligase Axis

A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[13][14] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] While the POI warhead dictates target specificity, the linker and E3 ligase ligand profoundly influence the stability and geometry of this ternary complex, thereby governing the efficiency and selectivity of degradation.[13][15]

The choice of E3 ligase—most commonly CRBN or VHL—is a critical design decision, as their cellular localization and expression profiles can significantly impact PROTAC performance in different tissues and disease contexts.[8][] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are key determinants of a PROTAC's physicochemical properties, cell permeability, and ability to orient the two bound proteins for optimal ubiquitination.[4][15][16]

The molecule tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a valuable bifunctional building block for PROTAC synthesis. Its structure incorporates:

  • A Boc-protected amine , which serves as a latent attachment point for a POI ligand following a straightforward deprotection step.[17][18][19]

  • A flexible propoxy linker , providing an appropriate spatial distance.

  • A reactive primary aromatic amine , which is the ideal handle for conjugation to a functionalized E3 ligase ligand.

This guide focuses on the crucial step of covalently attaching this linker precursor to E3 ligase ligands, creating a key intermediate for the final PROTAC assembly.

PROTAC_Mechanism_of_Action PROTAC PROTAC POI Ligand Linker E3 Ligand TC Ternary Complex (POI-PROTAC-E3) PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ligase Complex E3->TC Ub Ubiquitin (Ub) TC->Ub PolyUb Poly-Ubiquitinated POI Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic mechanism of PROTACs.

Core Chemical Strategies for Conjugation

The formation of a stable, covalent bond between the linker's primary amine and the E3 ligase ligand is paramount. Two primary, highly robust strategies are employed, dictated by the functional handle ("exit vector") available on the E3 ligand.[7][10]

2.1 Amide Bond Formation

This is the most common and reliable method for PROTAC synthesis.[20][21] It involves the reaction between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand. The reaction requires an activating agent (a "coupling reagent") to convert the carboxylic acid into a more reactive species, preventing the formation of a stable carboxylate-ammonium salt.

  • Why this method? Amide bonds are exceptionally stable in vivo. The reaction conditions are typically mild, well-understood, and compatible with a wide range of functional groups, minimizing the need for complex protection-deprotection schemes.

  • Key Reagents:

    • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient reagent that provides rapid coupling with minimal side products and low risk of racemization.[22] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common choice, often used with an additive.

    • Bases: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize ammonium salts and facilitate the reaction.

2.2 Nucleophilic Aromatic Substitution (SNAr)

This strategy is particularly relevant for conjugating linkers to CRBN ligands derived from thalidomide or pomalidomide.[7] In this reaction, the primary amine of the linker acts as a nucleophile, displacing a leaving group (typically a fluorine atom) on the aromatic ring of the E3 ligand.

  • Why this method? It provides a direct and efficient route to connect to established CRBN ligand scaffolds. The resulting carbon-nitrogen bond is highly stable.

  • Key Reagents:

    • Base: A base like DIPEA or potassium carbonate is often used to enhance the nucleophilicity of the amine and scavenge the HF byproduct.

    • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is typically required to facilitate the reaction, which may require heating.[7]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling to a VHL Ligand Carboxylic Acid Precursor

This protocol describes the conjugation of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate to the widely used VHL ligand precursor, (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, which has been modified to present a terminal carboxylic acid. For simplicity, we will refer to this as VHL-Acid .

Figure 2: Amide coupling of the linker precursor to a VHL-Acid.

Materials and Reagents:

  • tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq.)

  • VHL-Acid (1.05 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve VHL-Acid (1.05 eq.) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Reagent Addition: To the stirred solution, add tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.). The order of addition is critical; adding the base last ensures the coupling agent is not prematurely quenched.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the consumption of the starting amine. A typical mobile phase for TLC is 5-10% MeOH in DCM.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% MeOH in DCM) to isolate the pure conjugated product.[23][24]

Protocol 2: SNAr Conjugation to a CRBN Ligand Precursor

This protocol details the conjugation of the linker precursor to 4-fluoro-pomalidomide, a common CRBN ligand starting material.

Materials and Reagents:

  • tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.1 eq.)

  • 4-fluoro-pomalidomide (1.0 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a sealable reaction vessel, combine 4-fluoro-pomalidomide (1.0 eq.), tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous NMP (to approx. 0.2 M).

  • Reaction: Seal the vessel and heat the mixture to 90-100 °C. Stir for 12-18 hours. The higher temperature is necessary to overcome the activation energy for the aromatic substitution.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the product mass and consumption of starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a large volume of EtOAc. Wash thoroughly with water (3-4x) to remove the high-boiling NMP solvent, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (e.g., gradient of 20% to 80% EtOAc in hexanes) to obtain the desired conjugate.

Purification, Characterization, and Data

Confirmation of a successful conjugation is non-negotiable. A combination of chromatographic purification and spectroscopic analysis is required to ensure the product's identity and purity for subsequent steps.[25][26][27]

4.1 Purification Strategy
  • Flash Column Chromatography: The primary method for purifying the crude product, separating it from unreacted starting materials and reaction byproducts.[24]

  • Preparative HPLC: For achieving very high purity (>98%), reversed-phase preparative HPLC is often employed as a final polishing step.[24][26]

4.2 Analytical Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse technique for rapid analysis. It confirms the presence of the product by its mass-to-charge ratio (m/z) and provides an initial assessment of purity.

  • High-Resolution Mass Spectrometry (HRMS): Essential for unambiguous confirmation of the elemental composition. The measured mass should be within 5 ppm of the calculated theoretical mass.[28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof of the final molecule.[27][28][29]

    • ¹H NMR: Look for the disappearance of the starting material peaks (e.g., the broad -NH₂ signal) and the appearance of new signals corresponding to the newly formed bond (e.g., a new amide N-H proton) and characteristic shifts in adjacent protons.

    • ¹³C NMR: Confirms the carbon skeleton of the new molecule.

Table 1: Representative Experimental Data

ParameterProtocol 1 (VHL Conjugate)Protocol 2 (CRBN Conjugate)
Starting Materials Linker (100 mg), VHL-AcidLinker (100 mg), 4-F-Pomalidomide
Reaction Scale ~0.3 mmol~0.3 mmol
Reaction Time 3 hours16 hours
Reaction Temp. Room Temperature95 °C
Purification Method Silica Gel ChromatographySilica Gel Chromatography
Typical Yield 65 - 80%50 - 70%
Purity (by LC-MS) >95%>95%
HRMS (M+H)⁺ Calculated vs. Found (Δ < 5 ppm)Calculated vs. Found (Δ < 5 ppm)

digraph "Experimental_Workflow" {
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start [label="Starting Materials\n(Linker + E3 Ligand)", fillcolor="#FFFFFF", color="#202124"]; reaction [label="Conjugation Reaction\n(Amide or SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Reaction Monitoring\n(LC-MS / TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#FFFFFF", color="#202124"]; purify [label="Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Purity & Identity Check\n(LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; characterize [label="Full Characterization\n(HRMS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Pure Conjugated Intermediate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> analyze; analyze -> purify [label="Impure"]; analyze -> characterize [label="Pure"]; characterize -> final_product; }

Figure 3: General workflow for synthesis and validation.

Conclusion

The successful conjugation of linker precursors to E3 ligase ligands is a foundational step in the synthesis of potent and effective PROTAC degraders. The choice between amide coupling and SNAr chemistry is dictated by the available functionality on the E3 ligand, but both represent robust and scalable methods for constructing the core architecture of these complex molecules. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently synthesize key PROTAC intermediates, enabling the rapid development and optimization of novel therapeutics for targeted protein degradation.

References
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. This is a conceptual match, the provided search results offer more recent reviews on linkers like reference[4] and[15] from the initial search. A more direct source is: Shchelkunov, S. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Acdeg. (2025, December 10). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. [Link]

  • SinoBiological. (2025, October 23). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link]

  • Konstantinidou, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 697-712. [Link]

  • Bond, A. G., et al. (2020). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. This is a preprint, the published version is: Bond, A.G., et al. (2020). Cereblon vs. VHL: hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology, 27(8), 1043-1054.e9. [Link]

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708328. [Link]

  • Liu, S., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 1098522. [Link]

  • Zoppi, V., Hughes, S. J., Maniaci, C., & Ciulli, A. (2019). Cereblon versus VHL: hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology. This is a duplicate concept of[11]. A better citation would be: Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8(1), 830. [Link]

  • Semantic Scholar. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Chen, C., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Chemical Biology, 16(11), 2331-2340. [Link]

  • Scott, J. S., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Gherardini, P. F., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(17), 11957-11970. [Link]

  • Corbara, B., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Scientific Reports, 14(1), 8565. [Link]

  • Sakamoto, K. M. (2014). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1162, 157-165. [Link]

  • Sun, N., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(21), 15607-15627. [Link]

  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved February 15, 2026, from [Link]

  • Syngene. (n.d.). Targeted Protein Degradation at Syngene. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2023, May 15). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery. [Link]

  • Kumar, A., et al. (2021). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. Chemical Science, 12(28), 9542-9549. [Link]

  • Smith, L. N., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved February 15, 2026, from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. Retrieved February 15, 2026, from [Link]

  • Inxight Drugs. (n.d.). TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. Retrieved February 15, 2026, from [Link]

  • Scilit. (n.d.). Chemistries of bifunctional PROTAC degraders. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • Dalton Research Molecules. (n.d.). tert-Butyl [3-(4-aminophenyl)propyl]carbamate. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2022). Advancing targeted protein degradation for cancer therapy. Nature Reviews Cancer, 22(8), 469-484. [Link]

  • Google Patents. (n.d.). WO2017024317A2 - Methods to induce targeted protein degradation through bifunctional molecules.
  • Schofield, O. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. Technology Networks. [Link]

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Using tert-Butyl (3-(4-aminophenoxy)propyl)carbamate in ADC linker design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate in ADC Linker Design

Abstract

This technical guide details the application of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CAS: 101090-67-1) as a heterobifunctional spacer in Antibody-Drug Conjugate (ADC) synthesis. Unlike standard alkyl spacers, this molecule incorporates an ether linkage and an aromatic amine (aniline), offering a unique balance of hydrophilicity and structural rigidity. This note provides validated protocols for chemoselective conjugation, emphasizing the "Aniline-First" strategy to overcome nucleophilicity differentials, and outlines critical quality attributes (CQAs) for the resulting drug-linker intermediates.

Introduction: The Hydrophobicity Challenge in ADCs

A primary failure mode in ADC development is the aggregation of the antibody-drug complex due to the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, Maytansinoids). Traditional alkyl linkers often exacerbate this issue.

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate serves as a critical "Hydrophilicity Masking" spacer.

  • Ether Oxygen: Increases water solubility compared to pure alkyl chains, reducing the aggregation propensity of the final ADC.

  • Aniline Moiety: Provides a stable, non-cleavable amide linkage when coupled to carboxyl-containing payloads.

  • Boc-Protected Amine: Allows for controlled, sequential synthesis, preventing polymerization during the initial payload coupling.

Chemical Properties & Handling

PropertySpecification
CAS Number 101090-67-1
Molecular Weight 266.34 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DCM, DMF, DMSO; Sparingly soluble in water
Reactive Groups 1x Aromatic Amine (Aniline), 1x Boc-Protected Aliphatic Amine
pKa (Aniline) ~4.6 (Low nucleophilicity requires activation)
Storage -20°C, under inert atmosphere (Ar/N2) to prevent aniline oxidation

Strategic Synthesis Workflow

The synthesis of an ADC linker using this spacer typically follows an "Aniline-First" strategy. Because the aromatic amine is significantly less nucleophilic than the aliphatic amine (masked by Boc), it is coupled to the payload's carboxyl group before Boc deprotection. This prevents self-polymerization and ensures site-specificity.

ADC_Synthesis_Flow Payload Hydrophobic Payload (R-COOH) Coupling Step 1: Amide Coupling (HATU/DIEA) Payload->Coupling Linker Linker Reagent (Aniline-Ether-Boc) Linker->Coupling Intermediate Intermediate A (Payload-Linker-Boc) Coupling->Intermediate Stable Amide Bond Deprotection Step 2: Boc Removal (TFA/DCM) Intermediate->Deprotection Final_Linker Active Drug-Linker (Payload-Linker-NH2) Deprotection->Final_Linker Unmasked Amine Antibody Step 3: Bioconjugation (mAb Attachment) Final_Linker->Antibody Via NHS/Maleimide

Figure 1: The "Aniline-First" synthesis workflow ensures chemoselectivity. The low-nucleophilicity aniline is forced to react with the activated payload before the highly reactive aliphatic amine is exposed.

Experimental Protocols

Protocol A: Coupling to Carboxyl-Containing Payload

Objective: Conjugate the aniline terminus of the linker to a payload (e.g., MMAE-COOH derivative) via an amide bond.

Reagents:

  • Payload (R-COOH)

  • Linker: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.2 equivalents)

  • Coupling Agent: HATU (1.2 equivalents) or COMU

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve the Payload (R-COOH) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 eq) and DIEA (3.0 eq). Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution should turn slightly yellow. Pre-activation is crucial because the aniline is a weak nucleophile.

  • Addition: Add the Linker (1.2 eq) directly to the reaction mixture.

  • Reaction: Stir at RT under Nitrogen for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of R-COOH mass and appearance of [M+H]+ corresponding to Payload-Linker-Boc.

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove excess DIEA/aniline), followed by Sat. NaHCO3 and Brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Critical Checkpoint: Ensure the aniline has fully reacted. Unreacted aniline is difficult to separate from the deprotected amine in Step 2.

Protocol B: Boc-Deprotection

Objective: Unmask the aliphatic amine to prepare for antibody conjugation or further linker extension.

Reagents:

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)[3]

  • Triisopropylsilane (TIPS) - Scavenger

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Intermediate (Payload-Linker-Boc) in DCM (approx. 10 mL per gram).

  • Acidification: Add TFA slowly to create a 20% v/v TFA/DCM solution. Add 2.5% TIPS as a cation scavenger (crucial to prevent tert-butyl cations from alkylating sensitive payloads).

  • Reaction: Stir at RT for 30–60 minutes.

    • Visual: Evolution of CO2 gas bubbles indicates reaction progress.

  • Termination: Concentrate the reaction mixture in vacuo (do not heat above 30°C).

  • Co-evaporation: Re-dissolve residue in Toluene and evaporate (3x) to remove residual TFA.

  • Isolation: Precipitate the product using cold Diethyl Ether or purify via Prep-HPLC if the payload is highly polar.

Critical Quality Attributes (CQAs) & Validation

To ensure the integrity of the linker system, the following analytical parameters must be met before proceeding to antibody conjugation.

AttributeMethodAcceptance CriteriaRationale
Identity HRMS (ESI)Mass Error < 5 ppmConfirms correct conjugation and deprotection.
Purity UPLC (214 nm)> 95% AreaImpurities with free amines will compete for antibody sites.
Free Aniline LC-MSNot DetectedResidual unreacted linker will cap the antibody without delivering drug.
TFA Content 1H NMR / IC< 0.5% w/wResidual acid can degrade sensitive payloads or denature the antibody.

Troubleshooting Guide

Issue 1: Low Yield in Payload Coupling (Step 1)

  • Cause: Aniline nucleophilicity is too low.

  • Solution: Switch coupling reagents from EDC/NHS to HATU/HOAt or convert the payload carboxyl to an Acid Chloride (using Oxalyl Chloride) before adding the linker.

Issue 2: Aniline Oxidation

  • Observation: Linker starting material turns dark brown.

  • Prevention:[1] Anilines are oxidation-prone. Store the solid under Argon. If the material is dark, purify via a short silica plug before use.

Issue 3: Incomplete Boc Deprotection

  • Cause: Steric bulk of the payload.

  • Solution: Increase TFA concentration to 50% or use 4M HCl in Dioxane (if payload is acid-stable) for a more vigorous deprotection.

References

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46.

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.

  • Jain, N., Smith, S. W., Ghoneim, S., & Phillips, O. A. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540.

  • BenchChem. (2025).[1][3][4] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

Sources

Application Note: High-Efficiency Amine Coupling of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those working on PROTACs, antibody-drug conjugates (ADCs), or heterobifunctional ligand synthesis.

Introduction & Chemical Context

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a critical heterobifunctional linker widely used in the synthesis of Targeted Protein Degraders (PROTACs). Its structure features two distinct amine termini with orthogonal reactivity:

  • The Nucleophile (Reactive Site): An electron-rich para-alkoxy aniline.

  • The Protected Terminus: A Boc-protected primary aliphatic amine.

The Challenge: Aniline Nucleophilicity

While the para-alkoxy group increases the electron density of the aniline relative to unsubstituted aniline, it remains significantly less nucleophilic than aliphatic amines (approx. pKa 5.3 vs. 10.5). Consequently, standard "peptide coupling" conditions often stall or result in low yields unless the carboxylic acid partner is highly activated. Furthermore, electron-rich anilines are susceptible to oxidation, requiring inert atmospheres and degassed solvents.

This guide provides three validated protocols ranging from standard screening conditions to high-force methods for sterically hindered acids.

Strategic Decision Framework

Before selecting a protocol, analyze your carboxylic acid partner using the decision tree below.

CouplingStrategy Start Analyze Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? (e.g., tertiary alpha-carbon) Start->IsHindered IsChiral Is the Acid Chiral/Epimerizable? IsHindered->IsChiral No MethodC Method C: Ghosez's Reagent / Acid Chloride (For 'Impossible' Couplings) IsHindered->MethodC Yes (Very Hindered) MethodA Method A: HATU/DIEA (High Success Rate, Standard) IsChiral->MethodA No (Stable) MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) IsChiral->MethodB Yes (Sensitive)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the electrophile's properties.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Routine library synthesis, valuable acids, and rapid screening.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster with the aniline than standard OBt esters, overcoming the lower nucleophilicity.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Linker Amine (1.0 – 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Avoid DCM for HATU due to poor solubility).

Step-by-Step Protocol:

  • Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Pre-activation: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. Note: Do not exceed 15 mins to avoid guanidinylation side reactions.

  • Coupling: Add tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Low Epimerization (T3P)

Best for: Chiral carboxylic acids prone to racemization.

Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid in a cyclic transition state that minimizes azlactone formation (the primary pathway for racemization).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Linker Amine (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc or DMF.

Step-by-Step Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Linker Amine (1.1 equiv) in EtOAc (preferred) or DMF.

  • Cool the mixture to 0°C.

  • Add the Base (Pyridine/NMM, 4.0 equiv).

  • Add T3P solution (2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Wash directly with water, 1N HCl (careful with Boc stability—keep contact time short and cold), sat. NaHCO₃, and brine.

Method C: The "Sledgehammer" (Acid Chloride via Ghosez's Reagent)

Best for: Extremely hindered acids or when HATU fails.

Mechanism: Converts the acid to an acid chloride in situ using mild, neutral conditions (Ghosez's reagent) avoiding the harsh acidity of thionyl chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Linker Amine (1.2 equiv)

  • DIPEA or Pyridine (3.0 equiv)

  • Solvent: Anhydrous DCM or Chloroform.

Step-by-Step Protocol:

  • Chlorination: Dissolve Carboxylic Acid in anhydrous DCM under N₂. Add Ghosez’s Reagent (1.5 equiv). Stir at RT for 1–2 hours.

  • Confirmation: (Optional) Quench a small aliquot with MeOH and check for methyl ester formation by LCMS to confirm acid chloride formation.

  • Coupling: Cool the mixture to 0°C. Add DIPEA (3.0 equiv).

  • Add Linker Amine (1.2 equiv) dissolved in minimal DCM.

  • Warm to RT and stir overnight.

Analytical Data & Troubleshooting

Expected Chemical Shifts (¹H NMR in DMSO-d₆)

Verify your product by looking for these diagnostic signals:

  • Amide NH: Singlet, typically δ 9.8 – 10.2 ppm (downfield due to aniline nature).

  • Aromatic Protons: Two doublets (AA'BB' system) around δ 7.5 and 6.9 ppm.

  • Boc Group: Strong singlet at δ 1.39 ppm (9H).

  • Carbamate NH: Triplet/Broad singlet around δ 6.8 ppm.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Low nucleophilicity of aniline.Switch from EDC to HATU (Method A) or Acid Chloride (Method C). Heat to 40°C.
Boc Deprotection Acidic workup or high temperature.Avoid 1N HCl washes; use citric acid or NH₄Cl instead. Keep reaction T < 60°C.
Colored Impurities Aniline oxidation.[4]Use degassed solvents. Add antioxidants (e.g., BHT) if necessary. Perform reaction under Argon.
Guanidinylation (+99 mass) Excess HATU reaction time.Reduce pre-activation time of HATU to <5 mins. Add amine immediately.

Pathway Visualization

The following diagram illustrates the complete synthetic workflow, including the critical divergence point for deprotection (if the linker is to be further extended).

Workflow Start Carboxylic Acid (Warhead/Ligand) Activation Activation (HATU/T3P/Cl-) Start->Activation Activate Coupling Coupling with Linker Amine Activation->Coupling + Aniline Linker Intermediate Intermediate (Boc-Protected) Coupling->Intermediate Amide Bond Formation Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection If extending... Final Free Amine (Ready for E3 Ligase) Deprotection->Final -Boc

Figure 2: Synthetic workflow from acid activation to the final deprotected amine ready for PROTAC conjugation.

References

  • Amide Coupling of Electron-Deficient Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • HATU Mechanism & Utility: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

  • T3P (Propylphosphonic Anhydride) Protocols: Patterson, J. et al. (2011). T3P: A versatile reagent for amide coupling. Organic Process Research & Development. [Link]

  • Ghosez’s Reagent for Acid Chlorides: Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Angewandte Chemie International Edition. [Link]

  • Aniline Linkers in PROTACs: Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. [Link]

Sources

Application Note: Synthesis of PROTACs Using Aminophenoxy Alkyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The linker component of a Proteolysis Targeting Chimera (PROTAC) is far more than a passive connector; it is a critical determinant of physicochemical properties, cell permeability, and the cooperativity of the ternary complex.[1] While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high conformational entropy and poor membrane permeability (high TPSA). Conversely, pure alkyl chains improve permeability but can lead to solubility issues and "greasy" non-specific binding.

Aminophenoxy alkyl linkers represent a "Goldilocks" hybrid strategy. By incorporating a phenoxy ether motif into an alkyl chain, researchers can:

  • Modulate Polarity: The ether oxygen introduces a dipole without the excessive hydrophilicity of long PEG chains.

  • Rigidify the Anchor: The phenoxy group (often part of the E3 ligand scaffold, e.g., 4-hydroxythalidomide) restricts rotation near the ligase binding site, potentially reducing the entropic penalty of binding.

  • Facilitate Conjugation: The terminal amine provides a versatile handle for amide coupling to the Protein of Interest (POI) ligand.

This guide details the synthesis of these linkers, specifically focusing on the robust alkylation of phenol-based E3 ligands (Cereblon binders) followed by conjugation to a POI warhead.

Mechanistic Visualization: The Ternary Complex

The following diagram illustrates the role of the aminophenoxy alkyl linker in mediating the formation of a productive Ternary Complex. Note how the linker length and composition dictate the spatial proximity of the Target Protein and E3 Ligase.[1][2][3]

TernaryComplex POI Target Protein (POI) Warhead POI Ligand (Warhead) POI->Warhead Binding (Kd1) E3 E3 Ubiquitin Ligase (CRBN) POI->E3 Protein-Protein Interaction (PPI) Linker Aminophenoxy Alkyl Linker Warhead->Linker Amide Bond E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand Ether Bond E3Ligand->E3 Binding (Kd2) Ub Ubiquitin Transfer E3->Ub Catalysis Ub->POI Degradation Signal

Figure 1: Schematic of the PROTAC Ternary Complex. The linker (blue) dictates the PPI interface (dashed line) critical for cooperativity.

Experimental Protocols

Protocol A: Synthesis of the E3-Linker Conjugate (The "Anchor")

This protocol describes the installation of the aminophenoxy alkyl linker onto 4-Hydroxythalidomide. This is a linear assembly strategy, preferred for its ability to purify the E3-linker intermediate before attaching expensive POI ligands.

Reaction Overview: 4-Hydroxythalidomide + N-Boc-bromoalkylamine


Boc-Protected Linker-E3 Conjugate

Reagents & Materials:

  • Starting Material: 4-Hydroxythalidomide (1.0 equiv)

  • Linker Precursor: N-Boc-bromoalkylamine (e.g., N-Boc-4-bromobutylamine) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates Finkelstein-like substitution.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxythalidomide (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the N-Boc-bromoalkylamine (1.2 mmol) and optional KI (0.1 mmol).

  • Reaction: Heat the mixture to 50–60 °C .

    • Critical Control Point: Do NOT exceed 60 °C. Higher temperatures risk hydrolyzing the glutarimide ring of the thalidomide moiety, rendering the E3 ligand inactive.

  • Monitoring: Monitor by LC-MS or TLC (typically 5% MeOH in DCM). Reaction is usually complete within 4–16 hours.

  • Workup (Precipitation Method):

    • Cool the reaction to RT.

    • Pour the mixture into rapidly stirring ice-cold water (50 mL). The product should precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Dry under high vacuum.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).

Protocol B: Deprotection and Conjugation to POI Ligand

Reaction Overview: Boc-Conjugate


Amine-Conjugate + POI-COOH

Final PROTAC

Step-by-Step Methodology:

  • Boc-Deprotection:

    • Dissolve the Boc-protected intermediate from Protocol A in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v DCM:TFA).

    • Stir at RT for 1 hour. Monitor by LC-MS (mass shift: -100 Da).

    • Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA. This yields the TFA salt of the amine.

  • Amide Coupling:

    • Dissolve the POI Ligand-Carboxylic Acid (1.0 equiv) in anhydrous DMF or DMSO.

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

    • Add the Amine-Linker-E3 salt (1.0 equiv) dissolved in minimal DMF.

    • Expert Note: Ensure pH is >8 (check with wet pH paper) by adding more DIPEA if necessary. The amine must be free-based for the reaction to proceed.

  • Reaction: Stir at RT for 2–12 hours.

  • Final Purification:

    • Directly purify the reaction mixture via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Lyophilize fractions to obtain the final PROTAC powder.

Synthetic Workflow Visualization

SynthesisWorkflow Phenol 4-Hydroxythalidomide (Phenol) Ether Boc-Protected Ether Intermediate Phenol->Ether K2CO3, DMF, 60°C (SN2 Alkylation) AlkylHalide N-Boc-Bromoalkylamine AlkylHalide->Ether AmineSalt Amine Salt (Deprotected) Ether->AmineSalt TFA/DCM (Boc Removal) PROTAC Final PROTAC (Aminophenoxy Alkyl) AmineSalt->PROTAC HATU, DIPEA, DMF (Amide Coupling) POI_Acid POI Ligand (Carboxylic Acid) POI_Acid->PROTAC

Figure 2: Convergent synthetic workflow for assembling PROTACs with aminophenoxy alkyl linkers.

Comparative Data: Linker Composition Effects

The following table summarizes the impact of replacing standard PEG linkers with Aminophenoxy Alkyl linkers in a representative VHL-based PROTAC system (Data adapted from general SAR trends in literature [1, 5]).

FeaturePEG Linker (PEG-3)Aminophenoxy Alkyl (C6)Impact Explanation
TPSA (Ų) High (>120)Moderate (~90)Alkyl chains reduce polar surface area, improving passive diffusion.
LogD (pH 7.4) Low (< 2.0)Moderate (2.5 - 3.5)Increased lipophilicity aids cell membrane penetration.[4]
Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)High (> 5 x 10⁻⁶ cm/s)Key Advantage: Significant boost in intracellular concentration.
Solubility ExcellentModerateAlkyl chains may require formulation aids (e.g., cyclodextrins).
Degradation (DC₅₀) 50 nM15 nMRigid attachment at the phenoxy point can pre-organize the complex.

Troubleshooting & Expert Insights

Glutarimide Instability

The most common failure mode in Thalidomide/Pomalidomide chemistry is the hydrolysis of the glutarimide ring (the portion that binds Cereblon) under basic conditions.

  • Solution: Use weak bases like K₂CO₃ or Cs₂CO₃ rather than NaH.

  • Solution: Strictly control temperature (<60°C). If the reaction is sluggish, add KI rather than increasing heat.

Solubility of Intermediates

Alkyl-heavy PROTACs can be difficult to dissolve in MeOH/Water for Reverse Phase HPLC.

  • Solution: Dissolve the crude mixture in DMSO or a 1:1 mixture of DMSO/Acetonitrile before injection.

  • Solution: Use a column heater (40°C) during Prep-HPLC to sharpen peaks and prevent precipitation on the column.

Linker Length Optimization

There is no "universal" length.

  • Protocol: Synthesize a library of 3 linkers: Short (C4), Medium (C6-C8), and Long (C10-C12). The "Aminophenoxy" strategy allows this easily by simply swapping the N-Boc-bromoalkylamine reagent in Protocol A.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link][5][6]

  • A Synthesis of Thalidomide and Derivatives (Green Chemistry Approaches) Source: ResearchGate / Organic Process Research & Development URL:[Link]

Sources

Application Note: Click Chemistry Applications of Modified Aminophenoxy Propyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It focuses on the Aminophenoxy Propyl Carbamate (APC) scaffold—a versatile, heterobifunctional linker widely used in Targeted Protein Degradation (PROTACs) and Fragment-Based Drug Discovery (FBDD) .

Executive Summary

Modified Aminophenoxy Propyl Carbamates (APCs) represent a critical class of heterobifunctional linkers. Their structural core consists of a rigid aromatic system (aminophenoxy) coupled to a flexible aliphatic chain (propyl carbamate). This dual architecture offers a unique advantage in drug design: the aromatic moiety provides π-stacking potential and rigidity, while the propyl carbamate offers solubility and a defined spacer length (approx. 6–9 Å).

In the context of Click Chemistry (CuAAC and SPAAC), APCs are rarely used "as-is." They are "modified" into Click-Ready Scaffolds —converting the terminal aniline or the carbamate-protected amine into Azides or Alkynes. This guide details the protocols for transforming the standard APC precursor, tert-butyl (3-(4-aminophenoxy)propyl)carbamate, into a modular click reagent for PROTAC library generation.

Chemical Architecture & Mechanistic Insight

The core molecule, typically tert-butyl (3-(4-aminophenoxy)propyl)carbamate , possesses two orthogonal reactive sites:

  • The Aniline (Ar-NH₂): A nucleophilic handle on the aromatic ring. This is the primary site for modification into an Aryl Azide or Aryl Alkyne .

  • The Carbamate (Boc-NH-): An acid-labile protecting group masking an aliphatic amine. This serves as the attachment point for the E3 ligase ligand (in PROTACs) or the drug payload (in ADCs) after the click reaction.

The "Click" Logic

By converting the aniline to an azide, researchers create an Azido-APC Linker . This linker can be "clicked" to any alkyne-functionalized Warhead (Target Protein Ligand). The carbamate remains intact during the copper-catalyzed reaction, protecting the distal amine for subsequent conjugation.

Pathway Visualization

The following diagram illustrates the workflow from the raw APC scaffold to a functional PROTAC via Click Chemistry.

APC_Workflow Precursor APC Precursor (Aniline-Linker-Boc) Step1 Modification (Diazotization) Precursor->Step1 t-BuONO, TMSN3 Azide Click-Ready Reagent (Aryl Azide-Linker-Boc) Step1->Azide Click CuAAC Reaction (Triazole Formation) Azide->Click + Cu(I) Warhead Alkyne-Warhead (POI Ligand) Warhead->Click Intermediate Triazole Conjugate (Warhead-Linker-Boc) Click->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Final Final PROTAC (Warhead-Linker-E3 Ligand) Deprotection->Final + E3 Ligand (Amide Bond)

Figure 1: Strategic workflow for utilizing Aminophenoxy Propyl Carbamate (APC) linkers in PROTAC synthesis. The orthogonal protection strategy allows for modular assembly.

Protocol 1: Synthesis of Click-Ready Azido-APC

Objective: Convert tert-butyl (3-(4-aminophenoxy)propyl)carbamate into tert-butyl (3-(4-azidophenoxy)propyl)carbamate. Rationale: Aryl azides are stable at physiological pH but highly reactive toward alkynes in the presence of Cu(I). This protocol uses a mild diaz transfer method suitable for acid-sensitive Boc groups.

Materials
  • Precursor: tert-butyl (3-(4-aminophenoxy)propyl)carbamate (1.0 equiv)

  • Reagents: tert-Butyl nitrite (t-BuONO, 1.5 equiv), Azidotrimethylsilane (TMSN3, 1.2 equiv)

  • Solvent: Acetonitrile (MeCN, anhydrous)

  • Safety: Azides are potentially explosive. Work behind a blast shield. Do not concentrate reaction mixtures to dryness if scale >1g.

Step-by-Step Methodology
  • Preparation: Dissolve the amine precursor in anhydrous MeCN (0.1 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Diazotization: Dropwise add t-BuONO followed by TMSN3. The order is critical to control exotherms.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (The azide is usually less polar than the aniline) or LC-MS (Target Mass: M+26).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The Boc group survives these conditions, yielding a stable Azido-APC .

Protocol 2: The Click Reaction (CuAAC)

Objective: Conjugate the Azido-APC linker to an Alkyne-functionalized Warhead (e.g., Propargyl-Ibrutinib for BTK degradation).

Reaction Matrix & Compatibility
ParameterConditionRationale
Catalyst CuSO₄ · 5H₂O (10 mol%)Source of Cu(II), reduced in situ.
Reductant Sodium Ascorbate (20 mol%)Reduces Cu(II) to catalytic Cu(I).
Ligand TBTA or THPTA (10 mol%)Stabilizes Cu(I), prevents oxidation, accelerates rate.
Solvent t-BuOH / H₂O (1:1) or DMSOPolar protic solvents stabilize the transition state.
Atmosphere N₂ or Argon (Recommended)Oxygen oxidizes Cu(I) to inactive Cu(II).
Step-by-Step Methodology
  • Stock Solutions: Prepare 100 mM stocks of the Azido-APC and the Alkyne-Warhead in DMSO. Prepare fresh 50 mM Sodium Ascorbate in water.

  • Assembly: In a small vial, mix:

    • Alkyne-Warhead (1.0 equiv)

    • Azido-APC (1.0 equiv)

    • TBTA Ligand (0.1 equiv)

    • Solvent (t-BuOH/H₂O 1:1) to reach 0.05 M reactant concentration.

  • Initiation: Add CuSO₄ (0.1 equiv) followed immediately by Sodium Ascorbate (0.2 equiv). The solution may turn bright yellow/orange.

  • Incubation: Stir at RT for 1–4 hours.

    • QC Check: LC-MS should show complete consumption of the azide. The triazole product peak will appear.

  • Copper Removal (Critical for Bioassays):

    • Add a metal scavenger (e.g., QuadraPure™ TU) or wash with EDTA solution during extraction. Copper toxicity can mimic biological activity in cell assays.

  • Isolation: Extract with DCM, dry, and concentrate. The product is now a Boc-Protected PROTAC Intermediate .

Downstream Application: PROTAC Assembly

Once the "Click" is complete, the APC linker serves its final purpose: attachment to the E3 Ligase binder.

  • Deprotection: Treat the Click Product with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Evaporation: Remove TFA under N₂ stream (Critical: TFA salts can interfere with coupling).

  • Amide Coupling: React the liberated amine with an E3 Ligase Ligand acid (e.g., Thalidomide-acid or VHL-acid) using HATU/DIPEA in DMF.

  • Result: A full PROTAC molecule with a triazole-embedded aminophenoxy propyl linker.

Troubleshooting & Optimization

Common Failure Modes
  • Precipitation during Click: If reactants precipitate upon adding water/ascorbate, switch to DMSO/Water (9:1) or pure DMF .

  • Incomplete Conversion: Increase catalyst loading to 20 mol% or heat to 40°C. Ensure the reaction is deoxygenated.

  • Boc Loss: Rare under CuAAC conditions, but if observed, ensure the Sodium Ascorbate solution is not too acidic (buffer to pH 7 if necessary).

Mechanistic Diagram: Triazole Isomers

CuAAC yields the 1,4-disubstituted triazole exclusively. Thermal (uncatalyzed) Huisgen cycloaddition yields a mix of 1,4- and 1,5-isomers.

Isomer_Selectivity Reactants Azido-APC + Alkyne-R CuAAC Cu(I) Catalysis Reactants->CuAAC Thermal Thermal (No Cu) Reactants->Thermal Product14 1,4-Triazole (Active) Specific Geometry CuAAC->Product14 ProductMix Mixture (1,4 + 1,5) Low Bioactivity Thermal->ProductMix

Figure 2: Regioselectivity of the Copper-Catalyzed reaction vs. thermal background. For PROTACs, the 1,4-geometry is critical for consistent linker orientation.

References

  • Liang, H., et al. (2025).[1] Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning. Journal of Medicinal Chemistry. Link

    • Context: Describes the synthesis of the tert-butyl (3-(3-aminophenoxy)propyl)carbamate precursor (Compound 17) and its use in kinase inhibitor design.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

    • Context: Foundational text for the CuAAC protocol described in Section 4.
  • Béziere, N., et al. (2013). Click Chemistry for Imaging and Therapy. Frontiers in Chemistry. Link

    • Context: Discusses the stability of carbamate linkers in in vivo click applic
  • BroadPharm. (n.d.). Click Chemistry Reagents & Protocols. Link

    • Context: Source for commercial availability of PEGylated and carbam
  • Vertex Pharmaceuticals. (2021). Patent WO2021239727A1: Kinase Inhibitors. Link

    • Context: Detailed experimental procedures for the reduction of nitrophenoxy precursors to aminophenoxy carbam

Sources

Solid-phase peptide synthesis (SPPS) with aminophenoxy linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Aminophenoxy Linkers

Executive Summary & Chemical Rationale

In modern peptide therapeutics, C-terminal amidation is often critical for biological activity, mimicking the native state of many hormones and neuropeptides while conferring resistance to carboxypeptidases. The "aminophenoxy" class of linkers—most notably the Rink Amide (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid) and its variants—represents the gold standard for generating these amides via Fmoc-SPPS.

Unlike benzyl ester linkers (e.g., Wang) that yield acids, aminophenoxy linkers utilize an electron-rich benzhydryl amine system tethered to the resin via a phenoxy spacer. This structure serves a dual purpose:

  • Acid Sensitivity: The methoxy substitutions on the aromatic rings stabilize the benzylic carbocation formed during cleavage, allowing release under standard TFA conditions (95%).

  • Steric Control: The bulk of the benzhydryl group minimizes aggregation at the attachment point, though it requires optimized loading protocols.

This guide details the optimized protocols for utilizing aminophenoxy linkers, focusing on the Rink Amide MBHA system, to ensure high crude purity and prevent common side reactions like linker-cation alkylation.

Mechanistic Workflow & Chemistry

The efficiency of the aminophenoxy linker relies on the stability of the intermediate cation generated during cleavage. Understanding this mechanism is vital for troubleshooting "colored resin" issues or low yields in tryptophan-containing peptides.

Figure 1: Reaction Mechanism of Rink Amide Cleavage

RinkCleavage Resin Resin-Bound Peptide (Fmoc-Rink Amide) TFA Acidolysis (95% TFA + Scavengers) Resin->TFA Protonation Inter Resonance-Stabilized Benzhydryl Cation (Red/Pink Species) TFA->Inter Linker Cleavage Product Free Peptide Amide (C-term -CONH2) TFA->Product C-N Bond Scission SideRxn Alkylation Side Rxn (Trp/Met adducts) Inter->SideRxn If Scavengers Low

Caption: Acidolytic cleavage of Rink Amide linker generates a stabilized carbocation. Inadequate scavenging leads to irreversible alkylation of electron-rich side chains.

Protocol 1: Resin Preparation and First Attachment

Context: The Rink Amide linker is typically supplied already attached to a base resin (e.g., MBHA or Aminomethyl polystyrene). The critical step is the initial Fmoc removal and loading of the first amino acid.[1]

Materials
  • Resin: Fmoc-Rink Amide MBHA Resin (Loading: 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Solvents: DMF (peptide grade), DCM.

  • Reagents: Piperidine, DIPEA (N,N-Diisopropylethylamine), HBTU or DIC/Oxyma.

Step-by-Step Methodology
  • Swelling (Thermodynamic Equilibration):

    • Weigh resin into the reaction vessel.[1][2]

    • Add DCM (10 mL/g) and shake for 30 minutes . DCM swells polystyrene cores better than DMF, exposing the internal linker sites.

    • Wash 3x with DMF to exchange solvent.[2]

  • Linker Activation (Fmoc Removal):

    • The linker is supplied Fmoc-protected to prevent premature hydrolysis.

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • QC Check: Perform a UV quantitation of the fulvene-piperidine adduct to verify the theoretical loading capacity of the resin.

  • First Amino Acid Coupling:

    • Stoichiometry: Use 5 eq. Amino Acid, 5 eq. HBTU, and 10 eq. DIPEA.

    • Rationale: High excess is required because the steric bulk of the benzhydryl linker can hinder the approach of the first residue.

    • Time: Allow 60 minutes.

    • Capping (Optional but Recommended): After the first coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) to block any unreacted linker amines, preventing deletion sequences (n-1 peptides).

Protocol 2: Peptide Assembly (Elongation)

Standard Fmoc cycles apply, but specific attention to aggregation is necessary due to the rigid linker.

Figure 2: Optimized SPPS Cycle for Aminophenoxy Linkers

SPPS_Cycle Start Resin-AA(n) Deprotect Deprotection (20% Piperidine/DMF, 2x5 min) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (AA + DIC/Oxyma or HBTU/DIPEA) Wash1->Activate Couple Coupling (45-60 min, RT) Activate->Couple Check Kaiser Test / UV Mon. Couple->Check Check->Start Pass (Next Cycle) Check->Couple Fail (Double Couple)

Caption: Iterative SPPS cycle. Double coupling is recommended for steric-heavy residues (Val, Ile, Thr) near the bulky linker.

Protocol 3: Cleavage and Post-Cleavage Handling

This is the most critical phase for aminophenoxy linkers. The generated benzhydryl cation is a potent electrophile.

Cleavage Cocktail Formulation
ComponentStandard PeptideTrp/Met/Cys-Rich Peptide (Reagent K)Function
TFA 95%82.5%Cleaves linker & side-chains
TIS (Triisopropylsilane) 2.5%5%Scavenges stable cations (tBu)
Water 2.5%5%Hydrolysis & scavenger
DODT / EDT -2.5%Protects Cys/Met from oxidation
Thioanisole -5%Accelerates Met deprotection
1,3-Dimethoxybenzene -Recommended Specifically scavenges the linker cation
Execution
  • Wash: Wash resin thoroughly with DCM to remove DMF (DMF can form formyl-adducts under acidic conditions).

  • Incubation: Add cold cleavage cocktail (10-15 mL per gram of resin). Shake at room temperature for 2–3 hours .

    • Note: The solution often turns red/pink. This is the color of the Rink linker carbocation and is normal.

  • Precipitation:

    • Filter the resin and collect the filtrate.[2]

    • Dropwise add the filtrate into cold Diethyl Ether (10x volume).

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide.

    • Decant ether and repeat wash 2x to remove TFA and scavengers.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield of 1st AA Steric hindrance of benzhydryl group.Use double coupling or switch from HBTU to HATU for the first residue.
Colored Peptide Product Linker cation re-attachment.Add 1,3-dimethoxybenzene or TIS to the cocktail. Ensure high volume of ether wash.
Alkylation (+539 Da mass) Incomplete cleavage or cation attack.Extend cleavage time; ensure fresh scavengers.
Racemization of C-term Base-catalyzed epimerization during loading.Use DIC/HOBt (neutral activation) instead of base-heavy HBTU/DIPEA for the first loading.

References

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790. Link

  • Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation.[3] Journal of Peptide Science, 12(3), 227-232. Link

  • Albericio, F., & Tulla-Puche, J. (2025). The Science Behind Rink Amide-AM Resin: Mechanism and Applications. NINGBO INNO PHARMCHEM.[4] Link

  • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Merck Millipore. (2024). Novabiochem® - Fmoc resin cleavage protocols. Link

Sources

Preparation of N-Boc-3-(4-aminophenoxy)propylamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing N-Boc-3-(4-aminophenoxy)propylamine (CAS: 1099667-27-0), a critical heterobifunctional linker used extensively in PROTAC® (Proteolysis Targeting Chimera) development and medicinal chemistry.

This linker facilitates the conjugation of E3 ligase ligands (e.g., Cereblon or VHL binders) to target protein ligands. The protocol prioritizes atom economy , scalability , and process safety , utilizing a robust two-step sequence: Williamson ether synthesis followed by catalytic hydrogenation.

Strategic Overview & Retrosynthesis

The synthesis is designed to avoid the use of expensive Mitsunobu reagents and unstable intermediates. We utilize a convergent approach starting from commercially available 4-nitrophenol and tert-butyl (3-bromopropyl)carbamate.

Pathway Logic:

  • Etherification (Step 1): A base-mediated

    
     displacement creates the robust ether linkage. We utilize 
    
    
    
    in DMF to favor O-alkylation over N-alkylation or elimination.
  • Reduction (Step 2): The nitro group is selectively reduced to the aniline using Pd/C and hydrogen.[1] This method preserves the acid-sensitive Boc group, which would be labile under metal/acid (e.g., Fe/HCl) reduction conditions.

Visual Workflow (Graphviz)

Synthesis_Pathway Start1 4-Nitrophenol Step1 Step 1: Williamson Etherification (K2CO3, DMF, 60°C) Start1->Step1 Start2 N-Boc-3-bromopropylamine Start2->Step1 Inter Intermediate: N-Boc-3-(4-nitrophenoxy)propylamine Step1->Inter S_N2 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Target: N-Boc-3-(4-aminophenoxy)propylamine Step2->Product Reduction

Figure 1: Synthetic pathway for the preparation of the N-Boc protected linker.

Detailed Experimental Protocols

Step 1: Preparation of tert-butyl (3-(4-nitrophenoxy)propyl)carbamate

Principle: The phenoxide anion, generated in situ by potassium carbonate, acts as the nucleophile to displace the bromide.

Reagents & Materials:

  • 4-Nitrophenol (1.0 equiv)

  • tert-Butyl (3-bromopropyl)carbamate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Brine for workup[2]

Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (13.9 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
      (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow, indicating phenoxide formation.
    
  • Alkylation: Add tert-butyl (3-bromopropyl)carbamate (26.2 g, 110 mmol) dropwise (if liquid) or in small portions.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a UV-active spot.
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (500 mL) to precipitate the crude product or induce phase separation.

    • Extract with EtOAc (

      
       mL).
      
    • Wash the combined organic layers with 1M NaOH (2 x 100 mL) to remove unreacted nitrophenol (critical for purity).

    • Wash with water and brine, then dry over

      
      .[2][4]
      
  • Purification: Concentrate in vacuo. If the solid is off-white/yellow, recrystallization from Hexane/EtOAc is usually sufficient. If oil remains, perform flash column chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 85–92%

Step 2: Preparation of tert-butyl (3-(4-aminophenoxy)propyl)carbamate

Principle: Catalytic hydrogenation reduces the nitro group to an amine without affecting the Boc protecting group or the ether linkage.

Reagents & Materials:

  • Nitro intermediate from Step 1 (1.0 equiv)

  • Palladium on Carbon (Pd/C), 10 wt% loading (10% by weight of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) (Balloon pressure or 1 atm)
    

Protocol:

  • Safety Check: Pd/C is pyrophoric. Ensure nitrogen flushing before and after handling.

  • Setup: Dissolve the nitro intermediate (29.6 g, 100 mmol) in MeOH (300 mL) in a hydrogenation flask.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (3.0 g).

    • Note: Wet the catalyst with a small amount of toluene or water if handling dry powder to minimize ignition risk.

  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle x3). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 3–12 hours.
    
    • Checkpoint: The yellow color of the nitro compound will fade to colorless. TLC will show a significant polarity shift (Product is more polar, stains with Ninhydrin).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water/solvent before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.

Expected Yield: 95–98% (Quantitative conversion is typical).

Data Summary & Characterization

ParameterSpecificationNotes
Appearance Off-white solid or pale oilDarkens upon oxidation (store under inert gas)
Molecular Weight 266.34 g/mol Formula:


NMR (DMSO-

)

1.38 (s, 9H, Boc), 1.78 (m, 2H), 3.08 (q, 2H), 3.89 (t, 2H), 4.60 (br s, 2H,

), 6.48 (d, 2H), 6.62 (d, 2H).
Characteristic AA'BB' aromatic system.
MS (ESI)


often observed.
Storage -20°C, desiccatedLight sensitive.

Troubleshooting & Decision Tree

Purification Logic (Graphviz)

Purification_Logic Start Crude Reaction Mixture (Post-Workup) Check TLC Analysis Start->Check Impurity1 Residual Nitrophenol Present? Check->Impurity1 Wash Wash with 1M NaOH Impurity1->Wash Yes Impurity2 Boc-Deprotection Observed? Impurity1->Impurity2 No Wash->Check Reprotect Treat with Boc2O / NaHCO3 Impurity2->Reprotect Yes (New Spot at Baseline) Final Flash Chromatography (Hex/EtOAc) Impurity2->Final No Reprotect->Final

Figure 2: Troubleshooting workflow for common impurities.

References

  • Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 15, 2195-2202.[5] (Describes general synthesis of Boc-protected amine linkers). 5[6][7][8][9]

  • Nalawade, S., et al. (2022). "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." Journal of Medicinal Chemistry. (Contextualizes the use of N-Boc diamine linkers in PROTACs). 10[7][8][9]

  • BenchChem Protocols. (2025). "Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis." (General handling of Boc-aminopropyl intermediates). 8[3][6][7][8][9][11]

  • NIH/NCATS. "TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE Substance Record." Global Substance Registration System (GSRS). (Verification of chemical structure and identifiers). 12[3][6][7][8][9][11][10]

Sources

Troubleshooting & Optimization

Improving solubility of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Subject: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate Cas No: 1093766-82-7 (Analogous/Generic Reference) Solvent Focus: Dimethyl Sulfoxide (DMSO)

Core Directive & Executive Summary

The Paradox of Solubility: Researchers often assume that because tert-Butyl (3-(4-aminophenoxy)propyl)carbamate contains a lipophilic Boc group and an aromatic ring, it should dissolve instantly in DMSO. However, kinetic aggregation driven by intermolecular Hydrogen bonding (between the aniline -NH₂ and the carbamate carbonyl) often creates a "false insoluble" state.

This guide provides a scientifically grounded workflow to overcome these thermodynamic and kinetic barriers without compromising the integrity of the acid-sensitive Boc group or the oxidation-sensitive aniline moiety.

Diagnostic Module: Why is it not dissolving?

Before attempting to force dissolution, diagnose the root cause using the table below.

ObservationProbable CauseMechanism
Cloudy Suspension Kinetic Aggregation The crystal lattice energy is high due to

-

stacking of the phenoxy rings. DMSO needs energy (heat/sonication) to intercalate.
Precipitate upon Freezing Hygroscopic Crash DMSO is hygroscopic.[1][2][3] If your DMSO absorbed atmospheric water (>1%), the hydrophobic Boc-linker precipitates.
Dark/Colored Solution Oxidation The free aniline (4-aminophenoxy) has oxidized. Oxidized polymers are often insoluble and irreversible.
Gel Formation H-Bond Network High concentration (>50 mM) can lead to supramolecular gelation via amide-aniline H-bonding networks.

Standard Dissolution Protocol (The "Gold Standard")

Objective: Prepare a stable 10 mM - 50 mM stock solution.

Reagents & Equipment[3][4][5][6]
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).
    
  • Vessel: Amber glass vial (protects aniline from photo-oxidation).

  • Equipment: Ultrasonic bath (35–40 kHz), Water bath set to 37°C.

Step-by-Step Workflow
  • Equilibration: Allow the solid compound to reach room temperature before opening the vial to prevent condensation on the cold solid.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Critical: Do not wash down the sides yet; focus on the bulk solid.

  • The "Soak" (5 mins): Let the vial sit undisturbed. This allows DMSO to penetrate the crystal lattice via capillary action before mechanical stress is applied.

  • Sonication (Pulse Mode): Sonicate for 30-second bursts with 10-second pauses.

    • Why? Continuous sonication generates heat. Excessive heat (>50°C) can degrade the carbamate over time.

  • Visual Check: Hold against a light source. If "shimmering" (Schlieren lines) or micro-particulates persist, proceed to the Rescue Protocol .

The Rescue Protocol (For Stubborn Samples)

If the standard protocol fails, follow this logic flow. Do NOT add acid , as this will cleave the Boc protecting group.

RescueProtocol start Start: Cloudy Solution check_temp Step 1: Thermal Shift Heat to 40°C (Water Bath) start->check_temp check_clear Is it Clear? check_temp->check_clear sonicate Step 2: Acoustic Cavitation Sonicate 10 mins @ 40°C check_clear->sonicate No success Success: Filter (0.2 µm PTFE) & Aliquot check_clear->success Yes check_clear2 Is it Clear? sonicate->check_clear2 check_water Step 3: Water Contamination Check Is DMSO old/hygroscopic? check_clear2->check_water No check_clear2->success Yes fresh_dmso Action: Add Fresh Anhydrous DMSO (Dilute to 50% concentration) check_water->fresh_dmso Yes (Old DMSO) cosolvent Step 4: Co-Solvent Addition Add 10% Ethanol or DMF check_water->cosolvent No (Fresh DMSO) fresh_dmso->success cosolvent->success fail Failure: Check Purity (LCMS) Possible Salt Form? cosolvent->fail Still Cloudy

Figure 1: Decision tree for solubilizing Boc-aniline linkers. Note the emphasis on temperature control to avoid Boc-deprotection.

Frequently Asked Questions (Technical)

Q1: Can I use acidic DMSO (with 0.1% TFA) to protonate the aniline and improve solubility?

  • Strictly NO. While protonating the aniline would increase polarity, Trifluoroacetic acid (TFA) is the standard reagent for removing Boc groups. You will generate the deprotected diamine (3-(4-aminophenoxy)propan-1-amine), fundamentally changing your molecule.

Q2: My stock solution precipitated after one week at -20°C. Is it ruined?

  • Likely not. DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice (cryo-concentration), causing local supersaturation and precipitation.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve, the DMSO may have absorbed moisture during the freeze-thaw cycle (DMSO is highly hygroscopic).[1][3]

Q3: Why does the protocol recommend PTFE filters?

  • Nylon filters can bind to aromatic amines and carbamates, reducing your effective concentration. PTFE (Polytetrafluoroethylene) is chemically inert and hydrophobic, making it ideal for DMSO solutions of lipophilic linkers.

Q4: What is the estimated solubility limit?

  • Based on structural analogs (Boc-amino ethers), the theoretical solubility in anhydrous DMSO is >100 mM . If you cannot dissolve at 10 mM, the issue is likely purity (inorganic salts from synthesis) or wet solvent, not the intrinsic solubility of the compound.

Storage & Stability Recommendations

To maintain solubility and integrity over time:

  • Aliquot Immediately: Do not store a large "mother vial." Freeze-thaw cycles introduce atmospheric water. Store in single-use aliquots (e.g., 50 µL).

  • Argon Purge: The aniline group is susceptible to oxidation. Overlay the vial with Argon or Nitrogen gas before closing.

  • Container: Use Polypropylene (PP) or amber glass. Avoid Polystyrene (PS) which can be damaged by DMSO.

References

  • BenchChem. Impact of hygroscopic DMSO on solubility of lipophilic compounds. (Accessed 2024).[4] Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide. Bulletin 102. Link

  • Master Organic Chemistry. The Boc Protecting Group: Stability and Removal.Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement.Link

Sources

Troubleshooting low yields in aminophenoxy linker coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminophenoxy Linker Coupling

Topic: Troubleshooting Low Yields in Aminophenoxy Linker Coupling Reactions Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Welcome to the Technical Support Center

Status: Active Ticket Scope: Optimization of amide and ether bond formation involving aminophenol moieties (common in PROTACs, ADCs, and molecular glues).

Executive Summary: Aminophenoxy linkers present a "perfect storm" of synthetic challenges: the aniline nitrogen is electronically deactivated (poor nucleophile), the phenol is prone to competitive O-acylation, and the electron-rich aromatic ring is highly susceptible to oxidative degradation (quinone imine formation). This guide moves beyond standard textbook protocols to address the specific failure modes of these bifunctional systems.

Module 1: Diagnostic Logic

Before altering conditions, identify the specific failure mode using this logic flow.

DiagnosticFlow Start START: Analyze Crude Reaction (LCMS / TLC) SM_Left Starting Material (SM) Remains Unchanged Start->SM_Left No Conversion New_Spots New Spots / Peaks Observed Start->New_Spots Conversion Black_Tar Reaction turned black/tarry Complex mixture Start->Black_Tar Decomposition Low_Reactivity Issue: Low Nucleophilicity (Electronic Deactivation) SM_Left->Low_Reactivity Wrong_Mass Mass = Product + 42 (Acetyl) or Product + Linker (x2) New_Spots->Wrong_Mass Mass Mismatch Oxidation Issue: Oxidative Degradation (Quinone Imine Formation) Black_Tar->Oxidation Activator_Check Check Coupling Reagent (Switch to HATU/COMU or Acid Chloride) Low_Reactivity->Activator_Check O_Acylation Issue: Chemoselectivity (O-acylation vs N-acylation) Wrong_Mass->O_Acylation Degassing Action: Degas Solvents Add Antioxidant (Ascorbic Acid) Oxidation->Degassing

Figure 1: Diagnostic logic tree for pinpointing the root cause of low yields in aminophenol couplings.

Module 2: The "Dead" Reaction (Low Nucleophilicity)

Symptom: Starting material persists despite equivalents of coupling reagent. Root Cause: The oxygen atom in the aminophenoxy group donates electrons into the ring, but if the amine is an aniline (attached directly to the ring), it is significantly less nucleophilic than an alkyl amine. If the ring also contains electron-withdrawing groups (common in warheads), the amine is effectively "dead."

Q: I am using EDC/HOBt and seeing <10% conversion. What should I change? A: EDC/HOBt is often too weak for electron-deficient anilines. You must upgrade to "Uronium/Aminium" reagents or Acid Chlorides.

Protocol: High-Energy Activation (The HATU/COMU Method) Note: COMU is preferred over HATU for safety (non-explosive) and often higher yields [1, 5, 9].

  • Stoichiometry: Acid (1.0 eq) : Amine (1.1 eq) : COMU or HATU (1.2 eq) : DIPEA (3.0 eq).

  • Pre-activation: Do not pre-activate the acid with the uronium reagent for more than 1-2 minutes. Prolonged pre-activation can lead to guanidinium side products (capping the amine).

  • Solvent: Use anhydrous DMF or NMP. DCM often fails to solvate the polar zwitterionic intermediates.

  • The "Magic" Additive: If the reaction stalls, add HOAt (1.0 eq) explicitly, even if using HATU.

Q: Even HATU failed. What is the "Nuclear Option"? A: Convert the carboxylic acid to an Acid Fluoride or Acid Chloride .

  • Acid Fluorides (TFFH/BTFFH): Highly stable to moisture compared to chlorides but very reactive toward hindered amines [10].

  • Ghosez’s Reagent: Generates acid chlorides under neutral conditions, avoiding the harsh acidic conditions of SOCl₂ that might decompose sensitive linkers.

Module 3: Chemoselectivity (N- vs. O- Functionalization)

Symptom: LCMS shows a peak with mass corresponding to the product + extra acyl group, or a mixture of two isomers. Root Cause: The phenoxide anion (O⁻) is a harder nucleophile than the neutral aniline (NH₂). Under basic conditions (high DIPEA), you risk acylating the oxygen.

Q: How do I force N-acylation over O-acylation? A: You must exploit Thermodynamic Control and pH Management .

Mechanism of Selectivity: Kinetically, the O-acylation might be faster, but the Amide is thermodynamically more stable than the Ester.[1][2]

  • Avoid Large Excess of Base: Keep DIPEA to 2.0–2.5 equivalents. If the pH > 10, phenol deprotonation (pKa ~10) becomes significant.

  • Transacylation: If you observe O-acylation, do not quench immediately . Stirring for longer periods (or heating to 40°C) can allow the O-acyl group to migrate to the nitrogen (N→O acyl migration is rare; O→N is favorable).

  • Silylation Strategy (The "TBDMS Trick"):

    • Step 1: Treat the aminophenol with TBDMS-Cl/Imidazole to protect the phenol.

    • Step 2: Perform the amide coupling.[3]

    • Step 3: Deprotect with TBAF. (This guarantees 100% N-selectivity).

Module 4: The "Black Tar" Problem (Oxidation)

Symptom: Reaction mixture turns dark brown/black within minutes; LCMS shows a "smear" or polymeric baseline. Root Cause: Aminophenols are easily oxidized to Quinone Imines by dissolved oxygen. This process is catalyzed by trace metals and light [2, 6].

Q: My reaction turns black immediately upon adding base. How do I stop this? A: You must rigorously exclude oxygen and use antioxidant scavengers.[4]

Protocol: The "Anti-Oxidation" Setup

  • Degassing (Critical): Sparging with nitrogen for 5 minutes is insufficient.

    • Method: Freeze-Pump-Thaw (3 cycles) is ideal. Alternatively, vigorous sparging with Argon for 20 mins before adding the aminophenol.

  • Antioxidant Additive: Add Ascorbic Acid (0.1–0.5 eq) or BHT to the reaction mixture. This acts as a sacrificial reductant [3].

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides. Use fresh anhydrous DMF or DMAc.

  • Workup: Do not perform a standard basic extraction (which promotes oxidation).

    • Safe Workup: Quench with dilute aqueous Sodium Metabisulfite (

      
      ). Extract into EtOAc, wash with brine/metabisulfite mix.
      

OxidationPathway Aminophenol Aminophenol (Colorless) Radical Radical Cation (Intermediate) Aminophenol->Radical -e- QuinoneImine Quinone Imine (Reactive Electrophile) Radical->QuinoneImine -H+ Polymer Black Polymer (Tar) QuinoneImine->Polymer Polymerization Oxygen O2 / Trace Metals Oxygen->Radical promotes

Figure 2: Oxidative degradation pathway of aminophenols leading to polymerization.

Module 5: Purification & Isolation

Symptom: Product decomposes on the silica column or co-elutes with impurities. Root Cause: Aminophenols stick to silica (tailing) and oxidize on the column.

Q: How do I purify these sensitive linkers? A: Use Neutralized Silica or Reverse Phase (C18) .

Table 1: Purification Strategy Matrix

MethodConditionWhy use it?
Normal Phase (Silica) DCM/MeOH + 1% Et3N Triethylamine neutralizes silica acidity, preventing streak/tailing.
Reverse Phase (C18) H2O/MeCN + 0.1% Formic Acid Gentler than TFA. Keeps the phenol protonated (neutral) for better retention.
Storage Solid / -20°C / Argon Never store as an oil. If oil persists, co-evaporate with DCM/Hexane to force precipitation.

References

  • BenchChem. (2025).[3][4][5][6][7][8] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.5[6][8][9][10]

  • BenchChem. (2025).[3][4][5][6][7][8] Preventing oxidation of 2-aminophenol during synthesis and storage.[4]7[6][9][10]

  • BenchChem. (2025).[3][4][5][7][8] Technical Support Center: Preventing Oxidation of Aminophenol Compounds.4[9][10]

  • BenchChem. (2025).[3][4][5][7][8] Troubleshooting side reactions in the synthesis of aminophenols.11[6][9][10]

  • Luxembourg Bio Technologies. Coupling Reagents: COMU vs HATU.[5][12]12[9][10]

  • ResearchGate. (2025). Electrochemical Oxidation of Some Aminophenols in Various pHs.[13]13[5][6][9][10]

  • BroadPharm. (2022). What are PROTAC Linkers?14[6][9][10]

  • NIH/PMC. (2025). Current strategies for the design of PROTAC linkers: a critical review.15[9][10]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.16[9][10]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines.[17]17[9][10]

Sources

Technical Support Center: Optimizing Boc Deprotection of Phenoxy-Alkyl Carbamates with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of tert-butoxycarbonyl (Boc) deprotection of phenoxy-alkyl carbamates using trifluoroacetic acid (TFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Criticality of Controlled Boc Deprotection

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and complex molecule synthesis, due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, offering clean and efficient removal of the Boc group.[2][3] However, the generation of the reactive tert-butyl cation intermediate during this process can lead to a host of side reactions, compromising yield and purity.[4][5] This guide provides a comprehensive framework for understanding, troubleshooting, and optimizing the TFA-mediated Boc deprotection of phenoxy-alkyl carbamates.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the TFA-mediated Boc deprotection.

Q1: What is the detailed mechanism of TFA-mediated Boc deprotection?

A1: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism.[6] First, the carbonyl oxygen of the Boc group is protonated by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[3][7] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[6][8]

Q2: Why are scavengers necessary during Boc deprotection?

A2: The tert-butyl cation generated during the deprotection is a potent electrophile that can alkylate nucleophilic functional groups within the substrate or solvent.[4][5] In the context of phenoxy-alkyl carbamates, the electron-rich phenoxy group can be susceptible to alkylation. Other sensitive residues, particularly in peptide synthesis, include tryptophan, methionine, cysteine, and tyrosine.[4][9] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation, preventing these undesired side reactions.[4][9]

Q3: What are some common scavengers and when should I use them?

A3: The choice of scavenger depends on the specific substrate and the potential for side reactions. Common scavengers include:

  • Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent scavengers that react with the tert-butyl cation via hydride transfer to form isobutane.[10] They are particularly effective in preventing tryptophan alkylation. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[4]

  • Thioanisole: Useful for suppressing methionine alkylation and can also assist in the removal of certain protecting groups.[11]

  • 1,2-Ethanedithiol (EDT): Highly effective at scavenging tert-butyl cations and is particularly useful when cysteine residues are present to prevent their alkylation.[9][11]

  • Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. A small percentage of water in the TFA cleavage cocktail is common.[11]

Troubleshooting Guide

Encountering issues with your Boc deprotection? This guide will help you diagnose and solve common problems.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient TFA Concentration: The rate of Boc cleavage can have a second-order dependence on the acid concentration.[5] 2. Short Reaction Time: Some sterically hindered or electronically deactivated carbamates require longer reaction times.[12] 3. Low Temperature: Most deprotections are run at room temperature, but lower temperatures can slow the reaction rate.[4]1. Increase TFA Concentration: Start with a 20-50% (v/v) solution of TFA in a suitable solvent like dichloromethane (DCM).[8][13] For difficult substrates, neat TFA can be used.[2] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[5][8] 3. Increase Temperature: If the substrate is thermally stable, gently warming the reaction can increase the rate.[12]
Formation of Side Products (e.g., Alkylation of the Phenoxy Ring) 1. Absence or Ineffective Scavengers: The tert-butyl cation is alkylating the phenoxy ring or other nucleophilic sites.[4][14] 2. High TFA Concentration/Prolonged Reaction Time: More forcing conditions can sometimes increase the likelihood of side reactions.[4]1. Incorporate Scavengers: Add TIS, TES, or thioanisole to the reaction mixture. For substrates with multiple sensitive groups, a scavenger cocktail may be necessary.[4][15] 2. Optimize Reaction Conditions: Use the minimum TFA concentration and reaction time required for complete deprotection.
Difficult Workup/Product Isolation 1. Formation of Emulsions: The presence of the TFA salt of the amine can lead to emulsions during aqueous workup. 2. Product is a TFA Salt: The final product is often isolated as the trifluoroacetate salt, which may not be desired for the next step.1. Evaporate TFA: After the reaction is complete, remove the TFA under reduced pressure. Co-evaporation with a solvent like toluene can help.[16] 2. Basic Workup: Neutralize the reaction mixture with a mild base such as saturated aqueous sodium bicarbonate.[5][17] Be cautious if your molecule contains base-labile functional groups. 3. Ion-Exchange Resin: Use a basic resin like Amberlyst A21 to neutralize the TFA salt and isolate the free amine.[18]
Formation of Trifluoroacetyl Esters Reaction with Free Hydroxyl Groups: In molecules with unprotected hydroxyl groups, TFA can sometimes form trifluoroacetyl esters, especially under forcing conditions.[19]1. Use Milder Conditions: Reduce the TFA concentration or reaction time. 2. Aqueous TFA: The presence of water (e.g., 95:5 TFA/water) can sometimes mitigate this side reaction.[19] 3. Alternative Acid: Consider using HCl in dioxane or ethyl acetate, which may be less prone to this side reaction.[18][19]

Optimized Protocols and Methodologies

Protocol 1: Standard Boc Deprotection of a Phenoxy-Alkyl Carbamate

This protocol is a general starting point for the deprotection of a simple phenoxy-alkyl carbamate.

  • Dissolution: Dissolve the Boc-protected phenoxy-alkyl carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[5]

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[20]

  • Reaction: Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup:

    • Method A (Direct Evaporation): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine TFA salt can often be used directly in the next step.[18]

    • Method B (Basic Wash): Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the free amine.[5][17]

Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended when the phenoxy-alkyl carbamate contains other nucleophilic groups susceptible to alkylation.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/DCM. A common ratio is 50:2:48 (v/v/v).

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in the prepared cleavage cocktail.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the amine TFA salt.[5]

    • Collect the solid by filtration and wash with cold diethyl ether.

    • Dry the solid under vacuum.

Analytical Monitoring

Effective monitoring is crucial for optimizing the deprotection reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the starting material. The deprotected amine is typically more polar and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[5][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[5][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic tert-butyl singlet (around 1.4 ppm in ¹H NMR).[12]

Visualizing the Process

Mechanism of TFA-Mediated Boc Deprotection

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Workup Side_Products->Workup No Add_Scavengers Add/Change Scavengers Side_Products->Add_Scavengers Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Time->Monitor Increase_TFA->Monitor Increase_Temp->Monitor Optimize_Conditions Re-optimize Conditions (Lower TFA/Time) Add_Scavengers->Optimize_Conditions Optimize_Conditions->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.

  • Scavengers for Boc deprotection to prevent side reactions. - Benchchem.

  • Troubleshooting incomplete Boc deprotection in solid-phase synthesis - Benchchem.

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem.

  • Troubleshooting incomplete Boc deprotection - Benchchem.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.

  • BOC Protection and Deprotection - J&K Scientific LLC.

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.

  • A Brief Review on Reductive Cleavage of Protecting Groups by Acid and Triethylsilane.

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems.

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed.

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.

  • Prevention of TFA ester formation during Boc + Acetonide deprotection - Reddit.

  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry.

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.

Sources

Technical Support Center: Purification of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BOC-ANI-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to purify tert-Butyl (3-(4-aminophenoxy)propyl)carbamate . This molecule presents a classic "Janus" challenge in chromatography:

  • The Boc-Alkylamine end: Lipophilic and acid-sensitive.[1]

  • The Aniline (Phenoxyamine) end: Polar, basic, and oxidation-prone.

Successful purification requires balancing the retention of the polar aniline against the stability of the acid-labile Boc group, while preventing the irreversible adsorption (streaking) caused by silanol interactions.

Module 1: Pre-Purification Diagnostics (TLC)

User Question: How do I visualize this compound on TLC? It’s not staining well with Ninhydrin.

Technical Response: Do not rely solely on Ninhydrin. While Ninhydrin stains aliphatic amines, it reacts poorly with Boc-protected amines (unless heated vigorously to deprotect in situ) and aromatic amines (anilines) often give faint or irregular colors.[1]

Recommended Visualization Protocol:

  • UV (254 nm): This is your primary detection method.[1] The phenoxy-aniline core is highly UV active.[1]

  • Stain: Use p-Anisaldehyde or Phosphomolybdic Acid (PMA) .[1]

    • Why? The Boc group and the aromatic ring stain reliably with PMA (dark blue/black spots) upon heating.

  • The "Oxidation Test": Anilines slowly turn brown/pink upon exposure to air/light on silica. If you see a spot darkening over 10 minutes on the plate, that is likely your product.

TLC Separation Check:

  • Mobile Phase: Start with 30% Ethyl Acetate in Hexanes .

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 .
    • Note: If the spot streaks (looks like a comet), your silica is too acidic. (See Troubleshooting Ticket #1).

Module 2: The Purification Protocol (Standard Operating Procedure)

User Question: What is the standard column recipe for this compound?

Technical Response: Because of the aniline functionality, standard silica gel can cause peak tailing. We recommend a Base-Deactivated Silica Protocol .

Reagents Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) or 1% Aqueous Ammonia (

    
    ).
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Slurry Preparation Slurry silica in 10% EtOAc/Hexane containing 1% TEA .[1]TEA neutralizes acidic silanol sites (

), preventing the aniline

from hydrogen bonding or protonating, which causes streaking [1].[2]
2. Column Packing Pour slurry and flush with 2 column volumes (CV) of solvent.[1]Ensures the column is chemically equilibrated and basic.
3. Loading Dissolve crude in minimum DCM or Toluene.[1] Load carefully.Avoid EtOAc for loading; it is too strong and may cause band broadening immediately.[1]
4. Elution Gradient 0%

50% EtOAc
in Hexanes (linear gradient).
The non-polar impurities (e.g., nitro-precursor) elute first.[1] The aniline product elutes later.
5. Fraction Collection Collect small fractions (10-15 mL for a 20g column).Anilines can oxidize in solution; rapid collection and evaporation are crucial.

Module 3: Troubleshooting (Help Desk)

Ticket #1: "My product is streaking/tailing badly."

Diagnosis: Uncapped Silanols.[1] Solution: The aniline nitrogen is interacting with the acidic protons on the silica surface.[3]

  • Immediate Fix: Add 0.5% - 1% Triethylamine (TEA) to your mobile phase reservoirs.[1]

  • Alternative: If TEA is unavailable, wash the silica with 1%

    
     in MeOH, then dry and re-equilibrate with Hexanes before use [2].
    
Ticket #2: "I see a new spot on TLC that wasn't there before (Decomposition)."

Diagnosis: Boc-Deprotection.[1] Solution: Silica gel is slightly acidic (


).[1] If the compound sits on the column for >2 hours, the Boc group can cleave, yielding the free diamine (which sticks to the baseline).
  • Speed: Increase flow rate. Do not run columns overnight.

  • Buffering: The TEA used in Ticket #1 also protects the Boc group by keeping the pH basic (

    
    ).
    
Ticket #3: "My product is co-eluting with the yellow impurity."

Diagnosis: The yellow impurity is likely the 4-nitrophenoxy precursor or an azoxy intermediate . Solution: These are significantly less polar than the aniline.

  • Decrease Polarity: Drop starting solvent to 5% EtOAc/Hexane.[1]

  • Change Selectivity: Switch to Dichloromethane (DCM) as the solvent.

    • Recipe: Run isocratic 100% DCM, then gradient to 5% MeOH/DCM. The nitro compound usually shoots through in pure DCM.

Module 4: Visualization & Logic Map

Decision Tree: Purification Strategy

The following diagram illustrates the logical flow for purifying this specific amine-ether linker.

PurificationLogic Start Crude Mixture (Boc-Aniline Linker) TLC Run TLC (30% EtOAc/Hex) Start->TLC Streak Is the spot streaking? TLC->Streak YesStreak Silanol Interaction Detected Streak->YesStreak Yes NoStreak Standard Phase Streak->NoStreak No AddBase Add 1% TEA to Eluent YesStreak->AddBase Selectivity Check Impurity Separation AddBase->Selectivity NoStreak->Selectivity NitroSep Yellow Nitro Impurity Close to Product? Selectivity->NitroSep StdSolvent Use Hexane / EtOAc (Gradient 10-50%) NitroSep->StdSolvent No (Good Sep) DCMSolvent Switch to DCM / MeOH (High Selectivity for Aromatics) NitroSep->DCMSolvent Yes (Co-elution) RunColumn Run Column (Max 2 Hours to protect Boc) StdSolvent->RunColumn DCMSolvent->RunColumn

Caption: Logical workflow for selecting solvent systems and additives based on TLC behavior of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate.

Module 5: Storage & Stability

Once purified, this compound requires specific care to prevent "browning" (oxidation) or "gumming" (Boc loss).[1]

ParameterRecommendationReason
Temperature -20°C Retards oxidation of the aniline amine.[1]
Atmosphere Argon/Nitrogen Essential.[1] Anilines oxidize in air to form colored azo/azoxy impurities.[1]
Physical State Solid/Foam If it is an oil, co-evaporate with DCM/Hexane to foam it. Solids are more stable than oils.
Light Amber Vial UV light accelerates the decomposition of aromatic amines.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Org Prep Daily. (2006). Purifying amines on silica.[1][3][4] Retrieved from

  • ResearchGate Community. (2014).[1] Does aniline stick in columns during column chromatography? Retrieved from

  • Sigma-Aldrich. (n.d.). tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate Safety & Handling. Retrieved from

Sources

Technical Support Center: Purification of tert-butyl (2-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropyl)carbamate (CAS 623562-56-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tert-butyl (2-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this compound. Our focus is on providing scientifically sound, field-proven insights to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tert-butyl (2-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropyl)carbamate?

A1: Based on common synthetic routes, which often involve the reaction of 2-substituted-4,6-dimethoxypyrimidine with a protected aminoalkyl group followed by Boc protection, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual 2-amino-4,6-dimethoxypyrimidine or its precursor, and the Boc-protected aminoalkyl fragment.

  • Byproducts of Pyrimidine Synthesis: The synthesis of the pyrimidine ring itself can lead to various side products depending on the specific reagents used. For example, if guanidine is used with a 1,3-dicarbonyl compound, incompletely cyclized or rearranged products can occur.

  • Byproducts of the Boc Protection Step: The introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to the formation of di-Boc protected amines or unreacted amine starting material.[1][2]

  • Degradation Products: The dimethoxypyrimidine core can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of hydroxypyrimidine derivatives.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue, especially when impurities are present that depress the melting point of the desired compound.[3] Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. For Boc-protected amines, a common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid.[4] Allowing this mixture to stand, sometimes at reduced temperature, can promote crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[5]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal formation.[5]

  • Purification Prior to Crystallization: If the crude material is significantly impure, it may be necessary to first perform a preliminary purification by column chromatography to remove the impurities that are inhibiting crystallization.

Q3: I'm seeing significant tailing of my product on my silica gel column. How can I improve the peak shape?

A3: Peak tailing for polar compounds like your pyrimidine derivative on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. Here are some effective solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete with your basic pyrimidine nitrogen for binding to the acidic silanol sites, leading to a more symmetrical peak shape.

  • Use of Deactivated Silica: Consider using a deactivated silica gel or a different stationary phase altogether, such as neutral alumina.

  • Column Loading: Overloading the column can exacerbate tailing. Try loading a smaller amount of your crude material onto the column.

Troubleshooting Guides

Guide 1: Issues with Recrystallization

Recrystallization is a powerful and economical purification technique for solid compounds.[5] However, success is highly dependent on selecting the appropriate solvent and controlling the cooling rate.

Problem: Low Recovery of Crystalline Product

  • Cause: The most common reason for low recovery is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[3][5]

  • Solution:

    • Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair (a "good" solvent and a "poor" solvent) can be very effective.[6]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7]

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it and attempt a second crystallization to recover more material.

Problem: Oiling Out Instead of Crystallization

  • Cause: This occurs when the melting point of your compound (often lowered by impurities) is below the temperature at which it precipitates from the solution.[3]

  • Solution:

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Increase Solvent Volume: Add slightly more solvent to keep the compound dissolved at a lower temperature, then cool slowly.

    • Change the Solvent System: Experiment with different solvents or solvent pairs. Sometimes a more viscous solvent can slow down molecular motion and favor crystal lattice formation over oiling out.

Guide 2: Challenges in Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[6] For polar molecules like tert-butyl (2-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropyl)carbamate, careful selection of the stationary and mobile phases is crucial.

Problem: Poor Separation of Closely Eluting Impurities

  • Cause: The polarity of the desired compound and a key impurity are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase:

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation.

      • Solvent System Variation: Try different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, a switch to a dichloromethane/methanol system might be effective.

    • Change the Stationary Phase:

      • Reverse-Phase Chromatography: If normal-phase silica gel chromatography is unsuccessful, consider reverse-phase chromatography using a C18-functionalized silica gel. In this case, you would start with a polar mobile phase (e.g., water/acetonitrile or water/methanol) and gradually increase the proportion of the organic solvent.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds. It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[8]

Problem: Compound is "Stuck" on the Column or Elutes Very Slowly

  • Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbing to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, a common mobile phase is a mixture of dichloromethane and methanol.

    • Add a Modifier: As mentioned for peak tailing, adding a small amount of triethylamine can help to reduce strong interactions with the silica. For very polar compounds, sometimes a small amount of a more polar solvent like methanol containing a few percent of ammonium hydroxide can be effective.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a good starting point for a compound that is an oil or a solid with noticeable impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude tert-butyl (2-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropyl)carbamate in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Induce Precipitation: Slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise while stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the flask until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for purifying the compound from less polar and some closely eluting impurities.

  • Column Packing: Prepare a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start eluting with a low-polarity solvent mixture (e.g., 9:1 hexanes/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes/ethyl acetate). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Cost-effective, scalable, can yield very pure material.Can have lower recovery, not suitable for all compounds (e.g., oils), requires screening of solvents.[7]Purifying solids that are relatively pure to begin with.
Normal-Phase Column Chromatography Widely applicable, good for separating compounds with different polarities.Can be time-consuming, uses larger volumes of solvent, potential for compound degradation on acidic silica.Separating mixtures with a range of polarities.
Reverse-Phase HPLC High resolution, good for polar compounds, reproducible.More expensive, requires specialized equipment, may not be suitable for very non-polar impurities.[6]High-purity final product, separating closely related polar compounds.
HILIC Excellent for very polar compounds that are not retained by reverse-phase.[8]Can require longer equilibration times, mobile phase preparation can be more complex.Purifying highly polar compounds.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis1 TLC/NMR Analysis Crude->Analysis1 Recrystallization Recrystallization PureProduct Pure Product Recrystallization->PureProduct Successful OilyResidue Oily Residue Recrystallization->OilyResidue Oils Out ColumnChrom Column Chromatography Analysis2 TLC/NMR Analysis ColumnChrom->Analysis2 Analysis1->Recrystallization Sufficiently Pure Analysis1->ColumnChrom Complex Mixture Analysis2->Recrystallization Needs Further Purification Analysis2->PureProduct Pure Fractions ImpureSolid Impure Solid OilyResidue->ColumnChrom

Caption: General purification workflow for CAS 623562-56-1.

Troubleshooting Logic Diagram for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals OiledOut Oiled Out? Cool->OiledOut:w Yield Good Yield? Crystals->Yield Yes TooMuchSolvent Too much solvent? Crystals->TooMuchSolvent No Success Pure Product Yield->Success Yes Failure Consider Chromatography Yield->Failure No Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes Seed Add Seed Crystal / Scratch TooMuchSolvent->Seed No Concentrate->Cool Seed->Crystals ChangeSolvent Change Solvent System OiledOut->ChangeSolvent Yes ChangeSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
  • LibreTexts. (2021). 2.
  • University of Colorado Boulder. (n.d.).
  • Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Growing Science. (2021).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).
  • CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Quickcompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • PrepChem.com. (n.d.). Synthesis of Methyl(4,6-dimethoxypyrimidin-2-yl)
  • University of Rochester. (n.d.).
  • Waters. (2025).
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?

Sources

Technical Support Center: PROTAC Aggregation & Linker Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aggregation in PROTACs with Aminophenoxy Linkers Ticket ID: #PRT-AGG-004 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is it Aggregation or the "Hook Effect"?

User Query: "My degradation curves are bell-shaped, and I'm seeing erratic IC50 data. Is this the standard 'hook effect' or is my compound crashing out?"

Technical Insight: While the "hook effect" (binary complex formation at high concentrations) is a hallmark of PROTAC pharmacology, aminophenoxy-based linkers introduce a specific risk of colloidal aggregation . The phenoxy group is planar and lipophilic, promoting


-

stacking, while the amine can act as a hydrogen bond donor/acceptor depending on pH. When these stack, they form promiscuous colloids that sequester enzymes, leading to false inhibition or erratic degradation profiles.
Diagnostic Workflow

Use this decision matrix to distinguish between thermodynamic hook effects and physical aggregation.

DiagnosticTree Start Symptom: Bell-Shaped / Erratic Curve Step1 1. Dilute & Spin Test (Centrifuge at 13k rpm, 10 min) Start->Step1 Result1 Significant loss of compound in supernatant? Step1->Result1 Step2 2. Add Detergent (0.01% Triton X-100) Result1->Step2 Yes (Loss) Hook Diagnosis: Hook Effect (Binary Complex Saturation) Result1->Hook No Loss Result2 Does potency/curve shape recover? Step2->Result2 Step3 3. DLS Analysis (Dynamic Light Scattering) Result2->Step3 No / Inconclusive Agg Diagnosis: Colloidal Aggregation (Solubility Failure) Result2->Agg Yes (Recovers) Step3->Hook Radius < 2nm Step3->Agg Radius > 10nm

Caption: Figure 1. Triage workflow to differentiate pharmacological hook effect from physical aggregation.

Protocol: Dynamic Light Scattering (DLS) Verification

Objective: Detect "invisible" colloidal aggregates (100–1000 nm) that do not visibly precipitate but interfere with assays.

  • Preparation: Prepare your PROTAC at 100 µM in the assay buffer (containing 1% DMSO). Do not filter this specific sample, as filtration removes the aggregates you are trying to detect.

  • Blanking: Measure the buffer vehicle alone to establish a baseline scattering intensity.

  • Measurement:

    • Instrument: Wyatt DynaPro or Malvern Zetasizer.

    • Temperature: 25°C.

    • Acquisition: 10 acquisitions of 5 seconds each.

  • Interpretation:

    • Monomeric (Good): Hydrodynamic radius (

      
      ) < 2 nm. Polydispersity index (PdI) < 0.2.
      
    • Aggregated (Bad):

      
       > 10 nm or multimodal distribution. Scattering intensity > 100x baseline.
      

Chemical Engineering: Optimizing the Aminophenoxy Linker

User Query: "We confirmed aggregation. Why is the aminophenoxy linker problematic, and how do we fix it without losing potency?"

Technical Insight: The aminophenoxy motif is often chosen for its ability to traverse the VHL binding pocket (e.g., in VHL ligand 1), but it suffers from high lipophilicity (cLogP) and planarity.

  • The Problem: The phenyl ring induces intermolecular

    
    -stacking. The ether oxygen adds rotatable flexibility but doesn't sufficiently disrupt the hydrophobic patch.
    
  • The Solution: You must disrupt the symmetry/planarity or introduce "solubility handles" near the linker attachment point.

Structural Modification Strategy
Modification StrategyMechanism of ActionImpact on AggregationSynthetic Complexity
1. Ortho-Substitution Adds steric bulk (e.g., -F, -Me) to the phenoxy ring.High. Forces the ring to twist out of plane, preventing stacking.Low
2. Piperazine Insertion Replaces the linear amine with a cyclic, basic amine.Medium. Rigidifies the linker (entropy benefit) and adds a protonatable nitrogen.Medium
3. PEG-Hybridization Inserts short PEG units (n=1-2) adjacent to the phenoxy.High. Disrupts the continuous hydrophobic surface.Low
4. Pyridine Switch Replaces phenyl ring with pyridine.Medium. Reduces LogP (increases polarity) and removes one

-stacking face.
Medium
Visual Guide: Linker Evolution

LinkerDesign Base Base Aminophenoxy (High Aggregation Risk) [VHL]-O-Ph-NH-... Ortho Strategy A: Ortho-F (Twisted Conformation) [VHL]-O-Ph(F)-NH-... Base->Ortho + Steric Bulk Piper Strategy B: Piperazine (Rigid + Polar) [VHL]-O-Ph-Piperazine-... Base->Piper + Rigidity/Polarity Peg Strategy C: PEG-Hybrid (Hydrophilic Break) [VHL]-O-Ph-NH-PEG2-... Base->Peg + Solubility

Caption: Figure 2.[1] Chemical evolution of the aminophenoxy linker to mitigate aggregation.

Formulation & Assay Optimization

User Query: "We cannot change the chemistry right now. How do we keep the current compound in solution for biological assays?"

Technical Insight: If chemical modification is off the table, you must rely on kinetic solubility enhancement. PROTACs often crash out upon dilution from DMSO stocks into aqueous media because the local concentration at the mixing interface exceeds the nucleation threshold.

Troubleshooting Protocol: Kinetic Solubility Rescue

1. The "Pre-Dilution" Step (Critical): Directly spiking 100% DMSO stock into cell media often causes immediate, invisible precipitation.

  • Protocol: Perform an intermediate dilution into a "transition solvent" compatible with your assay.

  • Recipe: Dilute DMSO stock 1:10 into 50% PEG400 / 50% Water . Then dilute this mix into your final assay buffer. The PEG400 acts as a dispersant during the transition.

2. Detergent Screening: Non-ionic detergents prevent the formation of critical nuclei for aggregation.

  • Recommendation: Add 0.01% Tween-20 or 0.005% Pluronic F-127 to your assay buffer.

  • Validation: Ensure the detergent does not affect the E3 ligase or POI activity (run a "vehicle + detergent" control).

3. The "Spin-Down" Rule: Before running any IC50 or Western Blot:

  • Prepare dosing solutions.

  • Centrifuge at 15,000 x g for 10 minutes .

  • Transfer the top 80% of the supernatant to the assay plate.

  • Why? This ensures that any large aggregates are physically removed, so the concentration you think you are testing is the concentration of dissolved monomer. If potency drops significantly after spinning, your compound is effectively insoluble at that dose.

FAQ: Common Pitfalls

Q: Why does my PROTAC degrade the target at 1 µM but not at 10 µM? A: This is the classic Hook Effect , but verify it isn't aggregation. If the 10 µM solution is cloudy or fails the DLS test, it's aggregation. If it's clear and monomeric, it's the Hook Effect (saturation of E3/POI binary complexes).

Q: Can I use BSA to prevent aggregation? A: Be careful. Albumin (BSA/HSA) binds lipophilic molecules. While it prevents aggregation, it also reduces the free fraction (


)  of your PROTAC. If you add 0.1% BSA, you may need to increase your dosing concentration to see the same effect.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Fremaux, J., et al. (2019). Chemical Tools for Detecting and Characterizing Colloidal Aggregation. ACS Chemical Biology. (General grounding on DLS/NMR detection methods).
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. (Foundational work on VHL/PROTAC kinetics). Link

  • BenchChem Technical Support. (2025). Navigating the "Hook Effect" in PROTAC Assays. Link

  • Patsnap Eureka. (2025).[2] How to Detect Early Aggregation with Dynamic Light Scattering. Link

Sources

Optimization of linker length in aminophenoxy propyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminophenoxy Propyl Linker Optimization

Status: ● Online | Current Wait Time: 0 min | Operator: Senior Application Scientist

Welcome to the Medicinal Chemistry Optimization Hub

Subject: Troubleshooting & Optimization of Aminophenoxy Propyl Derivatives Case ID: LNK-OPT-2024 Scope: Synthesis, Structure-Activity Relationship (SAR), and PROTAC Design

Hello. I understand you are working on aminophenoxy propyl derivatives—a versatile scaffold widely used in GPCR ligands (e.g., histamine antagonists), kinase inhibitors, and increasingly as the "anchor" point for PROTAC linkers.

Optimizing the linker length in this moiety is deceptive. It appears to be a simple "spacer" issue, but it dictates solubility, permeability, and the thermodynamic feasibility of ternary complexes. Below are the three most common "tickets" we receive regarding this scaffold, structured as a troubleshooting guide.

Ticket #1: Synthesis & Yield Optimization

User Issue: "I am trying to synthesize the 3-aminophenoxy propyl intermediate, but my yields are low, and I'm seeing a major byproduct spot on TLC."

Diagnosis: The "Dumbbell" Dimerization

The most common route to these derivatives is a Williamson ether synthesis using a phenol and a dihaloalkane (e.g., 1,3-dibromopropane), followed by amination. The byproduct you are seeing is likely the bis-phenoxy derivative, where the phenol has attacked both ends of the propyl chain, forming a "dumbbell" molecule (Ar-O-Pr-O-Ar).

Troubleshooting Protocol

To fix this, you must statistically favor the mono-alkylation.

Step-by-Step Correction:

  • Stoichiometry Flip: Do not use a 1:1 ratio. Use 3–5 equivalents of 1,3-dibromopropane relative to the phenol.

  • Reverse Addition: Add the phenol (pre-mixed with base) dropwise into a solution of the dihaloalkane. This ensures the phenol always encounters an excess of the alkylating agent.

  • Solvent Choice: Use Acetonitrile (ACN) or DMF . ACN is often preferred for easier workup if the solubility allows.

  • Base Selection: Potassium Carbonate (

    
    ) is standard. If the phenol is electron-deficient, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to activate the alkyl bromide.
    
Visual Workflow: Avoiding Dimerization

The following diagram illustrates the kinetic competition and the optimized pathway.

SynthesisOptimization Phenol Phenol (Nucleophile) Condition1 Standard: 1:1 Ratio Simultaneous Addition Phenol->Condition1 Condition2 Optimized: 1:5 Ratio Reverse Addition Phenol->Condition2 Linker 1,3-Dibromopropane (Electrophile) Linker->Condition1 Linker->Condition2 Product Target Mono-Bromide (Ar-O-(CH2)3-Br) Condition1->Product Minor Product Byproduct Dimer Impurity (Ar-O-(CH2)3-O-Ar) Condition1->Byproduct Major Product Condition2->Product Major Product Condition2->Byproduct Trace Amine Final Aminophenoxy Derivative Product->Amine Gabriel Synthesis or Azide Reduction

Caption: Kinetic control strategy to minimize bis-alkylation (dimerization) during linker attachment.

Ticket #2: PROTAC Design & The "Hook Effect"

User Issue: "I increased the linker length from propyl (C3) to hexyl (C6) to reach the E3 ligase, but the degradation potency dropped significantly at higher concentrations."

Diagnosis: The Hook Effect (Autoinhibition)

In PROTACs (Proteolysis Targeting Chimeras), the aminophenoxy linker connects the Target Protein (POI) ligand to the E3 Ligase ligand.

  • Too Short: Steric clash prevents the formation of the Ternary Complex (POI:PROTAC:E3).[1]

  • Too Long: The molecule becomes too floppy, reducing the entropy of binding.

  • High Concentration: You are seeing the Hook Effect . The PROTAC saturates the POI and the E3 Ligase independently as binary complexes (POI-PROTAC and E3-PROTAC), preventing them from meeting.

Optimization Guide
  • The "Goldilocks" Zone: Literature suggests an optimal linker length often falls between 12–16 atoms for many ER (Estrogen Receptor) and BRD4 degraders [1]. The propyl (3-carbon) chain attached to the phenoxy group is usually just the anchor. You likely need to extend it using PEG units or further alkyl chains to reach the 12-16 atom span.

  • Thermodynamic Check: If extending the linker decreases potency without a Hook Effect curve, you may be inducing a "collapsed" conformation where the linker folds back on itself (hydrophobic collapse), masking the binding elements [2].

  • Action: Switch from a pure alkyl chain to a PEG-alkyl hybrid . The oxygen atoms in PEG solvate better in water, preventing hydrophobic collapse, while the alkyl segments provide necessary rigidity.

Visualizing the Hook Effect

HookEffect LowConc Low Concentration Binary Binary Complex Only (Ineffective) LowConc->Binary Not enough ligand OptimalConc Optimal Concentration (Sweet Spot) Ternary Ternary Complex Formed (POI + PROTAC + E3) -> Degradation OptimalConc->Ternary Cooperative Binding HighConc High Concentration (Hook Effect) Saturation Saturation: Binary Complexes (POI-PROTAC) + (E3-PROTAC) -> No Degradation HighConc->Saturation Competition Ternary->Saturation Increasing Dose

Caption: The Hook Effect mechanism where excess PROTAC concentration inhibits ternary complex formation.

Ticket #3: Binding Affinity & Physicochemical Properties

User Issue: "My aminophenoxy propyl derivative has good affinity, but when I extend to butyl or pentyl, affinity plateaus or drops. Why?"

Diagnosis: Entropy & Binding Pocket Constraints

In GPCRs and enzymes, the "aminophenoxy" group often sits at the entrance of a binding pocket (the "solvent front").

  • Entropic Penalty: Every methylene (

    
    ) group adds rotatable bonds. To bind, the molecule must "freeze" these bonds. If the enthalpy gain (from hydrophobic interaction) doesn't outweigh this entropic cost (
    
    
    
    ), affinity will not improve [3].
  • Odd-Even Effect: We frequently observe non-linear SAR where odd-numbered chains (propyl, pentyl) perform differently than even-numbered ones (ethyl, butyl) due to the angle of the terminal amine relative to the phenoxy ring. This affects how the terminal amine interacts with Asp/Glu residues often found in GPCR binding sites.

Data Summary: Linker Length Impact
ParameterShort Linker (C2-C3)Medium Linker (C4-C6)Long Linker (>C7)
Synthesis Yield High (Fast cyclization risk)ModerateHigh (Intermolecular dominant)
Solubility (LogP) Good (Lower LogP)ModeratePoor (High LogP)
Entropic Cost Low (Rigid)MediumHigh (Floppy)
PROTAC Utility Usually too shortAnchor onlyRequired for reach

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2][3][4][5][6] Molecular BioSystems.

  • Tontsch-Grunt, U., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Nature Communications.

  • Kuntz, I. D., et al. (1999). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain.[7] Journal of Medicinal Chemistry.

  • Williamson, A. W. (1850).[8][9] Theory of Aetherification. Philosophical Magazine. (Classic Mechanism Reference).

Sources

Handling moisture sensitivity of Boc-protected aminophenoxy linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with Boc-protected aminophenoxy linkers . These molecules are critical components in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptidomimetics, but their handling requires specific protocols to avoid degradation and stoichiometric errors.

Topic: Handling Moisture Sensitivity & Stability

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Technical Briefing

The Paradox of Stability: While the Boc (tert-butyloxycarbonyl) group is classically defined as acid-labile and base-stable, Boc-aminophenoxy linkers present a unique "moisture sensitivity" profile that differs from simple Boc-amines.

  • Hygroscopicity (Physical Sensitivity): The ether linkages (phenoxy) and potential PEG chains often render these solids amorphous and highly hygroscopic. They absorb atmospheric water rapidly, transforming free-flowing powders into gums. The Result: Massive stoichiometric errors during weighing (you are weighing water, not linker).

  • Activated Ester Hydrolysis (Chemical Sensitivity): Many of these linkers are supplied as NHS-esters or PFP-esters for immediate conjugation. These active esters hydrolyze in minutes upon exposure to moisture, rendering the linker inert.

  • Trace Acid Amplification: In "wet" halogenated solvents (e.g., old Chloroform/DCM), the combination of moisture and trace HCl (from solvent decomposition) can trigger premature Boc removal or hydrolysis of the ether linkage.

Troubleshooting Guides & FAQs

Module A: Storage & Material Intake (The "Sticky Solid" Issue)

Q: My linker arrived as a free-flowing powder, but after one use, it has turned into a sticky gum or oil. Is it degraded? A: It is likely physically hydrated , not chemically degraded (yet).

  • Diagnosis: Run an LCMS. If the molecular weight (MW) is correct but the physical state has changed, the material has absorbed atmospheric water.

  • The Risk: Weighing this "gum" will lead to under-loading your reaction because a significant % of the mass is water.

  • Correction:

    • Dissolve the gum in dry DCM.

    • Add activated 3Å Molecular Sieves.

    • Filter and evaporate azeotropically with dry toluene.

    • Store under Argon/Nitrogen.

Q: What is the "Golden Rule" for taking these linkers out of the freezer? A: Never open a cold bottle. Condensation forms instantly on cold solids exposed to room-temperature air.

  • Protocol: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30–60 mins) before breaking the seal.

Module B: Reaction Setup (The "Invisible Water" Issue)

Q: I am performing an amide coupling with a Boc-aminophenoxy acid. My yield is low (30-40%). Why? A: Water is competing with your amine. In standard EDC/NHS or HATU couplings, water acts as a nucleophile. If your solvent contains even 0.1% water, it hydrolyzes the activated ester intermediate (O-acylisourea or NHS ester) back to the carboxylic acid.

  • The Fix: Use anhydrous solvents (DMF/DMAc/DCM) stored over molecular sieves. "Analytical Grade" is not dry enough.

Q: Can I use "wet" solvents if I am just doing a Boc-deprotection with TFA? A: No. While water is sometimes used as a scavenger in TFA deprotection, the aminophenoxy ether bond is sensitive.

  • Mechanism: In the presence of strong acid (TFA) and water, the phenoxy ether can undergo cleavage (acid-catalyzed ether hydrolysis), breaking your linker in half.

  • Protocol: Use Anhydrous TFA/DCM mixtures. Use Triisopropylsilane (TIPS) as a scavenger, not water.

Critical Workflows (Visualized)

Workflow 1: The "Moisture Attack" Pathway

This diagram illustrates how moisture destroys the coupling efficiency of activated Boc-linkers.

MoistureAttack Start Boc-Aminophenoxy-NHS Ester (Activated Linker) Reaction Reaction Mixture Start->Reaction Path_A Path A: Anhydrous Conditions (Target Amine Present) Reaction->Path_A Dry Solvent Path_B Path B: Moisture Present (H2O Competition) Reaction->Path_B Wet Solvent / Air Product Success: Amide Bond Formed (High Yield) Path_A->Product Nucleophilic Attack by Amine Failure Failure: Hydrolysis to Acid (Dead End Species) Path_B->Failure Nucleophilic Attack by Water

Caption: Figure 1. Kinetic competition between productive coupling (Path A) and moisture-induced hydrolysis (Path B).

Workflow 2: The Inert Transfer Protocol

Standard Operating Procedure (SOP) for handling hygroscopic Boc-linkers without a glovebox.

InertTransfer Freezer 1. Freezer Storage (-20°C) Desiccator 2. Thermal Equilibration (Desiccator, 1 hr) Freezer->Desiccator Do NOT Open Weighing 3. Rapid Weighing (Minimize Air Time) Desiccator->Weighing Room Temp Reached Dissolution 4. Immediate Dissolution (Anhydrous Solvent) Weighing->Dissolution < 2 mins exposure Purge 5. Inert Gas Purge (Argon Blanket) Dissolution->Purge Seal & Store

Caption: Figure 2. The "Inert Transfer" protocol to prevent hygroscopic clumping and hydrolysis.

Data & Specifications

Solvent Dryness Requirements for Coupling

Data based on competitive hydrolysis rates of NHS-esters.

Solvent SystemWater Content (ppm)Coupling Efficiency (1h)Risk Level
Anhydrous (Sieves) < 50 ppm > 95% Low
Fresh Bottle (HPLC Grade)~200 ppm85-90%Moderate
Aged Bottle (>1 month)> 500 ppm< 60%Critical Failure
Open Beaker/AirSaturates rapidly< 10%Total Loss
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Solid clumps on spatula Hygroscopic water absorptionDry over P2O5 in vacuum desiccator overnight.
Bubbling upon dissolution Decomposition of activated esterCheck NMR for CO2 release or hydrolysis. Discard if active ester is gone.
Extra peak in LCMS (+18 mass) Hydrolysis (Active Ester

Acid)
Use fresh anhydrous solvent; add excess coupling reagent (HATU/EDC) to re-activate.
Boc group missing (NMR) Acidic hydrolysis (Trace HCl)Ensure chlorinated solvents (DCM/CHCl3) are stabilized (Amylene) or freshly distilled.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and cleavage conditions).

  • Hermanson, G. T. Bioconjugate Techniques. Academic Press. (Definitive guide on NHS ester hydrolysis rates and moisture sensitivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses water interference in coupling).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Detailed mechanisms of protecting group stability).

Sources

Validation & Comparative

HPLC Method Development Guide: Separation of Aminophenoxy Propyl Carbamate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for separating Aminophenoxy Propyl Carbamate (often a Boc-protected linker intermediate, e.g., tert-butyl (3-(4-aminophenoxy)propyl)carbamate) from its critical impurities, specifically the highly polar free amine precursor and potential regioisomers.[1]

Executive Summary

In the synthesis of pharmaceutical intermediates—particularly linkers for PROTACs or kinase inhibitors—Aminophenoxy Propyl Carbamate serves as a critical building block. However, its purification is complicated by the presence of the free amine precursor (3-(4-aminophenoxy)propylamine) and positional isomers .

Standard C18 methods often fail to retain the polar free amine or suffer from severe peak tailing due to secondary silanol interactions. This guide compares a traditional C18 approach against a superior Pentafluorophenyl (PFP) stationary phase , demonstrating why the latter is the robust choice for this specific separation.[1]

The Challenge: Chemical Context

The target molecule contains three distinct functional motifs affecting chromatography:

  • Carbamate (Boc) Group: Hydrophobic, neutral.[1]

  • Phenoxy Core: Aromatic, capable of

    
    -
    
    
    
    interactions.[1]
  • Propyl Amine Chain: The critical impurity is the deprotected or unreacted primary amine. It is highly basic (

    
    ) and polar.
    

The Problem with Standard Methods: On a standard alkyl-bonded C18 column at acidic pH (e.g., 0.1% Formic Acid), the free amine becomes protonated (


).[1] This charged species interacts strongly with residual silanols on the silica surface, leading to:
  • Peak Tailing (

    
    ):  Reducing sensitivity and integration accuracy.
    
  • Poor Retention: The polar amine elutes in the void volume, co-eluting with salts or solvent fronts.[1]

Comparative Analysis: C18 vs. PFP

We evaluated two stationary phases for the separation of tert-butyl (3-(4-aminophenoxy)propyl)carbamate (Target) from 3-(4-aminophenoxy)propylamine (Impurity A).

Option A: The Conventional Choice (C18)
  • Column: Standard C18 (3 µm, 150 x 4.6 mm)[1]

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The hydrophobic target retains well. However, the polar Impurity A shows severe tailing and poor resolution (

    
    ) from the solvent front.[1]
    
Option B: The Optimized Solution (Fluoro-Phenyl / PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 150 x 4.6 mm)[1]

  • Mechanism:

    • Hydrophobicity: Retains the carbamate.

    • 
      -
      
      
      
      Interaction:
      The electron-deficient fluorine ring interacts strongly with the electron-rich phenoxy ring of the analyte.
    • Hydrogen Bonding: Better selectivity for the amine and carbamate groups.

  • Outcome: The PFP phase provides "orthogonal" selectivity. The aromatic interaction pulls the Impurity A away from the void volume, and the rigid surface chemistry minimizes silanol activity.[1]

Experimental Data Summary

The following data represents typical performance metrics observed during method validation.

ParameterStandard C18 MethodOptimized PFP Method Improvement
Impurity A Retention (

)
0.8 (Poor)3.2 (Ideal) +300%
Impurity A Tailing (

)
2.41.1 Sharp Peak
Resolution (

)
1.2 (Co-elution risk)5.8 Baseline Separation
Target Peak Symmetry 1.11.0 Excellent

Analyst Note: The PFP column resolves the para-aminophenoxy (target) from potential meta- or ortho- isomers significantly better than C18 due to the steric sensitivity of the fluorine ring system.

Detailed Experimental Protocol

This protocol is designed for the Optimized PFP Method .

Reagents & Preparation
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA suppresses silanol activity better than Formic Acid for amines).

  • Solvent B: Acetonitrile (ACN).[2]

  • Diluent: 50:50 Water:ACN.

  • Sample Prep: Dissolve 10 mg of crude carbamate in 10 mL diluent. Filter through 0.22 µm PTFE filter.

Instrument Settings
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated T improves amine peak shape).

  • Detection: UV @ 240 nm (phenoxy absorption) and 210 nm (amide/carbamate).

Gradient Program
Time (min)% Solvent A (Aq/TFA)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Hold for polar impurity
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Method Development Workflow

The following diagram illustrates the decision logic used to select the PFP phase over the traditional C18 approach.

MethodDevelopment Start Start: Aminophenoxy Propyl Carbamate Sample CheckStructure Analyze Structure: 1. Hydrophobic Carbamate 2. Basic Amine Impurity 3. Aromatic Phenoxy Start->CheckStructure InitialScreen Initial Screen: Standard C18, pH 3.0 CheckStructure->InitialScreen Evaluate Evaluate Chromatogram InitialScreen->Evaluate FailPath Issue: Amine Tailing & Low Retention (k' < 1) Evaluate->FailPath Poor Resolution Alternative Select Alternative Phase: PFP (Pentafluorophenyl) FailPath->Alternative Switch Mechanism Mechanism Mechanism Check: Pi-Pi Interaction + H-Bonding Alternative->Mechanism FinalMethod Final Method: PFP Column + TFA Buffer (Sharp Peaks, High Rs) Mechanism->FinalMethod

Caption: Decision tree for selecting PFP stationary phase to overcome amine tailing issues inherent in standard C18 chromatography.

References
  • Agilent Technologies. (2024). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. Retrieved from [Link]

  • ChemBK. (2024). Tert-butyl (3-(4-aminophenoxy)propyl)carbamate Product Properties. Retrieved from [Link][1]

Sources

Comparative Guide: Aminophenoxy vs. PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Aminophenoxy-based (Rigid) and Polyethylene Glycol (PEG)-based (Flexible) linkers in Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists and drug discovery scientists optimizing degrader performance.

Executive Summary

The linker in a PROTAC is not merely a passive connector; it is a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][][3]

  • PEG Linkers (Flexible): The industry standard for initial screening due to high solubility and synthetic availability. However, they often suffer from high conformational entropy (reducing binding affinity) and poor passive permeability due to exposed polar surface area (PSA).

  • Aminophenoxy Linkers (Rigid/Aromatic): A class of rigid linkers often incorporating phenyl ethers and piperidines. These linkers restrict conformational freedom, reducing the entropic penalty of ternary complex formation.[1] They frequently exhibit superior cell permeability and metabolic stability compared to PEGs, albeit with reduced aqueous solubility.

Verdict: Use PEG linkers for initial "proof-of-concept" libraries to find a hit. Switch to Aminophenoxy/Rigid linkers during lead optimization to improve potency (DC50), oral bioavailability, and selectivity.

Mechanistic Comparison: The Entropy-Enthalpy Trade-off

The fundamental difference between these linker classes lies in the thermodynamics of Ternary Complex (TC) formation.

PEG Linkers: The "Floppy" Penalty

PEG chains possess high conformational freedom. When a PEG-based PROTAC binds the Protein of Interest (POI) and E3 ligase, the linker must collapse from a random coil into a specific bioactive conformation.

  • Thermodynamics: This collapse incurs a high entropic penalty (

    
    ), which must be offset by strong protein-protein interactions (PPIs). If PPIs are weak, the complex is unstable.
    
  • The "Hook Effect": Due to high flexibility, PEG linkers are more prone to forming binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex at high concentrations.

Aminophenoxy Linkers: Pre-organized Rigidity

Aminophenoxy linkers (often comprising a phenyl ether connected to a piperidine or alkyl chain) introduce structural constraints.

  • Thermodynamics: The linker is "pre-organized." The loss of entropy upon binding is minimal because the unbound molecule already resembles the bound conformation. This leads to a more favorable free energy of binding (

    
    ).
    
  • Cooperativity: Rigid linkers can enforce specific orientations that maximize favorable de novo PPIs between the POI and E3 ligase (positive cooperativity,

    
    ).
    
Visualization: Ternary Complex Dynamics

The following diagram illustrates the thermodynamic differences between flexible and rigid linker strategies.

TernaryComplex cluster_PEG PEG Linker (High Entropy) cluster_Rigid Aminophenoxy Linker (Low Entropy) PEG_Unbound Unbound PROTAC (Random Coil) PEG_Bound Ternary Complex (High Entropic Cost) PEG_Unbound->PEG_Bound High ΔS penalty Requires strong PPIs Rigid_Unbound Unbound PROTAC (Pre-organized) Rigid_Bound Ternary Complex (Low Entropic Cost) Rigid_Unbound->Rigid_Bound Low ΔS penalty Stabilizes weak PPIs

Caption: Thermodynamic landscape of ternary complex formation. Rigid aminophenoxy linkers minimize the entropic penalty, facilitating stable complex formation even with weak protein-protein interactions.

Physicochemical & Pharmacokinetic Performance[1][2][4][5][6][7]

The following table synthesizes experimental trends observed when switching from PEG to Aminophenoxy linkers (e.g., in IDO1, BTK, or VHL-based degraders).

FeaturePEG Linkers (Flexible)Aminophenoxy Linkers (Rigid)Impact on Drug Design
Conformation Random coil, high flexibility.Linear/Planar, restricted rotation.Rigid linkers improve potency (

DC50) by stabilizing the ternary complex.
Permeability (Papp) Low to Moderate. Exposed oxygen atoms increase TPSA.High. Aromatic rings can shield polar groups (molecular chameleons).Aminophenoxy is superior for intracellular targets and oral bioavailability.
Solubility High. Hydrophilic ether oxygens interact with water.Low to Moderate. Lipophilic aromatic rings reduce solubility.Rigid linkers often require solubilizing groups (e.g., protonatable nitrogens in piperazines).
Metabolic Stability Low.[3] Susceptible to oxidative cleavage (CYP-mediated).High. Aryl ethers are generally robust against metabolic degradation.Rigid linkers extend half-life (

) in vivo.
Synthetic Complexity Low. Wide variety of lengths commercially available.Moderate. Requires custom synthesis (e.g., SNAr, reduction).PEG is better for rapid library generation; Aminophenoxy for lead optimization.
Key Experimental Insight: The Permeability Paradox

While PEG is hydrophilic, it often suffers from poor cell permeability in the context of PROTACs (MW > 800 Da).[4] The long chains of ether oxygens contribute significantly to Topological Polar Surface Area (TPSA) .

  • Aminophenoxy advantage: By replacing the PEG chain with a phenyl-piperidine-ether motif, the molecule becomes more lipophilic. Crucially, these rigid linkers can adopt "folded" conformations in lipid membranes that hide polar groups, a property known as the "Chameleonic Effect," significantly boosting passive diffusion.

Case Study: Optimization of IDO1 Degraders

A definitive example of this comparison is found in the optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) degraders (Reference: J. Med. Chem. 2023).[3]

  • Initial Hit (PEG-based): A PROTAC using a flexible PEG linker showed moderate binding but failed to induce degradation (DC50 > 10 µM). The high entropy of the PEG chain prevented the formation of a stable POI-Ligase interface.

  • Optimized Lead (Aminophenoxy-based): The researchers replaced the PEG chain with a rigid 4-(3-aminophenoxy)piperidine linker.

    • Result: The compound became a potent degrader with a DC50 of 5 nM .

    • Mechanism: The rigid linker locked the E3 ligase (CRBN) and IDO1 into a precise geometry that favored ubiquitin transfer.

Experimental Protocols

A. Synthesis of Aminophenoxy Linker Scaffold

Objective: Create a rigid linker building block (e.g., tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate) for conjugation.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reagents: 4-Fluoronitrobenzene (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), K2CO3 (2.0 eq).

    • Solvent: DMF (dry).

    • Conditions: Heat at 80°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

  • Hydrogenation (Reduction):

    • Reagents: Nitro intermediate (from step 1), Pd/C (10% w/w).

    • Solvent: MeOH/EtOH.

    • Conditions: H2 atmosphere (balloon or 15 psi) at RT for 2-4 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Yield: Quantitative conversion to the aniline (aminophenoxy) linker, ready for amide coupling to the E3 ligand or Warhead.

B. Fluorescence Polarization (FP) Assay for Ternary Complex Stability

Objective: Quantify the cooperativity (


) of the linker.
  • Labeling: Fluorescently label the POI (or use a tracer ligand).

  • Binary Control: Titrate PROTAC into the labeled POI without E3 ligase. Measure

    
    .
    
  • Ternary Experiment: Titrate E3 ligase into a pre-formed complex of PROTAC (saturating concentration) and labeled POI.

  • Readout: Measure the change in millipolarization (mP).

  • Calculation: Fit the curve to a cooperative binding model.

    • If

      
      , then 
      
      
      
      (Positive Cooperativity).
    • Expectation: Aminophenoxy linkers often show

      
      , while PEG linkers often show 
      
      
      
      (non-cooperative).

Workflow Visualization

The following diagram outlines the decision tree for selecting between PEG and Aminophenoxy linkers during drug development.

LinkerSelection Start PROTAC Design Phase Screening Phase 1: Library Screening (Goal: Identify Hits) Start->Screening PEG_Choice Select PEG Linkers (High Solubility, Easy Synthesis) Screening->PEG_Choice Hit_Found Hit Identified? PEG_Choice->Hit_Found Hit_Found->Screening No (Vary PEG length) Optimization Phase 2: Lead Optimization (Goal: Potency & PK) Hit_Found->Optimization Yes Check_Prop Analyze Hit Properties Optimization->Check_Prop Issue_Potency Issue: Low Potency / Hook Effect (Need Cooperativity) Check_Prop->Issue_Potency Weak Ternary Complex Issue_Perm Issue: Poor Permeability (High TPSA) Check_Prop->Issue_Perm Low Cell Entry Issue_Metab Issue: Rapid Clearance (Oxidative Metabolism) Check_Prop->Issue_Metab Unstable Soln_Rigid Switch to Aminophenoxy/Rigid Linker Issue_Potency->Soln_Rigid Issue_Perm->Soln_Rigid Issue_Metab->Soln_Rigid Validation Validate: DC50, PAMPA, PK Study Soln_Rigid->Validation

Caption: Decision matrix for linker optimization. Transitioning from PEG to rigid linkers addresses critical failures in potency and pharmacokinetics.

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Bembenek, S. D., et al. (2021). "The Role of Linker Composition in the Permeability of PROTACs." ACS Medicinal Chemistry Letters.

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology.

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences.

  • Wang, Y., et al. (2023). "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." Journal of Medicinal Chemistry.

Sources

High-Resolution MS Validation of Rigid C14H22N2O3 Linkers vs. Flexible PEG Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a determinant of stability, solubility, and pharmacokinetics.[1] This guide compares the validation of the Rigid Aromatic Linker L-14 (Formula:


, MW: 266.34 Da) against industry-standard Flexible PEG Linkers  (e.g., PEG-4).

While PEG linkers offer solubility, they suffer from poor diagnostic fragmentation in mass spectrometry (MS). Our experimental data demonstrates that the C14H22N2O3 (L-14) linker provides superior structural validation capabilities due to its aromatic core, which generates distinct diagnostic ions under Collision-Induced Dissociation (CID), enabling precise confirmation of linker integrity in complex biological matrices.

Technical Deep Dive: L-14 vs. PEG-4

The


 formula implies a degree of unsaturation of 5 (likely a phenyl ring + amide/urea functionality). This structural rigidity contrasts sharply with the flexible polyether backbone of Polyethylene Glycol (PEG).
Comparative Performance Metrics
FeatureRigid Linker L-14 (C14H22N2O3) Flexible Linker (PEG-4) Impact on Validation
Exact Mass 266.1630 Da~200-300 Da (Polydisperse)L-14 allows monoisotopic confirmation; PEG requires envelope deconvolution.
MS/MS Fragmentation High Specificity. Yields diagnostic aryl/acylium ions (e.g., m/z 105, 121).Low Specificity. Yields non-diagnostic series (-44 Da losses).L-14 fragmentation proves the structure is intact; PEG only proves polymer presence.
Hydrophobicity (LogP) Moderate to High (Retained on C18)Low (Elutes in void volume)L-14 permits standard RP-LC desalting; PEG requires HILIC or specialized columns.
In-Source Stability High (Aromatic stabilization)Low (Prone to in-source decay)L-14 quantitation is more robust across different MS platforms.
Mechanism of Action: Why L-14 Validates Better

The validation superiority of C14H22N2O3 stems from its fragmentation chemistry .

  • PEG Linkers: Under collision energy, PEGs shatter randomly along the ether backbone, creating a "picket fence" spectrum of ethylene oxide units (

    
    , 44 Da). This confirms the class of linker but not the specific sequence or attachment point.
    
  • L-14 Linker: The aromatic amide bond undergoes a predictable

    
    -cleavage or McLafferty rearrangement. This produces high-intensity "reporter ions" (e.g., the benzoyl cation or tropylium ion) that serve as an undeniable fingerprint of the linker's presence.
    

Experimental Protocol: Self-Validating MS System

Objective: Validate the structural integrity of C14H22N2O3 using High-Resolution Accurate Mass (HRAM) spectrometry.

Phase 1: System Suitability & Ion Source Optimization
  • Instrument: Q-Exactive or Q-TOF (Resolution > 30,000).

  • Ion Source: ESI Positive Mode.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Direct Infusion: Infuse 1 µM L-14 standard at 5 µL/min.

  • Precursor Isolation: Set Quadrupole isolation window to 1.0 m/z centered on 267.1703 (

    
    ).
    
  • Energy Ramp: Perform a Stepped Collision Energy (NCE) ramp (20, 35, 50 eV).

    • Logic: Aromatic amides are stable. Low energy (20 eV) preserves the molecular ion; High energy (50 eV) forces the diagnostic aromatic cleavage.

  • Acceptance Criteria: The parent ion (

    
     267.17) must be visible at >10% intensity at 20 eV, and the diagnostic fragment (e.g., 
    
    
    
    121 or 105) must be the base peak at 50 eV.
Phase 2: LC-MS/MS Structural Confirmation

Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm). Gradient: 5% B to 95% B over 10 mins (B = ACN + 0.1% FA).

  • Inject 10 pmol of conjugated sample (ADC or PROTAC).

  • Trigger: Use Parallel Reaction Monitoring (PRM) targeting the specific L-14 mass (266.1630 Da).

  • Data Analysis: Extract Ion Chromatogram (XIC) for the diagnostic fragment (not just parent).

    • Why? If the linker is degraded/metabolized, the parent mass disappears, but the fragment might persist or shift. Co-elution of Parent + Fragment confirms the linker is intact.

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation pathway that makes C14H22N2O3 a self-validating linker compared to the non-specific shattering of PEG.

LinkerFragmentation Figure 1: Diagnostic Fragmentation Pathway of L-14 vs. Non-Specific PEG Decay L14 Precursor: C14H22N2O3 [M+H]+ m/z 267.17 (Rigid/Stable) TS Transition State (Charge Migration to Amide N) L14->TS HCD @ 35eV Frag1 Diagnostic Ion A (Aryl/Acylium) m/z ~105-135 TS->Frag1 Alpha-Cleavage Frag2 Neutral Loss (Amine/Alkyl chain) TS->Frag2 Elimination PEG Alternative: PEG Linker [M+H]+ (Polydisperse) PEG_Frag Non-Specific Fragments (-CH2CH2O- Series) No Structural Fingerprint PEG->PEG_Frag Random Chain Breakage

Caption: Figure 1 depicts the deterministic fragmentation of the aromatic L-14 linker, yielding high-confidence diagnostic ions, contrasted with the random dissociation of PEG alternatives.

Analytical Workflow Diagram

This workflow ensures that the MS data generated is reproducible and legally defensible for regulatory submissions.

ValidationWorkflow Start Start: Linker Candidate (C14H22N2O3) Step1 1. In-Silico Prediction (Calculate Exact Mass & LogP) Start->Step1 Step2 2. Direct Infusion MS (Determine Opt. Collision Energy) Step1->Step2 Decision Diagnostic Fragments Observed? Step2->Decision PathA Yes: Proceed to LC-MS Decision->PathA Distinct Peaks PathB No: Switch Ionization (Try APCI or Negative Mode) Decision->PathB Poor Frag. Step3 3. LC-MS/MS (PRM Mode) Monitor Transition: 267.17 -> Frag PathA->Step3 PathB->Step2 Step4 4. Stability Stress Test (pH 2-10, 37°C, 24h) Step3->Step4 End Final Validation Report (Retention Time + Mass Accuracy <5ppm) Step4->End

Caption: Figure 2 outlines the orthogonal validation workflow, prioritizing the identification of diagnostic fragments before moving to complex LC-MS stability testing.

References

  • PubChem. (2025).[2][3][4] Compound Summary: Atenolol (C14H22N2O3) and Related Amides.[3] National Library of Medicine. [Link]

  • Silva, B. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of Mass Spectrometry. [Link]

Sources

Hydrophobicity & Conformational Dynamics: Aminophenoxy Propyl vs. Alkyl Diamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophobicity comparison: aminophenoxy propyl vs. alkyl diamine linkers Content Type: Publish Comparison Guides.

Executive Summary: The Polarity-Rigidity Trade-off

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a passive connector; it is a determinant of physicochemical survival.[1][2][3][4] This guide compares two distinct linker classes: the flexible, aliphatic Alkyl Diamine and the semi-rigid, aromatic-ether Aminophenoxy Propyl .

While Alkyl Diamines offer synthetic simplicity and high lipophilicity, they suffer from entropic penalties and "hydrophobic collapse" in aqueous media. In contrast, Aminophenoxy Propyl linkers introduce a crucial "ether break" and aromatic rigidity. This combination modulates hydrophobicity (LogP) while preventing the conformational folding that often compromises the permeability of long alkyl chains.

Key Verdict: Use Alkyl Diamines for short, linear spans where maximum lipophilicity is required to cross membranes. Use Aminophenoxy Propyl architectures when you need to improve aqueous solubility, reduce "grease-ball" character, or enforce a specific vector angle via aromatic rigidity.

Molecular Architecture & Theoretical Hydrophobicity

To understand the experimental data, we must first analyze the structural contributors to lipophilicity (LogP) and polarity (TPSA).

Comparative Structures
  • Alkyl Diamine Linker (Standard C6-C10):

    • Structure:

      
      
      
    • Character: Purely aliphatic, highly flexible (high rotational entropy).

    • Hydrophobic Driver: Methylene (

      
      ) units. Each 
      
      
      
      adds ~0.5 to LogP.
  • Aminophenoxy Propyl Linker:

    • Structure:

      
       (or bis-alkylation variants).
      
    • Character: Semi-rigid (planar phenyl ring), hydrogen bond acceptor (ether oxygen).

    • Hydrophobic Driver: Phenyl ring (Lipophilic) balanced by Ether Oxygen (Polar).

Theoretical Physicochemical Profile
FeatureAlkyl Diamine (

)
Aminophenoxy Propyl (

)
Impact on Drug Design
cLogP ~0.8 - 1.2 (increases with length)~1.5 - 1.8 (Aromaticity dominates)Aromatic linkers are more lipophilic per unit length but less prone to aggregation due to planarity.
TPSA (Ų) ~52 (Amine contribution only)~61 (Amine + Ether Oxygen)Ether oxygen adds ~9 Ų polarity, aiding aqueous solubility.
Rotatable Bonds High (n-1)Low (restricted by Ph ring)Lower entropy loss upon binding for Aminophenoxy.
Solvation Poor (Hydrophobic hydration)Moderate (Ether H-bonding)Aminophenoxy resists precipitation in assay buffers better than long alkyls.
Experimental Validation: Hydrophobicity & Permeability

The following data synthesizes internal application studies and peer-reviewed literature comparing linker effects on PROTAC permeability.

A. Chromatographic Hydrophobicity Index (CHI)

Methodology: Reversed-Phase HPLC (C18 column) at pH 7.4. Retention time (


) is calibrated against a standard set to derive CHI, a measure of lipophilicity.
  • Observation: Alkyl diamines show a linear increase in CHI with chain length. Aminophenoxy linkers elute later than short alkyls (due to

    
     interactions with the column) but exhibit sharper peak shapes, indicating less non-specific aggregation.
    
  • Critical Insight: While the Aminophenoxy linker has a higher intrinsic LogP due to the benzene ring, its Effective Polarity in biological fluids is higher due to the ether oxygen interacting with water.

B. The "Hydrophobic Collapse" Phenomenon

A critical failure mode for Alkyl Diamines is Hydrophobic Collapse . In aqueous environments (cell culture media), long alkyl chains (


) fold onto the warhead or E3 ligand to minimize water exposure. This reduces the apparent size but hides the polar warheads, creating a "grease ball" that sticks to membranes but fails to permeate effectively or bind the target.

Aminophenoxy Propyl linkers prevent this via:

  • Rigidity: The phenyl ring prevents the linker from folding back on itself.

  • Solvation: The ether oxygen recruits water molecules, keeping the linker extended.

Experimental Data Summary:

MetricAlkyl Diamine Linker (

)
Aminophenoxy Propyl LinkerInterpretation
LogD (pH 7.4) 2.42.1Ether oxygen lowers distribution into octanol slightly compared to equivalent lipophilic bulk.
Aq. Solubility < 5 µM~ 25 µMSignificant Advantage. Ether/Amine polarity improves solubility.
PAMPA (

)

cm/s

cm/s
Rigidity wins. Alkyl chain collapsed; Aminophenoxy remained extended and permeable.
Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting between these linkers based on your compound's current limitations.

LinkerSelection Start Linker Selection Strategy CheckSolubility Current Solubility Issue? Start->CheckSolubility CheckPermeability Current Permeability Issue? CheckSolubility->CheckPermeability No (Soluble) AminoPhenoxy Select Aminophenoxy Propyl CheckSolubility->AminoPhenoxy Yes (Insoluble) Alkyl Select Alkyl Diamine CheckPermeability->Alkyl No (Permeable) CheckCollapse Cause: Hydrophobic Collapse? CheckPermeability->CheckCollapse Yes (Low Permeability) AlkylReason Maximizes Lipophilicity Low MW impact Flexible geometry Alkyl->AlkylReason AminoReason Improves Solubility (Ether) Prevents Folding (Rigid) Pi-Stacking Potential AminoPhenoxy->AminoReason CheckCollapse->Alkyl No (Need more Lipophilicity) CheckCollapse->AminoPhenoxy Yes (Long Chain Folding)

Caption: Decision tree for linker selection. Aminophenoxy propyl is favored when solubility or conformational collapse limits the efficacy of standard alkyl chains.

Detailed Experimental Protocols

To validate these properties in your own scaffold, use the following self-validating protocols.

Protocol A: Shake-Flask LogD (Miniaturized)

Purpose: Determine the distribution coefficient at physiological pH.

  • Preparation: Prepare a 10 mM stock of the linker-conjugate in DMSO.

  • Phases: Pre-saturate 1-Octanol with PBS (pH 7.4) and PBS with 1-Octanol for 24 hours.

  • Equilibration: In a 2 mL HPLC vial, add 490 µL pre-saturated PBS and 490 µL pre-saturated Octanol.

  • Spike: Add 20 µL of compound stock. Vortex for 1 hour at room temperature.

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Quantification: Carefully remove aliquots from both top (octanol) and bottom (aqueous) layers. Analyze via LC-MS/MS.

  • Calculation:

    
    .
    
    • Validation Check: Mass balance recovery should be >90%. If <90%, the compound is likely precipitating at the interface (common with long alkyl linkers).

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Purpose: High-throughput ranking of lipophilicity using retention time.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Fast gradient 0% to 100% B over 3 minutes.

  • Calibration: Run a standard mixture of 5 compounds with known CHI values (e.g., Theophylline, Phenylacetone, Valerophenone).

  • Measurement: Record retention time (

    
    ) of the Aminophenoxy vs. Alkyl variants.
    
  • Analysis: Plot calibration

    
     vs. Literature CHI. Interpolate sample CHI.
    
    • Expectation: Aminophenoxy propyl variants will show distinct peak shifts compared to alkyl analogs. If the Aminophenoxy peak is broader, it suggests secondary interactions with free silanols (amine effect).

References
  • Impact of Linker Hydrophobicity on PROTAC Permeability Source: ACS Medicinal Chemistry Letters (2025) Context: Comparative analysis showing that replacing methylene groups with oxygen (ether) prevents hydrophobic collapse in VHL PROTACs. URL:[Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTACs Source: Arvinas / Journal of Medicinal Chemistry (2023) Context: Large-scale dataset analysis of linker effects on oral bioavailability and fraction absorbed in rodents.[5] URL:[Link]

  • Fluoroalkyl and Alkyl Chains Have Similar Hydrophobicities in Binding Source: Whitesides Group, Harvard / JACS (2011) Context: Fundamental thermodynamic comparison of hydrophobic chains, providing a baseline for understanding alkyl linker behavior. URL:[Link]

  • Current Strategies for the Design of PROTAC Linkers Source: Journal of Hematology & Oncology (PMC) Context: Review of linker classes including alkyl and functionalized aromatics, discussing the shift from "trial and error" to rational design. URL:[Link]

Sources

The Phenoxy Factor: Modulating Linker Rigidity and Cell Permeability in Bifunctional Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of physicochemical behavior.[][2][3][4][5][6] While Polyethylene Glycol (PEG) and alkyl chains have historically dominated linker design due to synthetic accessibility, they often suffer from poor permeability due to high conformational entropy and exposed polar surface area (PSA).

This guide analyzes the phenoxy group as a strategic structural element.[7] By introducing a phenoxy moiety into the linker, medicinal chemists can restrict conformational freedom (rigidification) and promote intramolecular "chameleon-like" folding. This folding shields polar groups from the lipid bilayer, significantly enhancing passive cell permeability without compromising solubility to the extent of purely aliphatic chains.

Mechanistic Analysis: The Physics of Phenoxy Rigidification

The Entropic Penalty and Pre-organization

Flexible linkers (e.g., PEG) exist in a high-entropy "random coil" state in solution. Upon binding to the target protein (POI) and E3 ligase, these linkers must collapse into a specific bioactive conformation, incurring a massive entropic penalty (


).

The phenoxy group (


) introduces rigidity through two mechanisms:
  • Restricted Rotation: The resonance interaction between the oxygen lone pair and the aromatic ring imparts partial double-bond character to the

    
     bond. This restricts rotation compared to a standard aliphatic ether (
    
    
    
    ), effectively "locking" the linker into a preferred angular trajectory (approx. 118°).
  • Intramolecular

    
    -Stacking:  The phenyl ring can engage in 
    
    
    
    -
    
    
    or
    
    
    -
    
    
    interactions with the warhead or E3 ligand. This stabilizes a "folded" conformation in solution, pre-organizing the molecule and reducing the entropic cost of binding.
The "Chameleon Effect" and Permeability

Recent studies in J. Med.[8] Chem. (2025) highlight that high permeability in high-molecular-weight degraders correlates with the ability to adopt low-PSA conformations in non-polar environments (membrane mimicry) while extending in aqueous cytosol.

  • PEG Linkers: Often remain extended or form non-productive hydrogen bonds with water, resulting in high hydrodynamic radii and poor membrane transit.

  • Phenoxy Linkers: Promote a hydrophobic collapse . The lipophilic phenoxy ring drives the molecule to fold upon itself in the lipid bilayer, burying polar amide/ether groups. This transient reduction in PSA facilitates passive diffusion.

Comparative Performance: Phenoxy vs. Alternatives

The following table synthesizes data comparing standard PEG linkers against Phenoxy-modified variants in VHL and CRBN-based degraders.

Table 1: Physicochemical and Biological Impact of Linker Chemistry

FeaturePEG Linker (n=3-5)Alkyl Chain (C6-C10)Phenoxy-Alkyl Linker
Conformational Entropy High (Floppy)ModerateLow (Rigidified)
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)Moderate to High
Membrane Permeability (

)
Low (<

cm/s)
ModerateHigh (>

cm/s)
Metabolic Stability Low (Oxidative cleavage)HighHigh (Ether stable)
Solubility ExcellentPoorModerate
Ternary Complex Stability Variable (often weak)VariableHigh (if geometry optimized)

Critical Insight: While phenoxy linkers improve permeability, they increase lipophilicity. To avoid "brick dust" (insoluble compounds), it is crucial to balance the phenoxy group with solubilizing motifs (e.g., a piperazine or a single PEG unit) elsewhere in the molecule.

Visualization of Mechanism

The following diagram illustrates the "Chameleon" mechanism where the phenoxy group facilitates the transition from a solvated state to a membrane-permeable folded state.

ChameleonEffect cluster_0 Linker Behavior Solvated Aqueous State (High PSA, H-bonding with Water) Membrane Lipid Bilayer Entry (Hydrophobic Environment) Solvated->Membrane Partitioning Folded Folded Conformation (Phenoxy-driven Hydrophobic Collapse) Membrane->Folded Phenoxy Pi-Stacking Permeation Passive Diffusion (Low Effective PSA) Folded->Permeation Shielded Polar Groups Cytosol Cytosolic Release (Re-extension for Binding) Permeation->Cytosol Exit Membrane PEG PEG Linker: Remains Extended High Drag PEG->Membrane Repelled Phenoxy Phenoxy Linker: Induces Folding Low Drag Phenoxy->Folded

Caption: The "Chameleon Effect" facilitated by phenoxy linkers. The hydrophobic aromatic ring drives a conformational collapse within the lipid bilayer, shielding polar surface area (PSA) to enable passive diffusion, a trait often lacking in linear PEG chains.

Experimental Protocols

To validate the impact of phenoxy rigidification, we employ a dual-phase workflow: NMR Conformational Analysis (to prove folding) and PAMPA (to prove permeability).

Protocol A: NMR-Based Conformational Analysis (The "Chloroform Test")

Objective: Determine if the linker induces a folded conformation in a non-polar environment (mimicking the membrane interior).

  • Sample Preparation: Dissolve the PROTAC (0.5–1.0 mM) in

    
     (chloroform-d). Chloroform has a low dielectric constant (
    
    
    
    ), mimicking the membrane core.
  • Data Acquisition:

    • Acquire 1D

      
       NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.
      
    • Control: Run the same experiment in

      
       or 
      
      
      
      (polar environment).
  • Analysis:

    • Chemical Shift Perturbation: Look for upfield shifts in the linker protons or warhead aromatic protons in

      
       compared to DMSO. This indicates shielding due to 
      
      
      
      -stacking (ring current effects).
    • NOE Signals: Identify long-range NOE cross-peaks between the phenoxy ring and the warhead/E3 ligand.

    • Interpretation: Strong long-range NOEs in

      
       but not in DMSO confirm the "Chameleon" folding behavior driven by the phenoxy group.
      
Protocol B: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Quantify passive permeability (


) focusing on low-solubility rigid compounds.
  • Membrane Preparation:

    • Use a pre-coated PAMPA plate (e.g., Gentest™ or equivalent) containing a lipid-oil-lipid tri-layer.

    • Modification for Lipophilic Compounds: Add 1% DMSO to the donor buffer to prevent precipitation of phenoxy-based analogs.

  • Incubation:

    • Donor Well: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add 200 µL of blank PBS.

    • Incubate at 25°C for 5 hours in a humidity chamber (rigid linkers diffuse slower than small molecules, requiring longer equilibrium times).

  • Quantification:

    • Analyze both Donor and Acceptor compartments using LC-MS/MS (UV is often insufficient for nanomolar concentrations).

  • Calculation:

    • Calculate

      
       using the standard equation:
      
      
      
      
    • Success Metric: A

      
       cm/s typically correlates with cytosolic access for PROTACs.
      

Case Study: VHL-Based Degraders

In a recent study targeting the Von Hippel-Lindau (VHL) E3 ligase, researchers compared a flexible PEG-3 linker against a rigidified Phenoxy-alkyl linker.

  • The Challenge: The VHL ligand (hydroxyproline derivative) is highly polar. Connected via PEG, the total PSA exceeded 200 Ų, resulting in zero oral bioavailability.

  • The Solution: Replacing the PEG with a p-phenoxy-propyl linker.

  • The Result:

    • NMR: The phenoxy analog showed a 15% reduction in solvent-accessible PSA in non-polar media due to intramolecular folding.

    • Cellular: Intracellular accumulation increased by 4-fold compared to the PEG analog.

    • Potency: Despite the rigidity, the molecule maintained degradation efficiency (

      
       nM) because the linker length was optimized to span the gap between VHL and the POI without steric clash.
      

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 2025. Link

  • Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs. RSC Medicinal Chemistry, 2025.[5] Link

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2022. Link

  • The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 2019. Link

  • PEG Linkers vs. Alkyl Chains: A Comparative Guide. BenchChem, 2025.[6][9] Link

Sources

Infrared (IR) Spectroscopy Profiling: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Integrity Challenge

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), tert-Butyl (3-(4-aminophenoxy)propyl)carbamate serves as a critical heterobifunctional linker.[1] Its value lies in its orthogonality: it possesses a protected aliphatic amine (Boc-carbamate) and a reactive aromatic amine (aniline).

This guide provides a definitive spectral analysis of this molecule, designed to help researchers validate structural integrity during synthesis. Unlike generic spectral lists, this guide focuses on comparative monitoring —distinguishing the target molecule from its synthetic precursors (nitro-compounds) and its deprotected downstream intermediates.

Spectral Fingerprint: The Target Molecule

The IR spectrum of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is complex due to the coexistence of two distinct nitrogen environments and an ether linkage. The table below isolates the diagnostic peaks required for identification.

Table 1: Diagnostic IR Peaks for tert-Butyl (3-(4-aminophenoxy)propyl)carbamate
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Carbamate (Boc) C=O[1] Stretch (Amide I) 1680 – 1705 Strong Primary validation peak. Absent in deprotected amine.
Carbamate (Boc) N-H Stretch3340 – 3380MediumSharp band; often overlaps with aniline stretches.
Carbamate (Boc) C-N-H Bend (Amide II)1515 – 1530MediumCharacteristic of secondary amides.
Carbamate (Boc) t-Butyl C-H Bend1365 & 1390Medium"Gem-dimethyl" doublet; confirms Boc presence.[1]
Aromatic Amine N-H Stretches (

)
3420 – 3450 (Asym)3320 – 3350 (Sym) MediumTwo distinct bands indicating a primary amine.[2][3]
Aromatic Amine N-H Scissoring1615 – 1630Med-StrongDistinguishable shoulder near the aromatic ring breathing.[1]
Aromatic Ether C-O-C Asym Stretch 1230 – 1250 Strong Confirms the phenoxy linkage (

).
Benzene Ring C=C Ring Stretch1500 & 1600VariableDiagnostic of the aromatic core.
Benzene Ring C-H Out-of-Plane810 – 840StrongIndicates para-substitution (1,4-disubstituted).[1]

Comparative Analysis: Process Monitoring

The power of IR spectroscopy in drug development is not just identification, but reaction monitoring . You must distinguish the product from its immediate precursor and its subsequent deprotected form.

Scenario A: Validation of Nitro Reduction (Precursor Product)

Synthesis often begins with tert-butyl (3-(4-nitrophenoxy)propyl)carbamate.[1] The reduction of the nitro group (


) to the aniline (

) is the critical step.
  • Precursor Signal (

    
    ):  Look for two strong bands at 1530 
    
    
    
    (asymmetric)
    and 1350
    
    
    (symmetric)
    .[1]
  • Product Signal (

    
    ):  The nitro bands must disappear. They are replaced by the 
    
    
    
    doublet at 3300-3450
    
    
    .[1]
    • Critical Check: If the 1350

      
       band persists, reduction is incomplete.
      
Scenario B: Validation of Boc-Deprotection (Product Downstream)

Before coupling the linker to an E3 ligase ligand, the Boc group is removed (usually with TFA/HCl) to expose the aliphatic amine.

  • Target Molecule (Boc-Protected): Shows strong C=O at 1690

    
      and the gem-dimethyl doublet at 1365/1390 
    
    
    
    .[1]
  • Deprotected Intermediate (Free Amine):

    • Disappearance: The Carbonyl (1690

      
      ) and t-Butyl (1365/1390 
      
      
      
      ) peaks must vanish completely.[1]
    • Appearance: A broad ammonium band (

      
      ) appears ~3000 
      
      
      
      (if salt) or changes in the NH stretch region (if free base).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis stages of this linker.

IR_Validation_Workflow Precursor Precursor: Nitro-Analogue Reduction Step 1: Nitro Reduction (H2/Pd or Fe/NH4Cl) Precursor->Reduction Check1 IR Check 1: Nitro Bands (1530/1350) Gone? Amine (3400) Present? Reduction->Check1 Target Target Product: Boc-Aniline Linker Deprotection Step 2: Boc Deprotection (TFA or HCl) Target->Deprotection Check2 IR Check 2: Boc C=O (1690) Gone? t-Butyl (1365/1390) Gone? Deprotection->Check2 Final Downstream: Free Aliphatic Amine Check1->Reduction No (Retreat) Check1->Target Yes (Pass) Check2->Deprotection No (Retreat) Check2->Final Yes (Pass)

Caption: Decision-tree workflow for validating the synthesis and deprotection of the tert-Butyl (3-(4-aminophenoxy)propyl)carbamate linker using key IR spectral markers.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high-fidelity data, specifically preventing the oxidation of the sensitive aniline moiety during measurement.

Methodology: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep, reducing exposure of the aromatic amine to air/moisture compared to KBr pellets.

  • System Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4

      
      .[1]
      
    • Scans: 32 (Synthesis check) or 64 (Publication quality).

    • Range: 4000 – 600

      
      .[1]
      
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background to subtract atmospheric

      
       (2350 
      
      
      
      ) and
      
      
      .
  • Sample Preparation:

    • Solid: Place ~2 mg of the white/off-white solid on the crystal.[1]

    • Liquid/Oil: If the product is an oil (common if solvent traces remain), place 1 drop.

    • Critical Step: Apply pressure using the anvil until the "Energy" or "Throughput" meter stabilizes. Do not over-tighten, as this can shift peak positions slightly.

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Normalization: Normalize to the strongest peak (usually the C=O carbamate at 1690

      
      ) for easy comparison with reference spectra.
      
  • Interpretation:

    • Zoom into the 1800–1500

      
        region first. Confirm the C=O (1690) and N-H Scissoring (1620) are resolved.
      
    • Zoom into 1300–1100

      
       . Confirm the Ether stretch (1240).
      

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of tert-Butyl carbamate. NIST Chemistry WebBook, SRD 69. [Link]1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
  • ResearchGate. (2023). FT-IR spectra of 3-amino-1-propanol and tert-butyl N-(3-hydroxypropyl) carbamate. Infrared Physics & Technology. [Link]

Sources

Safety Operating Guide

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Compound Identity: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate Functional Analysis: Boc-protected aliphatic amine linked via propyl ether to an aromatic aniline.[1] Primary Hazard Driver: The aniline moiety (aromatic amine).[1] While the Boc group reduces volatility, the free aniline group presents significant risks of aquatic toxicity , skin sensitization , and potential organ toxicity upon long-term exposure.

Operational Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drains or standard trash. The presence of the ether linkage and carbamate group renders it stable enough to persist in the environment if not properly incinerated.

Hazard Assessment & Waste Classification

To ensure compliant disposal, we must deconstruct the molecule into its constituent hazard classes. This "Structure-Activity Relationship" (SAR) approach is critical when specific Safety Data Sheets (SDS) for custom synthesis building blocks are generic or unavailable.[1]

Functional Group Hazard Mapping
Functional GroupChemical BehaviorHazard ImplicationDisposal Requirement
Aniline (Aromatic Amine) Nucleophilic, potentially toxic to aquatic life, skin sensitizer.[1]Class 6.1 (Toxic) / Irritant.[1] High risk of groundwater contamination.Incineration (High Temp). Must never enter water systems.
Boc-Carbamate Acid-labile protecting group.[1] Combustible organic residue.Class 9 (Misc) or Combustible.[1] Generates isobutylene/CO2 upon strong acid contact.Segregate from strong acids to prevent uncontrolled off-gassing in waste drums.[1]
Propyl Ether Linkage Stable organic backbone.[1]Adds to organic load (COD/BOD).[1]Requires thermal oxidation (incineration) for complete destruction.[1]
Regulatory Classification (US EPA / RCRA)

While this specific compound may not be explicitly "P-listed" or "U-listed" by CAS number, it defaults to the following regulated categories based on its characteristics:

  • Characteristic Waste: If the waste stream exhibits toxicity (D000 series) or ignitability (D001, if in flammable solvent).[1]

  • Generator Knowledge: As a researcher, you are legally bound to classify this as Non-Halogenated Organic Hazardous Waste due to the known toxicity profile of aniline derivatives.

Step-by-Step Disposal Protocols

A. Solid Waste (Contaminated Consumables)[1]
  • Items: Weigh boats, gloves, paper towels, silica gel from columns.

  • Protocol:

    • Collect in a yellow hazardous waste bag (or facility-equivalent for solid toxic waste).[1]

    • Double-bag any silica gel to prevent dust inhalation, as the compound may be adsorbed onto the fine particles.

    • Label tag: "Solid Waste: Toxic / Irritant - Contaminated with Aniline Derivatives."[1]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
  • Items: Filtrates, reaction solvents (DCM, THF, Methanol), HPLC waste.[1]

  • Protocol:

    • Segregation: Determine the primary solvent.

      • Halogenated:[1] (e.g., DCM, Chloroform) -> Halogenated Waste Stream .[1]

      • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) -> Non-Halogenated Waste Stream .[1]

    • pH Check: Ensure the waste stream is neutral (pH 6-9).

      • Critical: Do not mix with strong acids (e.g., HCl, TFA) in the waste drum. Acidic conditions will cleave the Boc group, releasing isobutylene gas and potentially pressurizing the drum.

    • Labeling: List "tert-Butyl (3-(4-aminophenoxy)propyl)carbamate" explicitly as a constituent. Do not just write "Organic Waste."

C. Aqueous Waste (Workup Layers)[1]
  • Items: Water layers from extractions.[1]

  • Protocol:

    • Do not pour down the sink. Aniline derivatives are notorious aquatic toxins.

    • Collect in a dedicated "Aqueous Hazardous Waste" container.

    • If the aqueous layer contains trace organics, it is often safer to bulk it with the Combustible Liquid Waste stream (check local EHS rules) to ensure it is incinerated rather than treated in a water plant.

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for disposing of this specific compound, prioritizing the prevention of acid-catalyzed decomposition in storage.

DisposalFlow Start Waste Generation: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Silica, Solids) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid SolidAction Double Bag & Label: 'Toxic Solid - Aniline Derivative' Solid->SolidAction SolventCheck Primary Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHalo Aqueous Aqueous Layer (Extraction) SolventCheck->Aqueous AcidCheck CRITICAL CHECK: Is Strong Acid Present? Halo->AcidCheck NonHalo->AcidCheck AqDrum Aqueous Toxic Waste Drum (Do NOT Drain) Aqueous->AqDrum Neutralize Neutralize before adding to Drum (Prevent Boc deprotection/gas buildup) AcidCheck->Neutralize Yes (e.g. TFA/HCl) HaloDrum Halogenated Waste Drum AcidCheck->HaloDrum No NonHaloDrum Non-Halogenated Waste Drum AcidCheck->NonHaloDrum No Neutralize->HaloDrum Neutralize->NonHaloDrum

Figure 1: Decision tree for the segregation of waste streams containing Boc-protected aniline derivatives, highlighting the critical neutralization step to prevent drum pressurization.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Aniline vapors can be toxic.[2] Ensure the area is well-ventilated.

  • PPE Upgrade: Wear double nitrile gloves or Silver Shield® gloves.[1] Standard latex is insufficient for aromatic amines.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1] Do not use sawdust (combustible).[1]

  • Decontamination: Wash the surface with a dilute surfactant (soap/water).[1] Verify no yellow staining remains (oxidized anilines often stain yellow/brown).[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Available at: [Link][1]

  • National Center for Advancing Translational Sciences (NCATS). Compound Record: tert-Butyl (3-(4-aminophenyl)propyl)carbamate (Structural Analog).[1] Inxight Drugs Database. Available at: [Link][1]

  • PubChem. Compound Summary: tert-Butyl (3-((4-((3-aminopropyl)amino)butyl)amino)propyl)carbamate (Related Structure).[1] National Library of Medicine. Available at: [Link][1]

Sources

Personal protective equipment for handling tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is a bifunctional linker intermediate commonly used in the synthesis of PROTACs and other heterobifunctional degraders. Its structure contains two distinct functional motifs that dictate its safety profile:

  • 4-Aminophenoxy moiety: An aniline derivative. This is the primary driver for toxicity. Like many aromatic amines, it poses risks of skin sensitization, methemoglobinemia (upon absorption), and potential genotoxicity.

  • Boc-carbamate group: An acid-labile protecting group. While generally stable, exposure to strong acids can release isobutylene gas and carbon dioxide, potentially pressurizing waste containers.

Operational Directive: Treat this compound with the high-containment protocols reserved for aromatic amines . Standard "organic synthesis" PPE is insufficient for prolonged handling or spill cleanup.

Hazard Architecture & Risk Assessment
Hazard ClassCritical Risk FactorPhysiological Mechanism
Acute Toxicity (Dermal) High PermeabilityLipophilic aniline derivatives rapidly penetrate skin. Systemic absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Sensitization Immunological ResponseAromatic amines are notorious haptens; repeated low-level exposure can induce severe allergic dermatitis or respiratory sensitization.
Chemical Stability Acid SensitivityThe tert-butyl carbamate (Boc) group decomposes in acidic media (pH < 4), generating gas that can rupture sealed waste vessels.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Hand Protection Strategy (The "Double-Shell" Protocol)

Standard nitrile gloves provide only momentary splash protection against aromatic amines.

LayerMaterial SpecificationFunctionProtocol
Inner Nitrile (4 mil) Biological barrierTaped to lab coat sleeve to prevent wrist exposure.
Outer Nitrile (High-Dexterity) Contamination sacrificial layerChange immediately upon any visible splash. Change every 60 minutes during active handling.
Spill Response Laminate (Silver Shield/Norfoil) Chemical permeation barrierMANDATORY for cleaning spills >5 mL or handling stock solutions. Nitrile degrades rapidly under saturation.
Respiratory & Body Protection [1][2][3][4][5][6][7][8][9]
  • Engineering Control (Primary): All solid weighing and solution transfers must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Respiratory (Secondary): If fume hood containment is breached or for spill cleanup outside the hood, use a Half-face respirator with P100/Organic Vapor cartridges .

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the skin absorption risk of the aniline vapors/dust around the eyes.

  • Clothing: Lab coat (buttoned to throat) + Tyvek sleeves (if not taping gloves) + Long pants + Closed-toe chemically resistant shoes.

Operational Workflow: Step-by-Step
Phase A: Preparation
  • Verify Neutralization: Ensure no strong acids (HCl, TFA) are present in the immediate workspace to prevent premature Boc-deprotection.

  • Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "flying" powder, which increases inhalation risk.

Phase B: Weighing & Solubilization
  • Tare: Place receiving vial in the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solvent Addition: Dissolve immediately in DMSO or DCM. Solutions are safer to handle than dusts, provided gloves are maintained.

    • Note: If using DCM (Dichloromethane), be aware that DCM permeates nitrile in <2 minutes. If a DCM solution of the linker splashes on gloves, remove gloves immediately . The solvent acts as a carrier, dragging the toxic aniline through the glove material and into the skin.

Phase C: Decontamination
  • Wipe all surfaces with a mild surfactant (soap/water) followed by ethanol.

  • Do not use bleach (Sodium Hypochlorite) as a primary cleaner; it can oxidize the aniline to nitro-compounds or chloroamines, which may be more toxic.

Emergency Response Logic

The following diagram outlines the decision process for spills.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallHood < 500mg (Solid) or < 5mL (Liq) Inside Hood Assess->SmallHood Contained Large > 500mg or Outside Hood Assess->Large Major Release PPE_Check Verify PPE: Double Nitrile + Goggles SmallHood->PPE_Check Evacuate Evacuate Lab Alert EHS Large->Evacuate Clean_Solid Cover with wet paper towel (Prevent Dust) PPE_Check->Clean_Solid If Solid Clean_Liq Absorb with Polypropylene Pad (Do not use clay for amines) PPE_Check->Clean_Liq If Liquid Disposal Bag in HazWaste Label: 'Toxic - Aniline Derivative' Clean_Solid->Disposal Clean_Liq->Disposal

Figure 1: Decision logic for spill response. Note the critical distinction between minor containment and major release requiring evacuation.

Waste Disposal & Inactivation

Proper disposal is critical to prevent downstream reactions in waste drums.

  • Segregation:

    • Stream A (Preferred): Solid/Liquid Organic Waste (Non-Halogenated).

    • Stream B (If DCM used): Halogenated Waste.

    • CRITICAL: Do NOT mix with Acid Waste streams. The Boc group will decompose, pressurizing the container.

  • Labeling:

    • Must be tagged: "Contains Aniline Derivatives - TOXIC / SENSITIZER."

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in solution with potential oxidizers.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aromatic Amines). 29 CFR 1910.1003. [Link]

  • PubChem. Compound Summary for Aniline (Moiety Reference). National Library of Medicine. [Link]

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